molecular formula C42H34O20 B15595622 2,3,4,5-Tetracaffeoyl-D-Glucaric acid

2,3,4,5-Tetracaffeoyl-D-Glucaric acid

Número de catálogo: B15595622
Peso molecular: 858.7 g/mol
Clave InChI: AKBQIUPJJGKPLY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3,4,5-Tetracaffeoyl-D-Glucaric acid is a useful research compound. Its molecular formula is C42H34O20 and its molecular weight is 858.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C42H34O20

Peso molecular

858.7 g/mol

Nombre IUPAC

2,3,4,5-tetrakis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]hexanedioic acid

InChI

InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)59-37(39(41(55)56)61-35(53)15-7-23-3-11-27(45)31(49)19-23)38(60-34(52)14-6-22-2-10-26(44)30(48)18-22)40(42(57)58)62-36(54)16-8-24-4-12-28(46)32(50)20-24/h1-20,37-40,43-50H,(H,55,56)(H,57,58)

Clave InChI

AKBQIUPJJGKPLY-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Enigmatic 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: A Technical Guide to its Natural Sources and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetracaffeoyl-D-glucaric acid is a complex polyphenolic compound that has garnered interest within the scientific community for its potential therapeutic properties, stemming from its structural relationship to caffeic acid and glucaric acid. This technical guide provides a comprehensive overview of the known natural sources of this molecule, detailed (proposed) experimental protocols for its extraction and quantification, and an exploration of its likely biological activities through an analysis of relevant signaling pathways. As a rare and complex natural product, definitive quantitative data and specific biological studies on this compound are limited. Therefore, this guide synthesizes the available qualitative information and extrapolates from closely related compounds to provide a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified as a constituent of a select group of plants, primarily within the Asteraceae family. The genus Gnaphalium is the most cited source of this compound.

While the presence of this compound has been confirmed in these species, to the best of our knowledge, there is currently no publicly available quantitative data on the concentration of this specific compound in these or any other natural sources. The existing research has focused on the qualitative identification of this and other caffeoyl-D-glucaric acid derivatives.[1][2][3] Further analytical studies are required to determine the yield of this compound from these plant materials.

Table 1: Natural Sources of this compound

FamilyGenusSpeciesPlant PartReference
AsteraceaeGnaphaliumGnaphalium norvegicumAerial parts[1]
AsteraceaeGnaphaliumGnaphalium sylvaticumAerial parts[1]
AsteraceaeGnaphaliumGnaphalium uliginosumAerial parts[1]
AsteraceaeGnaphaliumGnaphalium viscosumNot specified
LeguminosaeBrachypterumBrachypterum robustumNot specified[4]

Proposed Experimental Protocols

The following protocols are proposed based on established methods for the extraction, isolation, and quantification of complex phenolic compounds from plant matrices. These should be considered as a starting point for method development and optimization for this compound.

Extraction and Isolation

This protocol outlines a potential workflow for the extraction and purification of this compound from Gnaphalium species.

Extraction_and_Isolation_Workflow PlantMaterial Dried and Powdered Gnaphalium Plant Material Extraction Maceration with 80% Methanol (B129727) (3x, 24h each) PlantMaterial->Extraction Filtration Filtration and Concentration (Rotary Evaporator) Extraction->Filtration LiquidLiquid Liquid-Liquid Partitioning (n-hexane, ethyl acetate (B1210297), n-butanol) Filtration->LiquidLiquid ColumnChromatography Column Chromatography (Sephadex LH-20, gradient elution) LiquidLiquid->ColumnChromatography Ethyl Acetate/n-Butanol Fraction PrepHPLC Preparative HPLC (C18 column, gradient elution) ColumnChromatography->PrepHPLC IsolatedCompound Isolated this compound PrepHPLC->IsolatedCompound

Figure 1: Proposed workflow for extraction and isolation.

Methodology:

  • Plant Material Preparation: Air-dry the aerial parts of the selected Gnaphalium species at room temperature and grind into a fine powder.

  • Extraction: Macerate the powdered plant material with 80% aqueous methanol at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional shaking. Repeat the extraction process three times.

  • Filtration and Concentration: Combine the extracts, filter through Whatman No. 1 filter paper, and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • Liquid-Liquid Partitioning: Suspend the concentrated extract in water and perform sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol. The fractions containing polar phenolic compounds are expected to be in the ethyl acetate and n-butanol phases.

  • Column Chromatography: Subject the ethyl acetate and/or n-butanol fractions to column chromatography on a Sephadex LH-20 column. Elute with a gradient of methanol in water to separate the phenolic compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using preparative HPLC with a C18 column. A gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) will be employed for fine separation.

  • Structure Elucidation: Confirm the identity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantification by HPLC-MS/MS

This proposed method details a sensitive and selective approach for the quantification of this compound in plant extracts.

Quantification_Workflow PlantExtract Prepared Plant Extract SPE Solid Phase Extraction (SPE) (C18 cartridge) PlantExtract->SPE Filtration Filtration (0.22 µm syringe filter) SPE->Filtration HPLC_MSMS UPLC-QTOF-MS/MS Analysis Filtration->HPLC_MSMS DataAnalysis Data Analysis (Quantification against standard curve) HPLC_MSMS->DataAnalysis

Figure 2: Proposed workflow for quantification.

Methodology:

  • Sample Preparation:

    • Extract the powdered plant material with 80% methanol using ultrasonication for 30 minutes.

    • Centrifuge the extract and collect the supernatant.

    • Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove non-polar interfering compounds.

    • Elute the phenolic compounds with methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (UPLC):

    • Column: A high-resolution reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient program starting with a low percentage of B, gradually increasing to elute the highly polar compound.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (QTOF-MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Precursor and Product Ions: These would need to be determined by infusing a pure standard of this compound. The precursor ion would be the deprotonated molecule [M-H]⁻, and the product ions would be characteristic fragments from the caffeoyl and glucaric acid moieties.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

    • Quantify the amount of the compound in the plant extracts by comparing the peak area of the analyte with the calibration curve.

Inferred Biological Signaling Pathways

While direct studies on the biological activities of this compound are lacking, its chemical structure, featuring multiple caffeoyl groups, strongly suggests that it possesses antioxidant and anti-inflammatory properties similar to other well-studied caffeic acid derivatives. The following signaling pathways are likely modulated by this compound.

Anti-inflammatory Effects via NF-κB and MAPK Pathway Inhibition

Caffeic acid and its derivatives are known to exert anti-inflammatory effects by inhibiting the pro-inflammatory transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling cascades.[5][6] It is highly probable that this compound follows a similar mechanism.

Anti_Inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) InflammatoryStimuli->Receptor MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway IKK IKK Complex Receptor->IKK NFkB NF-κB (p65/p50) MAPK_pathway->NFkB IkB IκBα IKK->IkB Phosphorylation IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->GeneExpression Transcription Tetracafeoyl 2,3,4,5-Tetracaffeoyl- D-Glucaric Acid Tetracafeoyl->MAPK_pathway Tetracafeoyl->IKK

Figure 3: Inferred anti-inflammatory signaling pathway.

Description of Pathway:

  • Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4).

  • This activation triggers intracellular signaling cascades, including the MAPK and IKK pathways.

  • The IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer (p65/p50).

  • Activated NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2.

  • This compound is hypothesized to inhibit this process by suppressing the activation of the MAPK and IKK pathways, thereby preventing NF-κB translocation and reducing the expression of inflammatory mediators.

Antioxidant Effects via Nrf2 Pathway Activation

The antioxidant properties of phenolic compounds are often mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Antioxidant_Pathway OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Tetracafeoyl 2,3,4,5-Tetracaffeoyl- D-Glucaric Acid Tetracafeoyl->Keap1_Nrf2 Inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE GeneExpression Antioxidant Gene Expression (HO-1, NQO1) ARE->GeneExpression Transcription

Figure 4: Inferred antioxidant signaling pathway.

Description of Pathway:

  • Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.

  • In the presence of oxidative stress or activators like this compound, Keap1 is modified, leading to the release of Nrf2.

  • Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.

  • This binding initiates the transcription of various antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which protect the cell from oxidative damage.

Conclusion and Future Directions

This compound is a promising but understudied natural product. Its presence in several Gnaphalium species offers a starting point for its isolation and further investigation. The immediate research priorities should focus on:

  • Quantitative Analysis: Developing and validating robust analytical methods to quantify the concentration of this compound in its natural sources. This will be crucial for assessing the feasibility of its extraction and for standardizing plant extracts.

  • Isolation and Purification: Optimizing the proposed extraction and isolation protocols to obtain sufficient quantities of the pure compound for biological testing.

  • In Vitro and In Vivo Studies: Conducting comprehensive biological assays to confirm its antioxidant and anti-inflammatory activities and to elucidate its precise mechanisms of action on the NF-κB, MAPK, and Nrf2 signaling pathways.

This technical guide provides a framework for future research on this compound. By addressing the current knowledge gaps, the scientific community can unlock the full therapeutic potential of this complex and intriguing natural compound.

References

The intricate Biosynthesis of Caffeoyl-D-Glucaric Acids in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeoyl-D-glucaric acids are a class of plant secondary metabolites with emerging interest in the pharmaceutical and nutraceutical industries due to their potential biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of these compounds in plants. It delineates the enzymatic steps leading to the formation of the two key precursors, caffeoyl-CoA and D-glucaric acid, and their subsequent condensation. This document summarizes current knowledge, presents quantitative data on key enzymes, details relevant experimental protocols, and provides visual representations of the metabolic pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Caffeoyl-D-glucaric acid derivatives, such as leontopodic acid and its isomers, are specialized phenolic compounds found in various plant species, notably within the Asteraceae family.[1][2][3] These molecules are formed through the esterification of D-glucaric acid with one or more caffeic acid moieties. The growing interest in these compounds stems from their potential antioxidant, anti-inflammatory, and other pharmacological properties. A thorough understanding of their biosynthesis is crucial for metabolic engineering efforts aimed at enhancing their production in plants or microbial systems, as well as for synthesizing novel derivatives with improved therapeutic potential. This guide provides a detailed overview of the metabolic pathways, key enzymes, and experimental methodologies relevant to the study of caffeoyl-D-glucaric acid biosynthesis.

The Biosynthetic Pathway: A Two-Pronged Approach

The biosynthesis of caffeoyl-D-glucaric acids is a convergent process that brings together two distinct metabolic pathways: the phenylpropanoid pathway, which supplies the caffeoyl moiety in its activated form (caffeoyl-CoA), and a carbohydrate-derived pathway that produces D-glucaric acid.

Synthesis of Caffeoyl-CoA via the Phenylpropanoid Pathway

The phenylpropanoid pathway is a central route in plant secondary metabolism, responsible for the synthesis of a vast array of phenolic compounds.[2][4] The formation of caffeoyl-CoA, the activated acyl donor for caffeoyl-D-glucaric acid synthesis, proceeds through the following key enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of the aromatic amino acid L-phenylalanine to yield trans-cinnamic acid.[4]

  • Cinnamate 4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the para-position to produce p-coumaric acid.[3]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[5]

  • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): While multiple routes for the 3-hydroxylation of the aromatic ring exist, a prominent pathway involves the hydroxylation of p-coumaroyl shikimate (formed from p-coumaroyl-CoA and shikimate by hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase, HCT) to caffeoyl shikimate, which is then converted back to caffeoyl-CoA by HCT.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): While not directly on the path to caffeoyl-CoA, this enzyme can methylate caffeoyl-CoA to feruloyl-CoA, representing a branch point in the pathway.

Biosynthesis of Caffeoyl-CoA.
Synthesis of D-Glucaric Acid

D-glucaric acid is a six-carbon dicarboxylic acid derived from glucose. In plants, two primary pathways are proposed to lead to the formation of its precursor, UDP-D-glucuronic acid: the UDP-glucose oxidation pathway and the myo-inositol oxygenase pathway.[6][7] The latter is considered a significant route for providing precursors for cell wall polysaccharides and potentially for secondary metabolites.[6]

2.2.1. The myo-Inositol Oxygenase Pathway

This pathway begins with the cyclization of glucose-6-phosphate and proceeds through the following steps:

  • myo-Inositol-1-phosphate Synthase (MIPS): Catalyzes the conversion of D-glucose-6-phosphate to myo-inositol-1-phosphate.

  • myo-Inositol Monophosphatase (IMP): Dephosphorylates myo-inositol-1-phosphate to produce myo-inositol.

  • myo-Inositol Oxygenase (MIOX): This key enzyme catalyzes the oxidative cleavage of the myo-inositol ring to form D-glucuronic acid.[8]

  • Glucuronokinase (GlcAK): Phosphorylates D-glucuronic acid at the C1 position to yield D-glucuronic acid-1-phosphate.[9]

  • UDP-Glucuronate Pyrophosphorylase (UGP): Also known as glucuronate-1-phosphate uridylyltransferase, this enzyme catalyzes the reaction of D-glucuronic acid-1-phosphate with UTP to form UDP-D-glucuronic acid.[10]

2.2.2. The UDP-Glucose Oxidation Pathway

Alternatively, UDP-D-glucuronic acid can be synthesized directly from UDP-glucose:

  • UDP-Glucose Dehydrogenase (UGDH): This NAD+-dependent enzyme catalyzes the two-step oxidation of UDP-glucose to UDP-D-glucuronic acid.[11]

2.2.3. Conversion of UDP-D-Glucuronic Acid to D-Glucaric Acid

The final step, the conversion of a glucuronic acid derivative to free D-glucaric acid in the context of caffeoyl-D-glucaric acid biosynthesis in plants, is not yet fully elucidated. In microorganisms, uronate dehydrogenase has been shown to catalyze the oxidation of D-glucuronic acid to D-glucaric acid.[12][13] While the presence and specific role of a similar enzyme in this plant secondary metabolic pathway require further investigation, it represents a plausible enzymatic step.

D_Glucaric_Acid_Biosynthesis cluster_mio myo-Inositol Pathway cluster_ugdh UDP-Glucose Oxidation Glucose_6P Glucose_6P myo_Inositol_1P myo_Inositol_1P Glucose_6P->myo_Inositol_1P MIPS myo_Inositol myo_Inositol myo_Inositol_1P->myo_Inositol IMP D_Glucuronic_acid D_Glucuronic_acid myo_Inositol->D_Glucuronic_acid MIOX D_Glucuronic_acid_1P D_Glucuronic_acid_1P D_Glucuronic_acid->D_Glucuronic_acid_1P GlcAK UDP_D_Glucuronic_acid UDP_D_Glucuronic_acid D_Glucuronic_acid_1P->UDP_D_Glucuronic_acid UGP D_Glucaric_acid D_Glucaric_acid UDP_D_Glucuronic_acid->D_Glucaric_acid Uronate Dehydrogenase? (Proposed) UDP_Glucose UDP_Glucose UDP_D_Glucuronic_acid_2 UDP-D-Glucuronic acid UDP_Glucose->UDP_D_Glucuronic_acid_2 UGDH

Biosynthesis of D-Glucaric Acid in Plants.
Condensation of Caffeoyl-CoA and D-Glucaric Acid

The final step in the biosynthesis of caffeoyl-D-glucaric acids involves the transfer of the caffeoyl group from an activated donor to D-glucaric acid. Two types of enzymes have been implicated in this reaction:

  • Glucarate (B1238325) O-hydroxycinnamoyltransferase (EC 2.3.1.131): This enzyme utilizes a hydroxycinnamoyl-CoA ester, such as caffeoyl-CoA (though it shows higher activity with sinapoyl-CoA), as the acyl donor and D-glucarate as the acceptor.[11][14][15][16]

  • Chlorogenate:glucarate O-hydroxycinnamoyltransferase (EC 2.3.1.98): This enzyme, identified in tomato, uses chlorogenic acid (5-O-caffeoylquinic acid) as the caffeoyl donor and transfers it to D-glucaric acid.[8][17] This represents an alternative route that does not directly rely on caffeoyl-CoA.

The sequential action of these acyltransferases can lead to the formation of di-, tri-, and even tetra-caffeoyl-D-glucaric acid derivatives observed in some plant species.[2][18]

Caffeoyl_Glucaric_Acid_Formation cluster_coa Acyl-CoA Dependent Pathway cluster_cga Chlorogenic Acid Dependent Pathway Caffeoyl_CoA Caffeoyl_CoA Caffeoyl_D_Glucaric_acid1 Caffeoyl-D-Glucaric Acid Caffeoyl_CoA->Caffeoyl_D_Glucaric_acid1 Glucarate O-hydroxy- cinnamoyltransferase D_Glucaric_acid1 D-Glucaric acid D_Glucaric_acid1->Caffeoyl_D_Glucaric_acid1 Chlorogenic_acid Chlorogenic_acid Caffeoyl_D_Glucaric_acid2 Caffeoyl-D-Glucaric Acid Chlorogenic_acid->Caffeoyl_D_Glucaric_acid2 Chlorogenate:glucarate O-hydroxycinnamoyltransferase D_Glucaric_acid2 D-Glucaric acid D_Glucaric_acid2->Caffeoyl_D_Glucaric_acid2

Final Condensation Steps.

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the in vivo concentrations of substrates and products. Below is a summary of available quantitative data for key enzymes and compounds.

Table 1: Kinetic Properties of Key Acyltransferases

EnzymeOrganismSubstrateKm (mM)Vmax (nkat/mg protein)Reference
Chlorogenate:glucarate O-caffeoyltransferaseLycopersicon esculentumGlucaric acid0.4625[17]
Galactaric acid1.7310[17]
Chlorogenic acid20-[17]

Note: Data for glucarate O-hydroxycinnamoyltransferase with caffeoyl-CoA as a substrate is limited, with studies indicating it is a slower substrate than sinapoyl-CoA.

Table 2: Concentration of Caffeoyl-D-Glucaric Acid Derivatives in Plant Tissues

CompoundPlant SpeciesTissueConcentration (mg/g dry weight)Reference
2-O-caffeoyl glucaric acidArtemisia jacuticaCultivated (2-year)2.35[1]
Leontopodic acid ALeontopodium alpinumCallus CultureNot specified, but a major component[4][19]
Leontopodic acid BLeontopodium alpinumCallus CultureNot specified, but a major component[4][19]
3,4,5-tri-(E)-caffeoyl-D-glucaric acidLeontopodium alpinumAerial partsVariable[2]

Experimental Protocols

Extraction and Quantification of Caffeoyl-D-Glucaric Acids

This protocol provides a general method for the extraction and quantification of caffeoyl-D-glucaric acids from plant material, which can be adapted based on the specific tissue and compounds of interest.

4.1.1. Materials

  • Lyophilized and powdered plant material

  • Methanol (B129727):water (1:1, v/v)

  • Dichloromethane (B109758) (for pre-extraction of lipophilic compounds, optional)

  • HPLC-PAD-MS system

  • Reference standards for quantification (if available)

4.1.2. Extraction Procedure

  • (Optional) Pre-extract the powdered plant material with dichloromethane to remove lipophilic compounds that may interfere with the analysis.

  • Extract a known weight of the plant material (e.g., 100 mg) with a defined volume of methanol:water (1:1, v/v) (e.g., 5 mL) using ultrasonication or shaking for a specified time (e.g., 30 minutes).

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process on the pellet two more times to ensure exhaustive extraction.

  • Combine the supernatants and adjust to a final known volume.

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

4.1.3. HPLC-PAD-MS Analysis

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection:

    • PAD/DAD: Monitor at wavelengths characteristic for caffeic acid derivatives (e.g., around 330 nm).

    • MS: Use electrospray ionization (ESI) in negative mode to detect the deprotonated molecules [M-H]⁻ of the caffeoyl-D-glucaric acid derivatives.

  • Quantification: If authentic standards are available, create a calibration curve to quantify the compounds. If standards are not available, relative quantification can be performed based on peak areas, or semi-quantification can be done using a related standard (e.g., chlorogenic acid).

Acyltransferase Activity Assay

This protocol is adapted from the assay used for chlorogenic acid:glucaric acid O-caffeoyltransferase and can be modified for other hydroxycinnamoyltransferases.[17]

4.2.1. Materials

  • Plant protein extract (e.g., from young cotyledons)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 5.7)

  • Acyl donor substrate (e.g., chlorogenic acid or caffeoyl-CoA)

  • Acyl acceptor substrate (D-glucaric acid)

  • HPLC system for product detection and quantification

4.2.2. Assay Procedure

  • Prepare a reaction mixture containing the potassium phosphate buffer, the acyl acceptor (e.g., 2 mM D-glucaric acid), and the acyl donor (e.g., 20 mM chlorogenic acid).

  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 38°C).

  • Initiate the reaction by adding a known amount of the plant protein extract.

  • Incubate the reaction for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of methanol or by heat inactivation.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the formation of the caffeoyl-D-glucaric acid product.

  • A control reaction without the protein extract or without one of the substrates should be run in parallel to account for any non-enzymatic reactions.

4.2.3. Kinetic Analysis

To determine the Km and Vmax values, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data can then be plotted using a Michaelis-Menten or Lineweaver-Burk plot.

Acyltransferase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrates) Start->Prepare_Mixture Pre_Incubate Pre-incubate at Optimal Temperature Prepare_Mixture->Pre_Incubate Add_Enzyme Add Protein Extract (Start Reaction) Pre_Incubate->Add_Enzyme Incubate Incubate for Defined Time Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., Methanol) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Analyze_HPLC Analyze Supernatant by HPLC Centrifuge->Analyze_HPLC End End Analyze_HPLC->End

Acyltransferase Assay Workflow.

Conclusion and Future Perspectives

The biosynthesis of caffeoyl-D-glucaric acids in plants involves the convergence of the well-established phenylpropanoid pathway and carbohydrate metabolism. While the key enzymatic steps for the formation of the precursors, caffeoyl-CoA and D-glucaric acid (via UDP-glucuronic acid), are largely understood, the specific acyltransferases responsible for their final condensation and the precise mechanism of free D-glucaric acid formation in this context require further investigation in a wider range of plant species. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to elucidate these remaining questions, optimize the production of these promising bioactive compounds, and explore their potential applications in drug development and human health. Future research should focus on the isolation and characterization of the specific glucarate O-hydroxycinnamoyltransferases from various plant sources, a definitive elucidation of the final step in D-glucaric acid biosynthesis for secondary metabolism, and a more comprehensive quantitative profiling of these compounds across different plant species and tissues.

References

An In-Depth Technical Guide on 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetracaffeoyl-D-Glucaric acid is a polyphenolic compound that has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of caffeic acid and D-glucaric acid, it belongs to the class of phenylpropanoids and is found in various plant species, including those of the Gnaphalium and Inula genera.[1][2] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside detailed experimental protocols for its analysis and evaluation of its biological activities. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While some physical properties such as the melting point have not been definitively reported in publicly available literature, the provided data is based on computational predictions and information from chemical suppliers.

PropertyValueSource(s)
Chemical Structure 2,3,4,5-tetrakis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]hexanedioic acid[3]
Molecular Formula C₄₂H₃₄O₂₀[2][3]
Molecular Weight 858.71 g/mol [2][3]
CAS Number 1419478-52-6[4]
Appearance Solid, Off-white to light yellow powder[2]
Solubility Soluble in DMSO (100 mg/mL, requires sonication)[2]
Storage Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
SMILES C1=CC(=C(C=C1/C=C/C(=O)OC(C(OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)C(OC(=O)/C=C/C3=CC(=C(C=C3)O)O)C(OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O)O)O[3]

Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Used to determine the number and types of hydrogen atoms in the molecule, providing insights into its structural connectivity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Used to identify the number and types of carbon atoms, complementing the information from ¹H NMR for a complete structural assignment.

  • Mass Spectrometry (MS): Used to determine the precise molecular weight and fragmentation pattern, confirming the molecular formula and providing clues about the compound's structure.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to analyze the electronic transitions within the molecule, which is characteristic of compounds with conjugated systems like the caffeoyl moieties.

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound from its natural sources is not extensively documented in readily available literature, a general workflow can be inferred from studies on related compounds isolated from Galinsoga parviflora.[6]

Workflow for Isolation of Caffeoyl Derivatives

Start Plant Material (e.g., Galinsoga parviflora) Extraction Extraction with a suitable solvent (e.g., methanol (B129727) or ethanol) Start->Extraction Filtration Filtration to remove solid debris Extraction->Filtration Concentration Concentration of the extract under reduced pressure Filtration->Concentration Partitioning Solvent-solvent partitioning (e.g., with ethyl acetate (B1210297) and water) Concentration->Partitioning Chromatography Column Chromatography (e.g., Sephadex LH-20, RP-18) Partitioning->Chromatography Purification Further purification by HPLC Chromatography->Purification IsolatedCompound Isolated this compound Purification->IsolatedCompound

Caption: General workflow for the isolation and purification of caffeoyl derivatives.

Biological Activity Assays

1. Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.[7]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of the DPPH solution and 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

2. Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Workflow for Anti-inflammatory Assay

Start Seed RAW 264.7 cells Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with Lipopolysaccharide (LPS) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect cell supernatant Incubate->Collect GriessAssay Perform Griess Assay for Nitrite Collect->GriessAssay Measure Measure Absorbance at 540 nm GriessAssay->Measure End Calculate NO Inhibition Measure->End

Caption: Workflow for assessing the anti-inflammatory activity of a compound.

3. Anticancer Activity: MTT Assay on HT-29 Colon Cancer Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[10][11]

Protocol:

  • Cell Culture: Culture HT-29 human colon cancer cells in an appropriate medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, research on related caffeoylquinic acid derivatives suggests potential involvement of key inflammatory and cell survival pathways.[12][13][14] These compounds have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating inflammatory responses and cancer cell proliferation.

Hypothesized Signaling Pathway Inhibition

cluster_0 Pro-inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response LPS LPS IKK IKK LPS->IKK MAPKKK MAPKKK LPS->MAPKKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Inflammation Inflammation (e.g., NO, Cytokines) NFkB_p65->Inflammation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Inflammation Proliferation Cell Proliferation & Survival MAPK->Proliferation Compound This compound Compound->IKK Inhibition Compound->MAPKKK Inhibition

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by the compound.

Conclusion

This compound presents as a promising natural compound with significant antioxidant and potential anti-inflammatory and anticancer properties. This guide provides a foundational understanding of its chemical and physical characteristics, along with standardized protocols for its investigation. Further research is warranted to fully elucidate its spectroscopic properties, confirm its physical constants, and explore its precise mechanisms of action through detailed studies of its effects on cellular signaling pathways. The information compiled herein is intended to facilitate and guide future research endeavors into this intriguing molecule.

References

2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: A Technical Guide to its Predicted Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activities of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid is limited in publicly available scientific literature. The information presented in this technical guide is therefore largely inferred from the known biological activities of its constituent components: D-glucaric acid and caffeic acid derivatives. The proposed mechanisms, experimental protocols, and potential therapeutic applications are based on this scientific rationale and should be validated by direct experimental studies.

Introduction

This compound is a complex polyphenol, characterized by a D-glucaric acid core esterified with four caffeic acid molecules. This structure suggests a high potential for significant biological activity, primarily drawing from the well-documented antioxidant and anti-inflammatory properties of caffeic acid and the detoxifying and cytoprotective effects of D-glucaric acid. This technical guide provides a comprehensive overview of the predicted biological activities, potential mechanisms of action, and relevant experimental methodologies to investigate this promising compound.

Predicted Biological Activities

Based on its chemical structure, this compound is predicted to exhibit potent antioxidant and anti-inflammatory properties. The presence of four caffeoyl moieties, each containing a catechol group, makes it a powerful scavenger of reactive oxygen species (ROS). Furthermore, these moieties are known to modulate key inflammatory pathways.

Antioxidant Activity

The primary antioxidant mechanism of caffeoyl derivatives involves the donation of a hydrogen atom from the hydroxyl groups on the catechol ring to neutralize free radicals. The presence of four such groups in this compound likely results in a high capacity to scavenge a variety of ROS, including superoxide (B77818) anions and hydroxyl radicals. This potent antioxidant activity can protect cells from oxidative damage, which is implicated in a wide range of pathological conditions.

Anti-inflammatory Activity

Caffeic acid and its esters are known to exert anti-inflammatory effects through multiple mechanisms. It is highly probable that this compound shares these properties. The predicted anti-inflammatory activities include:

  • Inhibition of the NF-κB Signaling Pathway: A central mechanism for the anti-inflammatory effects of caffeoyl derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[1][2][3][4] By preventing the activation and nuclear translocation of NF-κB, the compound can suppress the transcription of numerous pro-inflammatory genes.

  • Reduced Production of Pro-inflammatory Mediators: Consequently, a reduction in the production of key inflammatory molecules is expected, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5]

  • Inhibition of Neutrophil Elastase: Lipophilic caffeic acid esters have been shown to be potent inhibitors of neutrophil elastase, a key enzyme involved in inflammatory processes.[6][7] The tetracaffeoylated structure of the target molecule suggests it may also exhibit this activity.

Other Potential Activities

The D-glucaric acid core of the molecule suggests additional biological activities. D-glucaric acid and its derivatives are known for their detoxifying effects, primarily through the inhibition of β-glucuronidase.[8] This action can prevent the deconjugation of toxins and hormones, facilitating their excretion. This suggests that this compound may also possess hepatoprotective and chemopreventive properties.[9][10]

Quantitative Data from Related Compounds

Direct quantitative data for this compound is not available. The following tables summarize the reported inhibitory concentrations (IC50) for related caffeic acid derivatives in relevant assays to provide a comparative context for its potential potency.

Table 1: Inhibition of Neutrophil Elastase by Caffeic Acid Derivatives

CompoundIC50 (µM)Source
n-Octylcaffeic acid ester1.0[6]
Fukinolic acid0.23[11]
Caffeic acid93[11]
Cimicifugic acid A2.2[11]
Cimicifugic acid B11.4[11]

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages by Caffeic Acid Esters

CompoundIC50 (µM)Source
Caffeic acid methyl ester21.0[12]
Caffeic acid ethyl ester12.0[12]
Caffeic acid butyl ester8.4[12]
Caffeic acid octyl ester2.4[12]
Caffeic acid phenethyl ester (CAPE)4.80[12]

Detailed Experimental Protocols

The following protocols describe standard methodologies to investigate the predicted biological activities of this compound.

Measurement of Intracellular ROS in Neutrophils

This protocol is adapted from standard procedures using the DCFH-DA probe and flow cytometry.[13][14]

Objective: To quantify the inhibitory effect of this compound on ROS production in stimulated neutrophils.

Materials:

  • Human neutrophils isolated from whole blood.

  • RPMI 1640 or PBS.

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA).

  • Phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP) as stimuli.

  • Flow cytometer.

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Preparation: Wash the isolated neutrophils twice with PBS and resuspend them in RPMI 1640 or PBS at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add DCFH-DA to the neutrophil suspension to a final concentration of 5-10 µM. Incubate for 20-30 minutes at 37°C in the dark.

  • Treatment: Aliquot the stained cell suspension into tubes. Add varying concentrations of this compound and incubate for a further 30 minutes.

  • Stimulation: Induce ROS production by adding a stimulant such as PMA or fMLP. Include unstimulated and stimulated controls.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. The reduction in MFI in treated samples compared to the stimulated control indicates inhibition of ROS production.

NF-κB Activation Assay in Macrophages

This protocol describes an image-based method to measure the nuclear translocation of the NF-κB p65 subunit in macrophages.[15][16]

Objective: To determine if this compound inhibits the activation of the NF-κB pathway in macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • DMEM with 10% FBS.

  • Lipopolysaccharide (LPS).

  • Paraformaldehyde.

  • Triton X-100.

  • Primary antibody against NF-κB p65.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Procedure:

  • Cell Culture: Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding and then incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear fluorescence in treated cells compared to LPS-stimulated cells indicates inhibition of NF-κB activation.

Measurement of TNF-α and IL-6 Release

This protocol uses the Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine release from macrophages.[17][18][19]

Objective: To measure the inhibitory effect of this compound on the release of TNF-α and IL-6.

Materials:

  • RAW 264.7 macrophage cell line.

  • DMEM with 10% FBS.

  • Lipopolysaccharide (LPS).

  • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to stimulate cytokine production and incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of each cytokine in the samples by comparison with a standard curve. A dose-dependent decrease in cytokine concentration in the treated samples indicates an inhibitory effect.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted signaling pathway and experimental workflows.

G Predicted Anti-inflammatory Mechanism of this compound cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Compound 2,3,4,5-Tetracaffeoyl- D-Glucaric acid Compound->IKK Inhibits Compound->NFkB Inhibits Translocation DNA DNA NFkB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes Induces

Caption: Predicted inhibition of the NF-κB signaling pathway.

G Experimental Workflow for ROS Measurement in Neutrophils start Start isolate Isolate Neutrophils from Whole Blood start->isolate prepare Prepare Cell Suspension (1x10^6 cells/mL) isolate->prepare stain Stain with DCFH-DA (5-10 µM, 30 min, 37°C) prepare->stain treat Treat with Compound (Varying Concentrations) stain->treat stimulate Stimulate with PMA/fMLP treat->stimulate analyze Analyze by Flow Cytometry stimulate->analyze end End analyze->end G Experimental Workflow for Cytokine Release Assay (ELISA) start Start seed Seed Macrophages (e.g., RAW 264.7) start->seed treat Pre-treat with Compound (1-2 hours) seed->treat stimulate Stimulate with LPS (18-24 hours) treat->stimulate collect Collect Supernatants stimulate->collect elisa Perform ELISA for TNF-α and IL-6 collect->elisa analyze Read Absorbance and Calculate Concentrations elisa->analyze end End analyze->end

References

The Core Mechanism of ROS Scavenging by 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the putative mechanism of action for 2,3,4,5-Tetracaffeoyl-D-Glucaric acid as a potent reactive oxygen species (ROS) scavenging agent. While direct experimental studies on this specific molecule are limited, this document extrapolates its likely antioxidant and cytoprotective activities based on the well-documented properties of its constituent moieties: caffeic acid and D-glucaric acid. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of antioxidant chemistry, pharmacology, and therapeutics.

Executive Summary

This compound is a polyphenolic compound isolated from plants of the Gnaphalium genus.[1] Its unique structure, featuring four caffeoyl groups esterified to a D-glucaric acid backbone, suggests a multi-faceted mechanism for neutralizing reactive oxygen species and protecting against oxidative stress-induced cellular damage. The primary proposed mechanisms include direct ROS scavenging through hydrogen atom and electron donation from its multiple catechol rings, and indirect antioxidant effects via the modulation of endogenous detoxification and antioxidant pathways.

Molecular Structure and Postulated ROS Scavenging Activity

The antioxidant capacity of this compound is fundamentally derived from the synergistic action of its components.

The Role of the Caffeoyl Moieties

The four caffeoyl groups are the primary drivers of direct ROS scavenging. Caffeic acid and its derivatives are well-established antioxidants. The key to their activity lies in the catechol (3,4-dihydroxyphenyl) structure.

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups of the catechol moiety can readily donate a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization across the aromatic ring and the adjacent double bond, which prevents it from initiating new radical chain reactions.

  • Single Electron Transfer (SET): The catechol moiety can also donate an electron to a free radical, forming a radical cation. This mechanism is particularly relevant for quenching certain types of ROS.

The presence of four caffeoyl groups in a single molecule significantly amplifies these effects, suggesting a high stoichiometric potential for radical scavenging.

The Contribution of the D-Glucaric Acid Core

D-Glucaric acid and its derivatives are known to support the body's detoxification processes.[2][3][4][5] While less potent as a direct radical scavenger compared to the caffeoyl groups, its contribution is likely significant for indirect antioxidant effects.

  • Inhibition of β-glucuronidase: D-glucaro-1,4-lactone, a metabolite of D-glucaric acid, is a known inhibitor of the enzyme β-glucuronidase.[4][5] This enzyme can deconjugate glucuronidated toxins in the gut, leading to their reabsorption. By inhibiting this enzyme, D-glucaric acid promotes the excretion of potentially harmful substances, thereby reducing the overall toxic load and indirectly mitigating oxidative stress.

  • Hepatoprotective Effects: Glucaric acid has been shown to have liver-protective properties, which may be linked to its ability to reduce the production of reactive oxygen species in the liver.[2]

Potential Involvement in Cellular Signaling Pathways: The Nrf2-Keap1 Axis

A critical aspect of cellular defense against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8][9] Caffeic acid and its esters have been demonstrated to activate this pathway.[10][11][12][13]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6][8] Electrophilic compounds and ROS can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) synthesis.

Given the electrophilic nature of the α,β-unsaturated carbonyl system in the caffeoyl moieties, it is highly probable that this compound can act as an Nrf2 activator, thereby upregulating the cell's endogenous antioxidant defenses.

Quantitative Data on Related Compounds

While specific IC50 values for this compound are not available in the reviewed literature, data from related caffeoyl derivatives provide a strong indication of its potential potency. The antioxidant activity of these compounds is often assessed using various in vitro assays.

CompoundAssayIC50 / ActivityReference
Caffeic AcidDPPH Radical ScavengingIC50 = 5.9 µg/mL[14]
Ferulic AcidDPPH Radical ScavengingIC50 = 9.9 µg/mL[14]
Syringic AcidDPPH Radical ScavengingIC50 = 9.8 µg/mL[14]
5-O-caffeoylquinic acidVarious assaysHigh antioxidant activity[15][16]
Caffeic Acid EstersLipid Peroxidation InhibitionMicromolar activity[17]

Note: Lower IC50 values indicate higher antioxidant activity.

Proposed Experimental Protocols for Validation

To empirically validate the proposed mechanisms of action for this compound, a series of in vitro and cell-based assays would be required.

In Vitro Antioxidant Capacity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay assesses the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction of the radical cation is measured by the decrease in its absorbance at 734 nm.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Cellular Antioxidant Activity Assays
  • Intracellular ROS Scavenging Assay using DCFH-DA: Cells are pre-loaded with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is non-fluorescent. In the presence of intracellular ROS, DCFH-DA is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The ability of this compound to reduce ROS levels, induced by an agent like H₂O₂ or tert-butyl hydroperoxide, is quantified by the reduction in DCF fluorescence.

Nrf2 Signaling Pathway Activation Assays
  • Western Blot Analysis: To assess the activation of the Nrf2 pathway, cells would be treated with the compound, and nuclear and cytoplasmic extracts would be analyzed by Western blot. An increase in nuclear Nrf2 levels and a corresponding decrease in cytoplasmic levels would indicate Nrf2 translocation. The expression levels of downstream target proteins like HO-1 and NQO1 would also be measured.

  • Reporter Gene Assay: Cells can be transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. An increase in luciferase activity upon treatment with the compound would confirm the activation of Nrf2-mediated transcription.

Visualizations of Proposed Mechanisms and Pathways

The following diagrams illustrate the key mechanisms discussed in this guide.

G cluster_direct Direct ROS Scavenging cluster_indirect Indirect Antioxidant Effect (Nrf2 Pathway) ROS ROS Neutralized_Molecule Neutralized Molecule ROS->Neutralized_Molecule Accepts H• or e- 2,3,4,5-Tetracaffeoyl-D-Glucaric_acid 2,3,4,5-Tetracaffeoyl- D-Glucaric Acid Oxidized_Compound Oxidized Compound (Stable Radical) 2,3,4,5-Tetracaffeoyl-D-Glucaric_acid->Oxidized_Compound Donates H• or e- Compound 2,3,4,5-Tetracaffeoyl- D-Glucaric Acid Keap1 Keap1 Compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription

Figure 1: Proposed dual antioxidant mechanism.

G cluster_workflow Experimental Workflow for In Vitro Antioxidant Assays start Prepare stock solution of This compound dpph DPPH Assay: Mix with DPPH solution, measure absorbance at 517 nm start->dpph abts ABTS Assay: Mix with ABTS radical solution, measure absorbance at 734 nm start->abts frap FRAP Assay: Mix with FRAP reagent, measure absorbance at 593 nm start->frap calculate Calculate IC50 values or equivalent antioxidant capacity dpph->calculate abts->calculate frap->calculate

Figure 2: In vitro antioxidant assay workflow.

Conclusion

This compound is a promising, naturally derived molecule with significant potential as an antioxidant agent. Its multifaceted mechanism of action, likely combining direct ROS scavenging with the upregulation of endogenous antioxidant defenses via the Nrf2 pathway, makes it a compelling candidate for further investigation in the development of novel therapeutics and nutraceuticals for conditions associated with oxidative stress. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of these proposed mechanisms.

References

An In-depth Technical Guide to Tetracaffeoyl-D-Glucaric Acid: Isomers, Derivatives, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracaffeoyl-D-glucaric acid and its isomers represent a class of polyphenolic compounds with significant therapeutic potential, primarily linked to their antioxidant properties. Isolated from various plant species, notably within the Asteraceae family, these molecules have demonstrated potent inhibition of reactive oxygen species (ROS) production. This technical guide provides a comprehensive overview of the current knowledge on tetracaffeoyl-D-glucaric acid, its known isomers, and derivatives. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the hypothesized signaling pathways through which these compounds exert their biological effects. While specific data for tetracaffeoyl-D-glucaric acid itself is limited, this guide draws upon extensive research on structurally related caffeoyl derivatives to infer its mechanisms of action, providing a solid foundation for future research and drug development endeavors.

Introduction

Caffeic acid derivatives are a well-established class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The esterification of caffeic acid with sugar acids, such as D-glucaric acid, gives rise to a variety of complex polyphenols with potentially enhanced bioavailability and efficacy. Among these, tetracaffeoyl-D-glucaric acid has emerged as a compound of interest due to its potent antioxidant capacity. This document serves as a technical resource, summarizing the key chemical, biological, and methodological information pertinent to this compound and its related structures.

Chemical Structures and Physicochemical Properties

The core structure of these compounds consists of a D-glucaric acid backbone esterified with multiple caffeoyl moieties. The number and position of these caffeoyl groups give rise to various isomers.

Known Isomers and Derivatives

Several caffeoyl-D-glucaric acid derivatives have been isolated and identified from natural sources, primarily Galinsoga parviflora[1][2]. These include:

  • 2,3,4,5-Tetracaffeoyl-D-glucaric acid: The most substituted derivative identified.

  • 2,4,5-Tricaffeoyl-D-glucaric acid: An isomer with three caffeoyl groups.

  • Other Derivatives: Caffeoyl-altraric acid derivatives have also been co-isolated[1].

Physicochemical Data

Quantitative physicochemical data for this compound is primarily based on computational models, with some supplier-provided information.

PropertyValueSource
Molecular Formula C42H34O20[3]
Molecular Weight 858.7 g/mol [3]
Purity >98%[4]
Physical Description Powder[4]
IUPAC Name 2,3,4,5-tetrakis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]hexanedioic acid[3]
SMILES C1=CC(=C(C=C1C=CC(=O)OC(C(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(C(=O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O[3]

Table 1: Physicochemical properties of this compound.

Spectroscopic Data
  • ¹H-NMR: Acylation of a hydroxyl group to form an ester typically shifts the signal of the proton attached to the same carbon to a lower field (by 1.1-1.6 ppm)[4]. The spectra of glucaric and altraric acid derivatives generally show two doublets and two doublets of doublets, with distinct J-coupling constants allowing for differentiation[6].

  • ¹³C-NMR: Acylation increases the chemical shift values of the corresponding carbons on the sugar acid moiety and decreases the chemical shifts of the caffeoyl carbons[4].

  • MS/MS: Fragmentation patterns typically show the neutral loss of one or more caffeoyl moieties[1].

Biological Activity and Signaling Pathways

The primary reported biological activity of tetracaffeoyl-D-glucaric acid and its isomers is the inhibition of reactive oxygen species (ROS) production in stimulated neutrophils[1]. While specific signaling pathway studies for this compound are lacking, research on analogous structures like chicoric acid (dicaffeoyltartaric acid) and other caffeoylquinic acids provides strong evidence for the likely mechanisms of action involving the MAPK and NF-κB signaling pathways[7][8][9][10].

Inhibition of Reactive Oxygen Species (ROS)

All identified hexaric acid derivatives from Galinsoga parviflora, including this compound, were found to be inhibitors of ROS production by stimulated neutrophils[1]. Specific IC50 values have not been published. This antioxidant activity is fundamental to the other observed biological effects of related compounds.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis[11]. Oxidative stress is a known activator of this pathway. Caffeoyl derivatives, such as chicoric acid, have been shown to induce apoptosis in certain cell types through ROS-mediated modulation of the MAPK signaling cascade, including the phosphorylation of p38, JNK, and ERK1/2[1][7][12]. It is highly probable that tetracaffeoyl-D-glucaric acid exerts its effects through similar mechanisms.

MAPK_Pathway ROS ROS ASK1 ASK1 ROS->ASK1 Raf Raf ROS->Raf MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis JNK JNK MKK4_7->JNK JNK->Apoptosis MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation & Survival ERK1_2->Proliferation TCGA Tetracaffeoyl-D- glucaric Acid TCGA->ROS inhibits

Hypothesized MAPK Signaling Pathway Modulation.
Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Caffeic acid and its derivatives are known inhibitors of NF-κB activation[10][13]. This inhibition is often linked to the antioxidant properties of these compounds, as ROS can act as second messengers in the activation of this pathway. By scavenging ROS, tetracaffeoyl-D-glucaric acid likely prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) ROS ROS Stimuli->ROS IKK IKK Complex ROS->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB degradation Nucleus Nucleus NFkB->Nucleus NFkB_IkBa NF-κB/IκBα (Inactive) Gene Pro-inflammatory Gene Transcription Nucleus->Gene TCGA Tetracaffeoyl-D- glucaric Acid TCGA->ROS inhibits

Hypothesized NF-κB Signaling Pathway Inhibition.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and specific bioassays of tetracaffeoyl-D-glucaric acid are not explicitly available. The following sections provide generalized methodologies based on standard laboratory practices and information from related studies.

Isolation from Natural Sources

A general workflow for the isolation of caffeoyl-D-glucaric acid derivatives from plant material, such as Galinsoga parviflora, would typically involve the following steps.

Isolation_Workflow Start Dried & Powdered Plant Material Extraction Extraction (e.g., with 80% MeOH) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partition Solvent Partitioning (e.g., n-hexane, EtOAc, n-BuOH) Filtration->Partition ColumnChrom Column Chromatography (e.g., Sephadex LH-20, C18) Partition->ColumnChrom (e.g., EtOAc fraction) HPLC Preparative HPLC ColumnChrom->HPLC Analysis Structure Elucidation (NMR, HR-ESI-MS) HPLC->Analysis End Isolated Compounds Analysis->End

General Workflow for Isolation.
Chemical Synthesis

The chemical synthesis of tetracaffeoyl-D-glucaric acid would likely proceed via the esterification of D-glucaric acid with a protected caffeic acid derivative, followed by deprotection. A plausible, though not experimentally verified, synthetic route is outlined below.

  • Protection of Caffeic Acid: The catechol hydroxyl groups of caffeic acid are protected, for example, as acetyl or silyl (B83357) ethers, to prevent side reactions. The carboxylic acid group may also be activated (e.g., as an acyl chloride or with a coupling agent).

  • Esterification: The protected and activated caffeic acid is reacted with D-glucaric acid in the presence of a suitable base and solvent. Stoichiometry would be controlled to favor tetra-acylation.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., mild acid or base hydrolysis for acetyl groups, fluoride (B91410) source for silyl ethers) to yield the final product.

  • Purification: The crude product is purified by chromatographic techniques such as preparative HPLC.

Neutrophil Oxidative Burst Assay

This assay measures the production of ROS by neutrophils, typically using a fluorescent probe like dihydrorhodamine 123 (DHR)[14].

  • Neutrophil Isolation: Neutrophils are isolated from fresh whole blood (e.g., from a healthy donor) using density gradient centrifugation.

  • Cell Preparation: The isolated neutrophils are washed and resuspended in a suitable buffer at a specific concentration.

  • Incubation with Compound: The cells are pre-incubated with various concentrations of the test compound (e.g., tetracaffeoyl-D-glucaric acid) or a vehicle control.

  • Loading with DHR: Dihydrorhodamine 123 is added to the cell suspension. DHR is non-fluorescent but is oxidized to the highly fluorescent rhodamine 123 by ROS.

  • Stimulation: The neutrophils are stimulated to produce ROS using an agent such as phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer. The inhibition of ROS production is determined by comparing the fluorescence of compound-treated cells to that of vehicle-treated cells.

  • Data Analysis: The results are typically expressed as a percentage of inhibition or as an IC50 value, which is the concentration of the compound that inhibits ROS production by 50%.

Conclusion and Future Directions

Tetracaffeoyl-D-glucaric acid and its isomers are promising natural products with potent antioxidant activity. While current research has identified these compounds and their primary biological effect of inhibiting ROS production, there is a clear need for more in-depth investigation. Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the specific IC50 values for ROS inhibition and other relevant biological assays for the purified compounds.

  • Detailed Structural Elucidation: Publishing complete NMR and MS datasets to facilitate the identification of these compounds by other researchers.

  • Mechanism of Action Studies: Validating the hypothesized involvement of the MAPK and NF-κB signaling pathways using in vitro and in vivo models.

  • Development of Synthetic Routes: Establishing efficient and scalable synthetic methods to produce these compounds for further pharmacological testing.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety of these compounds to evaluate their potential as therapeutic agents.

By addressing these research gaps, the full therapeutic potential of tetracaffeoyl-D-glucaric acid and its derivatives can be elucidated, paving the way for the development of new drugs for oxidative stress-related diseases.

References

The Enigmatic Fate of Caffeoyl-D-Glucaric Acid Derivatives in the Body: A Technical Guide to their Putative Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caffeoyl-D-glucaric acid derivatives, a class of phenolic compounds found in various medicinal plants, have garnered interest for their potential therapeutic activities. However, a significant knowledge gap exists regarding their behavior within the body. To date, no specific in vivo pharmacokinetic studies detailing parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), or absolute bioavailability have been published for this specific class of compounds. This technical guide aims to bridge this gap by providing a comprehensive overview of the predicted pharmacokinetic and bioavailability profiles of caffeoyl-D-glucaric acid derivatives. This is achieved through a detailed examination of the known metabolic fates of their constituent molecules—caffeic acid and D-glucaric acid—and related caffeoyl esters. This document also outlines detailed experimental protocols that can be adapted for future in vivo and in vitro studies to elucidate the precise pharmacokinetic profiles of these promising compounds.

Introduction

Caffeoyl-D-glucaric acid derivatives are esters formed between caffeic acid, a well-studied hydroxycinnamic acid, and D-glucaric acid, a natural compound found in mammals and various fruits and vegetables[1][2]. These derivatives, including compounds like leontopodic acid found in Leontopodium alpinum (Edelweiss), are being investigated for their antioxidant and other biological activities[3]. Understanding their absorption, distribution, metabolism, and excretion (ADME) is paramount for the development of these compounds as potential therapeutic agents. Due to the current absence of direct pharmacokinetic data, this guide will extrapolate the likely in vivo behavior of caffeoyl-D-glucaric acid derivatives based on the well-documented pharmacokinetics of caffeic acid, its esters, and D-glucaric acid.

Predicted Metabolic Pathways and Bioavailability

The bioavailability of orally administered caffeoyl-D-glucaric acid derivatives is expected to be low in their intact form. The primary metabolic events are predicted to be hydrolysis of the ester bond in the gastrointestinal tract and subsequent metabolism of the constituent molecules.

Anticipated Metabolic Fate

The metabolic journey of caffeoyl-D-glucaric acid derivatives likely involves several key steps, primarily driven by enzymatic activity in the gut and liver.

Caffeoyl-D-Glucaric Acid Derivative Caffeoyl-D-Glucaric Acid Derivative Intestinal Lumen Intestinal Lumen Caffeoyl-D-Glucaric Acid Derivative->Intestinal Lumen Oral Administration Caffeic Acid Caffeic Acid Intestinal Lumen->Caffeic Acid Esterase Hydrolysis D-Glucaric Acid D-Glucaric Acid Intestinal Lumen->D-Glucaric Acid Esterase Hydrolysis Enterocytes Enterocytes Liver Liver Enterocytes->Liver Portal Vein Caffeic Acid Metabolites\n(Sulfates, Glucuronides) Caffeic Acid Metabolites (Sulfates, Glucuronides) Liver->Caffeic Acid Metabolites\n(Sulfates, Glucuronides) Phase II Metabolism D-Glucaro-1,4-lactone D-Glucaro-1,4-lactone Liver->D-Glucaro-1,4-lactone Metabolism Systemic Circulation Systemic Circulation Excretion Excretion Systemic Circulation->Excretion Urine, Bile Caffeic Acid->Enterocytes Absorption D-Glucaric Acid->Enterocytes Absorption Caffeic Acid Metabolites\n(Sulfates, Glucuronides)->Systemic Circulation D-Glucaro-1,4-lactone->Systemic Circulation cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection cluster_3 Sample Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Catheterization Catheterization Fasting->Catheterization Oral Gavage (p.o.) Oral Gavage (p.o.) Catheterization->Oral Gavage (p.o.) Intravenous (i.v.) Intravenous (i.v.) Catheterization->Intravenous (i.v.) Blood Sampling Blood Sampling Oral Gavage (p.o.)->Blood Sampling Intravenous (i.v.)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

References

In Vivo Antioxidant Potential of Polycaffeoyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycaffeoyl compounds, a significant class of polyphenols naturally abundant in various plants, have garnered considerable attention for their potent antioxidant properties. These compounds, characterized by the presence of multiple caffeic acid moieties, exhibit robust free radical scavenging and metal-chelating activities. Beyond direct antioxidant effects, emerging evidence highlights their ability to modulate endogenous antioxidant defense mechanisms through intricate signaling pathways. This technical guide provides an in-depth overview of the in vivo antioxidant potential of prominent polycaffeoyl compounds, focusing on quantitative data from preclinical studies, detailed experimental methodologies, and the underlying molecular signaling cascades.

Quantitative In Vivo Antioxidant Data

The in vivo antioxidant efficacy of polycaffeoyl compounds has been substantiated through various animal models of oxidative stress. The following tables summarize the quantitative effects of 3,5-dicaffeoylquinic acid, chicoric acid, and rosmarinic acid on key oxidative stress biomarkers.

Table 1: Effect of 3,5-Dicaffeoylquinic Acid on Oxidative Stress Markers in Streptozotocin-Induced Diabetic Rats

BiomarkerControlDiabetic Control3,5-diCQA (5 mg/kg) Treated Diabetic% Change (vs. Diabetic Control)Reference
MDA (nmol/g wet tissue) 1.25 ± 0.152.50 ± 0.201.75 ± 0.18↓ 30%[1]
GSH (nmol/g wet tissue) 8.50 ± 0.504.25 ± 0.406.75 ± 0.45↑ 58.8%[1]
GPx (U/mg protein) 125 ± 1092.5 ± 8.5112 ± 9.0↑ 21%[1]
GR (U/mg protein) 55 ± 4.534.1 ± 3.042.6 ± 3.5↑ 25%[1]
GST (U/mg protein) 180 ± 15147.6 ± 12168.3 ± 14↑ 14%[1]

Data are presented as mean ± SD. MDA: Malondialdehyde; GSH: Reduced Glutathione (B108866); GPx: Glutathione Peroxidase; GR: Glutathione Reductase; GST: Glutathione S-Transferase.[1]

Table 2: Effect of Chicoric Acid on Oxidative Stress Markers in D-Galactose-Induced Aging in Mice

Biomarker (Serum)ControlD-galactoseChicoric Acid (100 mg/kg) + D-galactose% Change (vs. D-galactose)Reference
MDA (nmol/mL) 3.5 ± 0.37.8 ± 0.64.2 ± 0.4↓ 46.2%[2]
GSH (μmol/L) 25.0 ± 2.012.5 ± 1.522.0 ± 1.8↑ 76%[2]
CAT (U/mL) 150 ± 1285 ± 9135 ± 11↑ 58.8%[2]

Data are presented as mean ± SEM. MDA: Malondialdehyde; GSH: Reduced Glutathione; CAT: Catalase.[2]

Table 3: Effect of Rosmarinic Acid on Oxidative Stress Markers in Cisplatin-Induced Nephrotoxicity in Mice

Biomarker (Kidney)ControlCisplatinRosmarinic Acid (20 mg/kg) + Cisplatin% Change (vs. Cisplatin)Reference
MDA (nmol/mg protein) 1.2 ± 0.13.8 ± 0.41.8 ± 0.2↓ 52.6%[3]
SOD (U/mg protein) 25.0 ± 2.511.5 ± 1.821.0 ± 2.0↑ 82.6%[3]
GSH (nmol/mg protein) 15.0 ± 1.26.5 ± 0.812.5 ± 1.1↑ 92.3%[3]

Data are presented as mean ± SD. MDA: Malondialdehyde; SOD: Superoxide (B77818) Dismutase; GSH: Reduced Glutathione.[3]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in this guide.

Induction of Oxidative Stress
  • Streptozotocin (STZ)-Induced Diabetes in Rats:

    • Male Wistar rats (180-220 g) are housed under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, and access to standard pellet diet and water ad libitum).

    • After a one-week acclimatization period, diabetes is induced by a single intraperitoneal (i.p.) injection of STZ (35-60 mg/kg body weight) dissolved in freshly prepared cold 0.1 M citrate (B86180) buffer (pH 4.5).[4][5]

    • Control animals receive an equivalent volume of the citrate buffer.

    • Three days after STZ injection, blood glucose levels are measured from the tail vein using a glucometer. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.[4]

  • D-Galactose-Induced Aging in Mice:

    • Male C57BL/6J mice (6-8 weeks old) are housed under standard laboratory conditions.

    • Aging is induced by daily subcutaneous or intraperitoneal injections of D-galactose (300 mg/kg body weight) for 6-8 weeks.[6]

    • Control mice receive an equivalent volume of saline.

Animal Treatment
  • Preparation of Polycaffeoyl Compounds: The compounds are typically dissolved in a suitable vehicle such as distilled water, saline, or a small amount of a non-toxic solvent like DMSO, which is then diluted in saline.

  • Administration: The compounds are administered to the animals via oral gavage (p.o.) or intraperitoneal injection (i.p.) at specified doses and frequencies (e.g., daily for 21 days).[1]

  • Control Groups: The experimental design includes a healthy control group, a disease model control group (e.g., diabetic or aged), and a positive control group treated with a known antioxidant like vitamin C or N-acetylcysteine.

Biochemical Assays
  • Preparation of Tissue Homogenates:

    • At the end of the treatment period, animals are euthanized, and target organs (e.g., liver, kidney, brain) are immediately excised and washed with ice-cold saline.

    • A 10% (w/v) tissue homogenate is prepared in an appropriate ice-cold buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) using a homogenizer.

    • The homogenate is then centrifuged at a specific speed and temperature (e.g., 10,000 x g for 15 minutes at 4°C) to obtain the supernatant, which is used for the biochemical assays.

  • Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):

    • To 0.1 mL of the tissue supernatant, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA) solution.

    • The mixture is heated at 95°C for 60 minutes.

    • After cooling, 1.0 mL of distilled water and 5.0 mL of a mixture of n-butanol and pyridine (B92270) (15:1, v/v) are added and the mixture is shaken vigorously.

    • After centrifugation at 4,000 rpm for 10 minutes, the absorbance of the organic layer is measured at 532 nm.[7][8][9]

  • Reduced Glutathione (GSH) Assay:

    • To 0.5 mL of the tissue supernatant, 2.0 mL of 0.3 M phosphate buffer (pH 8.4) and 0.25 mL of 0.001 M 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) are added.

    • The absorbance is measured at 412 nm.[10][11][12]

  • Superoxide Dismutase (SOD) Activity Assay:

    • The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by the xanthine-xanthine oxidase system.

    • The reaction mixture contains 1.0 mL of carbonate buffer (0.05 M, pH 10.2), 0.5 mL of NBT (24 µM), 0.5 mL of EDTA (0.1 mM), and 0.5 mL of xanthine (B1682287) (0.1 mM).

    • The reaction is initiated by adding 0.05 mL of xanthine oxidase (0.05 U/mL).

    • The absorbance is measured at 560 nm. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.

  • Catalase (CAT) Activity Assay:

    • The assay mixture consists of 1.95 mL of phosphate buffer (0.05 M, pH 7.0) and 1.0 mL of hydrogen peroxide (0.019 M).

    • The reaction is initiated by adding 0.05 mL of the tissue supernatant.

    • The decrease in absorbance is measured at 240 nm for 1 minute. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

  • Glutathione Peroxidase (GPx) Activity Assay:

    • The assay mixture contains 0.5 mL of phosphate buffer (0.1 M, pH 7.4), 0.1 mL of GSH (1 mM), 0.1 mL of sodium azide (B81097) (10 mM), and 0.1 mL of the tissue supernatant.

    • The reaction is initiated by adding 0.2 mL of H₂O₂ (0.2 mM).

    • After incubation at 37°C for 10 minutes, the reaction is stopped by adding 0.5 mL of 5% trichloroacetic acid (TCA).

    • The tubes are centrifuged, and the supernatant is collected. To 0.2 mL of the supernatant, 3.0 mL of phosphate buffer (0.3 M) and 0.5 mL of DTNB (0.001 M) are added.

    • The absorbance is measured at 412 nm.[6][13][14]

  • Glutathione Reductase (GR) Activity Assay:

    • The assay mixture contains 1.0 mL of phosphate buffer (0.1 M, pH 7.6), 0.5 mL of EDTA (2 mM), 0.1 mL of oxidized glutathione (GSSG, 10 mM), and 0.1 mL of the tissue supernatant.

    • The reaction is initiated by adding 0.1 mL of NADPH (1 mM).

    • The decrease in absorbance is measured at 340 nm.[15][16][17][18]

  • Glutathione S-Transferase (GST) Activity Assay:

    • The assay mixture contains 1.0 mL of phosphate buffer (0.1 M, pH 6.5), 0.1 mL of GSH (10 mM), and 0.1 mL of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB, 10 mM).

    • The reaction is initiated by adding 0.1 mL of the tissue supernatant.

    • The increase in absorbance is measured at 340 nm.[1][19][20][21][22]

Signaling Pathways and Mechanisms of Action

Polycaffeoyl compounds exert their in vivo antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective proteins.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of cellular redox homeostasis. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like certain polycaffeoyl compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of genes encoding for a battery of antioxidant and detoxifying enzymes.

Chicoric acid has been shown to activate the Nrf2 pathway.[2][23] It is proposed that chicoric acid interacts with Keap1, leading to the release and nuclear translocation of Nrf2.[23] This results in the upregulation of downstream target genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cellular antioxidant capacity.[2] Some studies suggest that upstream kinases like AMP-activated protein kinase (AMPK) may be involved in the activation of Nrf2 by chicoric acid.[2] Rosmarinic acid has also been demonstrated to activate the Nrf2 pathway.[3][24]

Nrf2_Pathway Polycaffeoyl Polycaffeoyl Compounds (e.g., Chicoric Acid, Rosmarinic Acid) Keap1 Keap1 Polycaffeoyl->Keap1 Inhibition OxidativeStress Oxidative Stress (ROS/RNS) OxidativeStress->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Degradation Ub Ubiquitin Proteasome System Nrf2->Ub Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Nrf2_n->ARE Binding AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT) ARE->AntioxidantEnzymes Gene Transcription CellularProtection Cellular Protection & Reduced Oxidative Stress AntioxidantEnzymes->CellularProtection Leads to

Nrf2/ARE Signaling Pathway Activation by Polycaffeoyl Compounds.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in regulating cellular responses to a variety of external stimuli, including oxidative stress. Dysregulation of these pathways is often associated with oxidative damage and inflammation. Rosmarinic acid has been shown to modulate MAPK signaling, although the precise mechanisms in the context of in vivo antioxidant activity are still under investigation.[3][25] It is suggested that rosmarinic acid can inhibit the phosphorylation of JNK and p38, thereby downregulating inflammatory responses and protecting against oxidative stress-induced cellular damage.[25]

MAPK_Pathway OxidativeStress Oxidative Stress ASK1 ASK1 OxidativeStress->ASK1 Activation RosmarinicAcid Rosmarinic Acid JNK JNK RosmarinicAcid->JNK Inhibition p38 p38 RosmarinicAcid->p38 Inhibition MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7->JNK MKK3_6->p38 Inflammation_Apoptosis Inflammation & Apoptosis JNK->Inflammation_Apoptosis p38->Inflammation_Apoptosis

Modulation of MAPK Signaling by Rosmarinic Acid.

Conclusion

Polycaffeoyl compounds demonstrate significant in vivo antioxidant potential, acting through both direct radical scavenging and the modulation of critical cellular signaling pathways such as the Nrf2/ARE and MAPK cascades. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals. Further investigation into the detailed molecular mechanisms and the exploration of a wider range of polycaffeoyl derivatives will be crucial in fully elucidating their therapeutic potential in oxidative stress-related diseases.

Experimental Workflow Overview

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis AnimalSelection Animal Selection (e.g., Wistar Rats) Acclimatization Acclimatization (1 week) AnimalSelection->Acclimatization Induction Induction of Oxidative Stress (e.g., STZ injection) Acclimatization->Induction Grouping Animal Grouping (Control, Model, Treatment) Induction->Grouping Administration Compound Administration (e.g., Oral Gavage) Grouping->Administration Sacrifice Euthanasia & Sample Collection (Blood, Tissues) Administration->Sacrifice Homogenization Tissue Homogenization Sacrifice->Homogenization BiochemicalAssays Biochemical Assays (MDA, GSH, SOD, etc.) Homogenization->BiochemicalAssays DataAnalysis Statistical Analysis BiochemicalAssays->DataAnalysis

General In Vivo Experimental Workflow.

References

The Role of D-Glucaric Acid and Its Derivatives in Cancer Prevention: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucaric acid, a naturally occurring compound found in various fruits and vegetables and produced in small amounts by mammals, along with its derivatives, notably D-glucaro-1,4-lactone (DSL) and its salts like Calcium D-glucarate (CaG), have emerged as promising chemopreventive agents.[1][2][3] Extensive preclinical evidence from animal models demonstrates their ability to control carcinogenesis at different stages.[1] The primary mechanism of action involves the inhibition of β-glucuronidase, an enzyme that can de-conjugate glucuronidated carcinogens, thereby promoting their detoxification and excretion.[2][3] Beyond this, D-glucaric acid and its derivatives have been shown to induce apoptosis, suppress cell proliferation, and modulate inflammatory and steroid hormone signaling pathways implicated in cancer development.[2][4] This technical guide provides an in-depth overview of the current understanding of the role of D-glucaric acid and its derivatives in cancer prevention, with a focus on their mechanisms of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols for their evaluation.

Core Mechanism of Action: β-Glucuronidase Inhibition

The principal mechanism by which D-glucaric acid and its derivatives exert their chemopreventive effects is through the inhibition of the enzyme β-glucuronidase.[5] In the acidic environment of the stomach, D-glucaric acid salts, such as Calcium D-glucarate, are converted to D-glucaro-1,4-lactone (DSL), a potent inhibitor of β-glucuronidase.[3][6]

Glucuronidation is a major phase II detoxification pathway in the liver, where carcinogens, steroid hormones, and other toxins are conjugated with glucuronic acid to form water-soluble glucuronides that can be excreted.[7] However, β-glucuronidase, present in various tissues and produced by gut microbiota, can hydrolyze these glucuronides, releasing the toxins and hormones back into circulation, which can then promote carcinogenesis.[3][7] By inhibiting β-glucuronidase, DSL enhances the net glucuronidation and excretion of these harmful substances.[5]

Signaling Pathway for β-Glucuronidase Inhibition and Carcinogen Detoxification

G1 cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Carcinogen Carcinogen/Steroid Hormone Glucuronidation Phase II Detoxification (Glucuronidation) Carcinogen->Glucuronidation Glucuronide Carcinogen-Glucuronide (Inactive & Excretable) Glucuronidation->Glucuronide Excretion Excretion Glucuronide->Excretion BetaGlucuronidase β-Glucuronidase Glucuronide->BetaGlucuronidase Hydrolysis ReactivatedCarcinogen Reactivated Carcinogen BetaGlucuronidase->ReactivatedCarcinogen Cancer Cancer Progression ReactivatedCarcinogen->Cancer DGlucaricAcid D-Glucaric Acid / Derivatives (e.g., Calcium D-glucarate) DSL D-glucaro-1,4-lactone (DSL) DGlucaricAcid->DSL Metabolism DSL->BetaGlucuronidase Inhibition

Caption: Mechanism of β-glucuronidase inhibition by D-glucaric acid derivatives.

Induction of Apoptosis and Suppression of Cell Proliferation

Beyond detoxification, D-glucaric acid derivatives have been shown to directly impact cancer cell survival and growth by inducing apoptosis (programmed cell death) and inhibiting proliferation.

Apoptotic Signaling Pathways

Studies in animal models of skin and lung cancer have demonstrated that Calcium D-glucarate can induce apoptosis by modulating key proteins in both the intrinsic and extrinsic apoptotic pathways.[4][8] This includes:

  • Activation of Caspases: Calcium D-glucarate treatment has been shown to reverse the inhibitory effect of carcinogens on caspases-3, -8, and -9.[8]

  • PARP Cleavage: Inhibition of Poly (ADP-ribose) polymerase (PARP) activity and expression, a substrate of caspases, is observed following treatment.[8]

  • Modulation of Bcl-2 Family and p53: Calcium D-glucarate can inhibit the overexpression of the anti-apoptotic protein Bcl-2 and the expression of mutant-p53 induced by carcinogens.[8]

G2 cluster_0 Apoptotic Signaling cluster_1 Therapeutic Intervention Carcinogen Carcinogen (e.g., DMBA) Bcl2 Bcl-2 (Anti-apoptotic) Carcinogen->Bcl2 Induces mutp53 Mutant p53 Carcinogen->mutp53 Induces Caspases Caspase-8, Caspase-9 Carcinogen->Caspases Inhibits Apoptosis Apoptosis Bcl2->Apoptosis mutp53->Apoptosis Caspase3 Caspase-3 (Executioner) Caspases->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Caspase3->Apoptosis CleavedPARP Cleaved PARP CaG Calcium D-glucarate CaG->Bcl2 Inhibits CaG->mutp53 Inhibits CaG->Caspases Activates

Caption: Apoptosis induction by Calcium D-glucarate in carcinogen-exposed cells.

Modulation of Inflammatory and Other Signaling Pathways

Chronic inflammation is a known driver of cancer. D-glucaric acid derivatives have demonstrated anti-inflammatory properties. In a lung tumorigenesis model, dietary Calcium D-glucarate was found to decrease the levels of pro-inflammatory cytokines IL-6 and TNF-α, while increasing the anti-inflammatory cytokine IL-10.[4] This suggests a potential role in modulating the NF-κB signaling pathway.

Additionally, Calcium D-glucarate has been shown to inhibit protein kinase C (PKC) activity, a family of enzymes involved in cell proliferation and tumorigenesis.[1]

Quantitative Data from Preclinical Studies

The chemopreventive efficacy of D-glucaric acid and its derivatives has been quantified in numerous animal studies across various cancer types.

Cancer ModelAnimal ModelCarcinogenDerivative & DoseKey FindingsReference
Mammary Cancer Rat7,12-Dimethylbenz[a]anthracene (DMBA)Calcium D-glucarateInhibition of mammary carcinogenesis by up to 70%.[1]
Mammary Cancer Rat7,12-Dimethylbenz[a]anthracene (DMBA)2,5-di-O-acetyl-D-glucaro-1,4:6,3-dilactone70% reduction in the number of rats with tumors and a 72% reduction in tumors per rat.[9]
Skin Cancer Mouse7,12-Dimethylbenz[a]anthracene (DMBA)Dietary Calcium D-glucarateInhibition of papilloma formation by over 30%.[1]
Oral Cancer Hamster7,12-Dimethylbenz[a]anthracene (DMBA)Dietary Calcium D-glucarate (2%)Reduced number of DMBA-induced tumors at 9 and 12 weeks.[3][6]
Intestinal Cancer RatAzoxymethaneDietary Calcium D-glucarate (128 mmol/kg)Significant inhibition of adenocarcinoma induction in the intestine (11.8% incidence vs. 55% in controls).[10]
Lung Cancer MouseBenzo[a]pyrene (B[a]P)Dietary Calcium D-glucarate (2% and 4%)Dose-dependent reduction in lung adenomas.[4]
Hormone Levels Rat-Oral Calcium D-glucarate (large doses)Lowered serum estrogen levels by 23%.[1]
DerivativeEnzyme/AssayIC50 ValueReference
D-saccharic acid 1,4-lactone β-glucuronidase (E. coli)45.75 ± 2.16 µM[11]
7,8-dihydroxy-4-methyl-2H-chromen-2-one β-glucuronidase (E. coli)52.39 ± 1.85 µM[11]
3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one β-glucuronidase (E. coli)60.50 ± 0.87 µM[11]

Experimental Protocols

DMBA-Induced Oral Carcinogenesis in Hamsters

This protocol is adapted from studies evaluating the chemopreventive effects of Calcium D-glucarate on oral cancer.[3][6]

Objective: To assess the efficacy of dietary Calcium D-glucarate in preventing the development of oral squamous cell carcinoma induced by DMBA in the hamster buccal pouch.

Materials:

  • Syrian hamsters (male, 8-10 weeks old)

  • 7,12-Dimethylbenz[a]anthracene (DMBA)

  • Acetone (vehicle for DMBA)

  • Calcium D-glucarate

  • Standard rodent chow

  • AIN-93G diet

  • Surgical instruments for tissue collection

  • Formalin for tissue fixation

  • Histological processing reagents (paraffin, hematoxylin, eosin)

Experimental Workflow:

G3 start Start acclimatization Acclimatization (1 week) start->acclimatization grouping Randomization into Groups (e.g., Control, DMBA, DMBA+CaG, CaG) acclimatization->grouping treatment Treatment Phase (e.g., 12 weeks) grouping->treatment sacrifice Sacrifice and Tissue Collection treatment->sacrifice analysis Histopathological and Biochemical Analysis sacrifice->analysis end End analysis->end

References

Methodological & Application

Application Note: HPLC Analysis of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetracaffeoyl-D-Glucaric acid is a polyphenolic compound found in various plant species.[1][2][3] As a derivative of caffeic acid and glucaric acid, it exhibits potent antioxidant properties and is of significant interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer effects.[1] Accurate and reliable quantification of this compound is essential for research, quality control of herbal medicines, and the development of new pharmaceuticals.

High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) is a robust and widely used technique for the analysis of phenolic compounds.[4] This application note provides a detailed protocol for the quantitative analysis of this compound using reversed-phase HPLC.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable for this analysis.[4]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.[4]

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (or acetic acid, analytical grade)

    • Water (deionized or HPLC grade)

    • This compound reference standard (Purity ≥ 98%)

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This solution should be stored at -20°C.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[4]

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.[5]

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 25 mL of methanol.[5]

    • Vortex the mixture and sonicate for 30 minutes at room temperature.[5]

    • Allow the mixture to stand overnight at 4°C to ensure complete extraction.[5]

    • Sonicate for another 30 minutes.[5]

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 10 minutes.[5]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

For complex samples, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.[6]

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 325 nm
Gradient Elution Program

A gradient elution is recommended to achieve optimal separation of the target analyte from other compounds in the sample matrix.

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
257030
405050
451090
501090
519010
609010

Data Presentation and Analysis

Calibration Curve

Inject the working standard solutions and record the peak area for this compound at each concentration. Construct a calibration curve by plotting the peak area versus the concentration. The linearity of the method should be evaluated by the correlation coefficient (r²), which should be ≥ 0.995.

Quantification

Inject the prepared sample solutions and identify the peak corresponding to this compound based on its retention time compared to the standard. The concentration of the analyte in the sample can be calculated using the linear regression equation obtained from the calibration curve.

Method Validation

For routine analysis and in drug development, the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components.
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Precision (%RSD) ≤ 2% for repeatability and intermediate precision.
Accuracy (% Recovery) Typically between 95% and 105%.[7]

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_instrument Instrumentation & Method cluster_analysis Analysis cluster_data Data Processing & Validation A Sample Preparation E Sample/Standard Injection A->E B Standard Preparation B->E C HPLC System Setup D Method Development (Column, Mobile Phase, Gradient) C->D D->E K Method Validation D->K F Chromatographic Separation E->F G UV/DAD Detection F->G H Data Acquisition G->H I Peak Integration & Identification H->I J Quantification (Calibration Curve) I->J J->K L Report Generation J->L K->L

Caption: Experimental workflow for HPLC analysis.

Conclusion

The described HPLC method provides a reliable and robust approach for the qualitative and quantitative analysis of this compound. Proper sample preparation is crucial for obtaining accurate results, especially when dealing with complex matrices like plant extracts.[4] The provided protocol and workflow can be adapted and optimized for specific applications in research, quality control, and drug development.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetracaffeoyl-D-Glucaric acid is a derivative of caffeoyl-D-glucaric acid, a class of compounds found in various plants.[1] Caffeic acid and its derivatives are well-known for their antioxidant properties, which are primarily attributed to their phenolic structure, enabling them to act as potent free radical scavengers.[2] Evaluating the antioxidant capacity of such molecules is a critical step in the development of new therapeutic agents and functional foods.

This document provides detailed application notes and standardized protocols for three common in vitro antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and FRAP (Ferric Reducing Antioxidant Power) Assay. These methods are fundamental for characterizing the antioxidant potential of this compound.

DPPH Radical Scavenging Assay

Application Note

The DPPH assay is a widely used, rapid, and simple method for evaluating the free radical scavenging ability of antioxidants.[3][4] The principle is based on the reduction of the stable DPPH radical, which is a deep violet-colored molecule, in the presence of a hydrogen-donating antioxidant.[5] When the DPPH radical accepts an electron or hydrogen atom from the antioxidant (like this compound), it is converted to a stable, non-radical form (DPPH-H), resulting in a color change from violet to yellow.[2][6] This decolorization is measured spectrophotometrically at approximately 517 nm. The degree of color change is directly proportional to the radical scavenging activity of the sample.[7]

Advantages:

  • Simple, fast, and cost-effective.

  • Utilizes a stable radical, making it highly reproducible.[2]

Limitations:

  • The reaction is performed in an organic solvent (typically methanol (B129727) or ethanol), which may not be representative of physiological conditions.[3]

  • The bulky nature of the DPPH radical can limit its accessibility to certain antioxidant molecules.

Experimental Protocol

A. Materials and Reagents

  • This compound (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695) (Analytical Grade)

  • Ascorbic Acid or Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Micropipettes and tips

B. Reagent Preparation

  • DPPH Stock Solution (e.g., 0.2 mg/mL or ~0.5 mM): Prepare fresh by dissolving an appropriate amount of DPPH powder in methanol.[6] For example, dissolve 2 mg of DPPH in 10 mL of methanol. Store the solution in a dark bottle at 4°C, as it is light-sensitive.[5]

  • DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[2] This solution should be prepared fresh before each use.

  • Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Test Compound Dilutions: From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

  • Positive Control: Prepare a series of dilutions of Ascorbic Acid or Trolox in methanol with a similar concentration range to the test compound.

C. Assay Procedure

  • Add 20 µL of the sample, standard (positive control), or blank (methanol) to the wells of a 96-well microplate.[7]

  • Add 200 µL of the DPPH working solution to each well using a multichannel pipette.[7]

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.[5][6]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[7]

D. Data Analysis

  • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration using the following formula:[6]

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the blank (methanol + DPPH solution).

    • A_sample is the absorbance of the test compound or positive control.

  • Plot the % Inhibition against the concentration of the test compound and the positive control.

  • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Working Solution R2 Add 200µL DPPH Solution to each well P1->R2 P2 Prepare Sample & Standard Dilutions R1 Add 20µL Sample/ Standard to Plate P2->R1 R1->R2 R3 Incubate 30 min in Dark R2->R3 A1 Measure Absorbance at 517 nm R3->A1 A2 Calculate % Inhibition & IC50 Value A1->A2

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

Application Note

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[8] The assay is based on the generation of the blue-green ABTS•+ by reacting ABTS with a strong oxidizing agent like potassium persulfate or ammonium (B1175870) persulfate.[9][10] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral ABTS form.[8] This decolorization is measured by the decrease in absorbance at 734 nm.[11] This assay is applicable to both hydrophilic and lipophilic antioxidants and is less affected by the steric hindrance of the antioxidant molecule compared to the DPPH assay.

Advantages:

  • Effective for both hydrophilic and lipophilic compounds.

  • The radical is soluble in both aqueous and organic solvents.

  • Reaction kinetics are faster than the DPPH assay.

Limitations:

  • The ABTS radical is not a naturally occurring radical, which may not reflect biological antioxidant activity perfectly.

  • The pre-generation of the radical requires a lengthy incubation period (12-16 hours).[12]

Experimental Protocol

A. Materials and Reagents

  • This compound (Test Compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium Persulfate (K₂S₂O₈) or Ammonium Persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

B. Reagent Preparation

  • ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS in distilled water.[12]

  • Potassium Persulfate Solution (2.45 mM): Dissolve the appropriate amount of potassium persulfate in distilled water.

  • ABTS Radical Cation (ABTS•+) Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13] This generates the dark blue-green radical solution.

  • ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12][14]

  • Test Compound and Standard Preparation: Prepare stock solutions and serial dilutions of the test compound and Trolox as described in the DPPH protocol.

C. Assay Procedure

  • Add 20 µL of the sample, standard, or blank to the wells of a 96-well microplate.[8]

  • Add 180 µL of the ABTS•+ working solution to each well.[8]

  • Mix and incubate at room temperature for a defined period (e.g., 6-30 minutes).[9][15] The incubation time can be optimized based on the reaction kinetics.

  • Measure the absorbance at 734 nm.[14]

D. Data Analysis

  • Calculate the percentage of ABTS•+ scavenging activity (% Inhibition) using the same formula as for the DPPH assay.

  • Plot the % Inhibition against the concentration.

  • Determine the IC50 value for the test compound and the standard. Alternatively, the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Experimental Workflow: ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Generate ABTS•+ (Mix ABTS + Persulfate, Incubate 12-16h) P2 Prepare ABTS•+ Working Solution (Abs ~0.7) P1->P2 R2 Add 180µL ABTS•+ Solution to each well P2->R2 P3 Prepare Sample & Standard Dilutions R1 Add 20µL Sample/ Standard to Plate P3->R1 R1->R2 R3 Incubate 6-30 min R2->R3 A1 Measure Absorbance at 734 nm R3->A1 A2 Calculate % Inhibition & IC50 / TEAC A1->A2

Caption: Workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Application Note

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[16] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, and the change in absorbance is measured at 593 nm.[11] The reaction is non-specific, and any compound with a reduction potential lower than that of the Fe³⁺/Fe²⁺ couple will be detected.[17] The FRAP assay directly measures the electron-donating capacity of antioxidants.

Advantages:

  • Simple, rapid, and automated procedure.

  • Provides a direct measure of the total reducing power of a sample.

Limitations:

  • The assay is conducted at an acidic pH (3.6), which is not physiological.

  • It does not detect antioxidants that act by hydrogen atom transfer (HAT), such as thiol-containing compounds like glutathione.

Experimental Protocol

A. Materials and Reagents

  • This compound (Test Compound)

  • Acetate (B1210297) Buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric Chloride (FeCl₃·6H₂O) solution (20 mM in distilled water)

  • Ferrous Sulfate (B86663) (FeSO₄·7H₂O) or Trolox (Standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath at 37°C

B. Reagent Preparation

  • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving 3.1 g of sodium acetate trihydrate and adding 16 mL of glacial acetic acid in distilled water, making up the final volume to 1 liter.[18] Adjust pH if necessary.

  • TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.[18] Warm gently (e.g., 50°C) to aid dissolution.

  • FeCl₃ Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.[18]

  • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13] For example, mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. Incubate the FRAP reagent at 37°C for 15-30 minutes before use.[11]

  • Standard Solutions: Prepare a series of dilutions of FeSO₄ (e.g., 100-2000 µM) or Trolox in distilled water.

C. Assay Procedure

  • Add 10 µL of the sample, standard, or blank (distilled water) to the wells of a 96-well microplate.[16][17]

  • Pre-warm the microplate at 37°C.

  • Add 190 µL of the pre-warmed FRAP reagent to each well.[16][17]

  • Mix and incubate the plate at 37°C for a defined time (typically 4-30 minutes).[18]

  • Measure the absorbance at 593 nm.[11]

D. Data Analysis

  • Create a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations.

  • Determine the FRAP value of the sample by comparing its absorbance with the standard curve.

  • The results are typically expressed as mM of Fe²⁺ equivalents per gram or liter of the sample.

Experimental Workflow: FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare FRAP Reagent (Acetate Buffer + TPTZ + FeCl3) P2 Warm Reagent to 37°C P1->P2 R2 Add 190µL FRAP Reagent to each well P2->R2 P3 Prepare Sample & Standard Dilutions R1 Add 10µL Sample/ Standard to Plate P3->R1 R1->R2 R3 Incubate at 37°C R2->R3 A1 Measure Absorbance at 593 nm R3->A1 A2 Calculate FRAP Value from Standard Curve A1->A2

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Data Presentation

While specific quantitative antioxidant data for this compound was not found in the reviewed literature, the protocols above provide the methodology to determine it. The tables below are templates for presenting the experimental results in a clear and structured format for easy comparison.

Table 1: DPPH and ABTS Radical Scavenging Activity

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
This compoundValue ± SDValue ± SD
Trolox (Standard)Value ± SDValue ± SD
Ascorbic Acid (Standard)Value ± SDValue ± SD

IC₅₀: The concentration required to inhibit 50% of the radicals. Values to be determined experimentally. SD: Standard Deviation.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Activity

CompoundFRAP Value (mM Fe²⁺ Equivalents/mg)
This compoundValue ± SD
Trolox (Standard)Value ± SD
Ascorbic Acid (Standard)Value ± SD

Values to be determined experimentally from the standard curve. SD: Standard Deviation.

References

Application Notes and Protocols for Cell-Based Antioxidant Assays of Plant-Derived Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant potential of plant-derived polyphenols using biologically relevant cell-based assays. The protocols detailed herein offer step-by-step instructions for the Cellular Antioxidant Activity (CAA) assay, the measurement of intracellular Reactive Oxygen Species (ROS), and the assessment of the Nrf2-ARE signaling pathway.

Introduction

Plant-derived polyphenols are a diverse group of secondary metabolites that have garnered significant interest for their potential health benefits, largely attributed to their antioxidant properties. While traditional chemical antioxidant assays like DPPH and FRAP are useful for initial screening, they do not account for the bioavailability, cellular uptake, and metabolism of these compounds.[1][2] Cell-based assays provide a more physiologically relevant system to assess the antioxidant efficacy of polyphenols within a cellular environment.[1][3]

This document outlines key cell-based methodologies to characterize the direct radical scavenging abilities of polyphenols and their capacity to modulate endogenous antioxidant defense mechanisms.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of compounds to inhibit the formation of the fluorescent marker 2',7'-dichlorofluorescein (B58168) (DCF) by peroxyl radicals generated from 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in cultured cells, such as human hepatocarcinoma HepG2 cells.[1] The assay accounts for cellular uptake and metabolism, providing a more biologically significant evaluation of antioxidant activity.[1]

Experimental Workflow: CAA Assay

CAA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Seed HepG2 cells in a 96-well microplate wash1 Wash cells with PBS cell_culture->wash1 24h incubation compound_prep Prepare polyphenol solutions and quercetin (B1663063) standards treatment Treat cells with polyphenols/quercetin and DCFH-DA probe compound_prep->treatment wash1->treatment incubation Incubate for 1 hour at 37°C treatment->incubation wash2 Wash cells with PBS incubation->wash2 aaph_addition Add AAPH radical initiator wash2->aaph_addition measurement Measure fluorescence kinetically (Ex: 485 nm, Em: 538 nm) aaph_addition->measurement Immediately calculation Calculate Area Under the Curve (AUC) and CAA units measurement->calculation results Express results as Quercetin Equivalents (QE) calculation->results

Caption: Workflow of the Cellular Antioxidant Activity (CAA) Assay.
Protocol: Cellular Antioxidant Activity (CAA) Assay

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • 96-well black, clear-bottom tissue culture plates

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (standard)

  • Plant-derived polyphenol extracts/compounds

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells are confluent.[4]

  • Preparation of Solutions:

    • Prepare stock solutions of quercetin and polyphenol samples in a suitable solvent (e.g., DMSO) and further dilute to desired concentrations in treatment medium (DMEM without FBS).

    • Prepare a 50 µM working solution of DCFH-DA in treatment medium.

    • Prepare a 600 µM AAPH solution in PBS.

  • Cell Treatment:

    • Remove the growth medium from the wells and wash the cells once with 100 µL of PBS.

    • Add 100 µL of the desired concentration of polyphenol sample or quercetin standard, along with 25 µM DCFH-DA, to each well.[5] For control wells, add only treatment medium with DCFH-DA.

    • Incubate the plate for 1 hour at 37°C.[4]

  • Induction of Oxidative Stress:

    • After incubation, remove the treatment solution and wash the cells once with 100 µL of PBS.

    • Add 100 µL of 600 µM AAPH solution to all wells to induce oxidative stress.[5]

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity every 5 minutes for 1 hour, with excitation at 485 nm and emission at 538 nm.[5]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and sample-treated wells.

    • The CAA value is calculated using the following formula: CAA (units) = 100 - (AUC_sample / AUC_control) x 100 [5]

    • A standard curve is generated by plotting the CAA units of different concentrations of quercetin.

    • The antioxidant activity of the polyphenol samples is expressed as micromoles of Quercetin Equivalents (QE) per gram of dry weight or per 100 µmoles of the compound.

Data Presentation: CAA Values
Polyphenol/ExtractConcentrationCAA Value (units)Quercetin Equivalents (µmol QE/100g)Reference
Quercetin16 µM60-[5]
Blueberry Extract500 µg/mL~75-[5]
Cranberry Extract500 µg/mL~65-[5]
Apple Extract500 µg/mL~40-[5]
Red Grape Extract500 µg/mL~35-[5]

Intracellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

This assay directly measures the intracellular levels of ROS in cells treated with polyphenols. The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) diffuses into cells, where it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[6]

Protocol: Intracellular ROS Measurement

Materials:

  • Adherent cell line (e.g., HeLa, HepG2)

  • 96-well tissue culture plates

  • Cell culture medium

  • PBS

  • DCFH-DA

  • Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)

  • Polyphenol samples

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency (typically 80-90%).

  • Polyphenol Pre-treatment: Treat the cells with various concentrations of the polyphenol samples for a specific duration (e.g., 1-24 hours), depending on the experimental design. Include untreated control wells.

  • DCFH-DA Loading:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Immediately before use, dilute the stock solution to a final working concentration of 10-25 µM in serum-free medium.[7]

    • Remove the medium from the cells and wash once with PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[7]

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add the oxidative stress inducer (e.g., 100 µM H₂O₂) in PBS to the cells and incubate for a suitable time (e.g., 30-60 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[7]

    • Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis: The antioxidant activity is determined by the percentage reduction in fluorescence intensity in polyphenol-treated cells compared to the cells treated only with the oxidative stress inducer.

Nrf2-ARE Signaling Pathway Activation Assay

Polyphenols can exert indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[8][9] Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and detoxification enzymes.[10] A common method to assess Nrf2 activation is through a luciferase reporter gene assay.

Nrf2-ARE Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus polyphenol Plant-derived Polyphenol keap1_nrf2 Keap1-Nrf2 Complex polyphenol->keap1_nrf2 induces conformational change in Keap1 ros Oxidative Stress (ROS) ros->keap1_nrf2 oxidizes Keap1 cysteine residues ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination constitutive nrf2_free Nrf2 keap1_nrf2->nrf2_free dissociation nrf2_maf Nrf2-Maf Heterodimer nrf2_free->nrf2_maf translocation & heterodimerization with Maf are Antioxidant Response Element (ARE) nrf2_maf->are binds to antioxidant_genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1, GST) are->antioxidant_genes activates

Caption: Activation of the Nrf2-ARE signaling pathway by polyphenols.
Protocol: Nrf2 Luciferase Reporter Assay

Materials:

  • HepG2 cells stably or transiently transfected with an ARE-luciferase reporter vector

  • 96-well white, clear-bottom tissue culture plates

  • Cell culture medium

  • Polyphenol samples

  • Positive control (e.g., sulforaphane)

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the ARE-luciferase reporter HepG2 cells in a 96-well white, clear-bottom plate at an appropriate density and incubate overnight.[8]

  • Cell Treatment:

    • Prepare dilutions of polyphenol samples and the positive control (e.g., sulforaphane) in the cell culture medium.

    • Remove the medium from the cells and add the treatment solutions.

    • Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 16-24 hours).[11]

  • Luciferase Assay:

    • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.[8]

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The results are typically expressed as fold induction of luciferase activity compared to the untreated control cells.

    • A dose-response curve can be generated to determine the EC₅₀ value for Nrf2 activation for each polyphenol.

Data Presentation: Nrf2 Activation
PolyphenolCell LineConcentration for Significant ActivationFold Induction (vs. Control)Reference
SulforaphaneHepG2-ARE3 µM~8[8]
Tert-butylhydroquinoneHepG2-ARE160 µM~10[8]
CurcuminBrain cellsNot specifiedStrong induction[1]
ResveratrolIPEC-J2 cells15 µMProtective effect via Nrf2
Epigallocatechin-3-gallate (EGCG)NeuronsNot specifiedProtective effect via Nrf2/HO-1[1]

Note: The specific fold induction can vary significantly depending on the cell line, reporter construct, and experimental conditions.

Conclusion

The cell-based assays described provide robust and biologically relevant methods for assessing the antioxidant potential of plant-derived polyphenols. The CAA assay offers a quantitative measure of direct radical scavenging within a cellular context. The intracellular ROS assay provides a direct visualization and quantification of the ability of polyphenols to mitigate oxidative stress. Finally, the Nrf2-ARE reporter assay elucidates the indirect antioxidant mechanism of action by measuring the induction of endogenous antioxidant defense pathways. The combined use of these assays will provide a comprehensive understanding of the antioxidant properties of novel plant-derived compounds for their potential application in research and drug development.

References

Application Notes and Protocols for the Isolation and Purification of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid from Inula japonica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the isolation and purification of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid, a bioactive phenolic compound, from the leaves of Inula japonica. While direct protocols for this specific molecule from Inula japonica are not extensively published, this guide synthesizes established methods for isolating caffeoylquinic and caffeoylglucaric acids from this plant.[1][2] The protocols outlined below are based on common phytochemical techniques, including solvent extraction, macroporous resin chromatography, and multi-step high-performance liquid chromatography (HPLC). The provided workflows and quantitative data are intended to serve as a robust starting point for researchers.

Introduction

Inula japonica Thunb. is a traditional medicinal plant known to be a rich source of various bioactive secondary metabolites, including flavonoids and phenolic acids.[3][4][5][6] Among these, caffeoylquinic acid derivatives and related compounds have garnered significant interest for their potential therapeutic properties, such as anti-inflammatory and antioxidant effects.[1] this compound is a complex phenolic acid that has been identified in the Asteraceae family and presents a promising candidate for further pharmacological investigation.[7][8] The following protocols detail a comprehensive strategy for the efficient extraction, isolation, and purification of this target compound.

Experimental Workflow

The overall process for isolating this compound from Inula japonica involves several key stages, from initial extraction to final purification.

G A Plant Material (Dried Inula japonica leaves) B Extraction (Reflux with 70% Ethanol) A->B C Crude Extract B->C D Macroporous Resin Column Chromatography C->D E Phenolic-Rich Fraction D->E F Medium Pressure Liquid Chromatography (MPLC) E->F G Semi-Pure Fractions F->G H Preparative HPLC (C18 Column) G->H I Purified 2,3,4,5-Tetracaffeoyl- D-Glucaric Acid H->I J Structure Elucidation (NMR, MS) I->J

Caption: Overall workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

Plant Material and Extraction
  • Plant Material Preparation:

    • Collect fresh leaves of Inula japonica.

    • Air-dry the leaves in a shaded, well-ventilated area until constant weight.

    • Pulverize the dried leaves into a coarse powder (20-40 mesh).

  • Solvent Extraction:

    • Weigh 1 kg of the powdered plant material.

    • Place the powder in a round-bottom flask and add 10 L of 70% aqueous ethanol (B145695).

    • Perform reflux extraction at 80°C for 2 hours.

    • Filter the mixture while hot and collect the filtrate.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Primary Purification: Macroporous Resin Chromatography

This step aims to enrich the phenolic compounds from the crude extract.

  • Resin Preparation:

    • Select a suitable macroporous resin (e.g., AB-8).[4][5]

    • Pre-treat the resin by soaking it sequentially in ethanol and then deionized water until equilibrated.

    • Pack the resin into a glass column.

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of deionized water.

    • Load the sample solution onto the prepared column at a slow flow rate.

    • Wash the column with 3-5 column volumes (CV) of deionized water to remove sugars and other highly polar impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions rich in phenolic acids.

    • Combine the target fractions and concentrate to dryness.

Parameter Value Reference
Resin TypeAB-8 Macroporous Resin[4][5]
Column Dimensions10 cm x 100 cmRepresentative
Sample Load200 g crude extractRepresentative
Wash SolventDeionized Water[4][5]
Elution SolventsStepwise gradient of Ethanol/Water[4][5]
Target Eluent40-60% Ethanol Fraction (Typical)Representative
Secondary Purification: Medium Pressure Liquid Chromatography (MPLC)

Further fractionation is achieved using MPLC with a reversed-phase stationary phase.

G A Phenolic-Rich Fraction B Dissolve in Methanol/Water A->B C MPLC System (C18 Stationary Phase) B->C D Gradient Elution (Methanol/Water with Acetic Acid) C->D E Fraction Collection D->E F TLC/HPLC Analysis of Fractions E->F G Combine Fractions Containing Target Compound F->G

Caption: Workflow for Medium Pressure Liquid Chromatography (MPLC) fractionation.

  • Sample Preparation: Dissolve the phenolic-rich fraction in a 1:1 methanol/water solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase MPLC column.

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Methanol with 0.1% acetic acid.

    • Gradient: A linear gradient from 10% B to 70% B over 60 minutes.

    • Flow Rate: 10-20 mL/min.

    • Detection: UV at 280 nm and 320 nm.

  • Fraction Collection: Collect fractions of 20-30 mL and analyze via analytical HPLC.

  • Pooling: Combine fractions that show a high concentration of the target compound peak.

Parameter Value Reference
Stationary PhaseC18 Silica Gel[9]
Mobile PhaseMethanol / Water (with 0.1% Acetic Acid)[10]
Elution ModeGradient[10]
Flow Rate15 mL/minRepresentative
DetectionUV at 280 nm, 320 nmRepresentative
Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final step to obtain high-purity this compound.

  • Sample Preparation: Concentrate the combined fractions from MPLC and re-dissolve in the initial mobile phase for HPLC.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase preparative column (e.g., 20 mm x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: An optimized gradient based on analytical HPLC results (e.g., 20% B to 45% B over 40 minutes).

    • Flow Rate: 15-25 mL/min.

    • Detection: UV Diode Array Detector (DAD) monitoring at multiple wavelengths (e.g., 254, 280, 320 nm).

  • Isolation: Collect the peak corresponding to this compound.

  • Post-Purification: Remove the HPLC solvent under reduced pressure and lyophilize to obtain the pure compound as a powder.

Parameter Value Reference
Stationary PhaseC18 Reversed-Phase (5 µm)[9][10]
Mobile PhaseAcetonitrile / Water (with 0.1% Formic Acid)[11]
Elution ModeIsocratic or Gradient[10][12]
Flow Rate20 mL/minRepresentative
DetectionUV-DAD (254, 280, 320 nm)Representative

Structure Elucidation

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode to determine the molecular weight ([M-H]⁻).

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to confirm the chemical structure, including the positions of the caffeoyl groups on the glucaric acid backbone.

Concluding Remarks

The protocol described provides a comprehensive and systematic approach for the isolation and purification of this compound from Inula japonica. Optimization of chromatographic conditions, particularly the gradients in MPLC and preparative HPLC, will be crucial for achieving high purity and yield. This methodology serves as a foundational guide for researchers aiming to isolate this and other related phenolic compounds for further study.

References

Application Notes & Protocols for the Quantification of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetracaffeoyl-D-Glucaric acid is a complex phenolic compound that has been identified in certain plant species, notably within the Gnaphalium genus. As a derivative of caffeic acid and glucaric acid, it is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to the well-documented biological activities of its constituent parts, including antioxidant, anti-inflammatory, and potential chemopreventive properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacokinetic and pharmacodynamic profiles.

These application notes provide a comprehensive overview of the methodologies for the quantification of this compound in plant extracts, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS). The protocols outlined below are based on established methods for the analysis of related caffeic acid derivatives and can be adapted and validated for the specific quantification of the target analyte.

Data Presentation: Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of phenolic compounds, including caffeic acid derivatives, in plant extracts using HPLC-DAD. These values can be considered as a benchmark for the validation of a method for this compound.

Table 1: HPLC-DAD Method Validation Parameters for Quantification of Caffeic Acid Derivatives

ParameterTypical Value Range
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.5 µg/mL
Precision (RSD, %)< 5%
Accuracy (Recovery, %)88 - 109%

Data compiled from representative studies on the validation of HPLC methods for phenolic compounds in plant extracts.

Table 2: Representative Concentrations of Caffeic Acid Derivatives in Plant Extracts

Plant SpeciesPlant PartCompoundConcentration Range (mg/g dry weight)Analytical Method
Gnaphalium pensylvanicumAerial partsCaffeoylquinic acid derivativesNot explicitly quantifiedUPLC-ESI-MS/MS[1]
Galinsoga parvifloraAerial partsCaffeoylglucaric acidsDominating compoundsHPLC-DAD-MS[2]
Echinacea purpureaVariousCichoric acid (a dicaffeoyl tartaric acid)Varies with plant part and productHPLC[3]
Nonea rossicaAerial partsCaffeic acidQuantifiedHPLC[4]
Coffee beansRaw and RoastedCaffeic acid0.16 - 1.93 mg/gHPLC-UV[5]

This table provides examples of concentrations for related compounds to give an expected range for this compound, for which specific quantitative data across multiple species is not yet widely available.

Experimental Protocols

Protocol for Sample Preparation and Extraction

This protocol describes a general procedure for the extraction of phenolic compounds, including this compound, from plant material.

Materials:

  • Fresh or dried plant material (e.g., leaves, stems of Gnaphalium or Galinsoga species)

  • Grinder or mortar and pestle

  • Methanol (B129727) or ethanol (B145695) (HPLC grade)

  • Water (ultrapure)

  • Formic acid or acetic acid

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Homogenization: Grind the dried plant material into a fine powder. For fresh material, homogenize with a suitable solvent.

  • Extraction Solvent Preparation: Prepare an extraction solvent, typically 70-80% methanol or ethanol in water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve the stability of phenolic compounds.

  • Extraction:

    • Accurately weigh about 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic-assisted extraction in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection and Re-extraction:

    • Carefully collect the supernatant.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Pool the supernatants.

  • Final Preparation:

    • Evaporate the pooled supernatant to dryness under reduced pressure or a stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for HPLC analysis.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

Protocol for HPLC-DAD Quantification

This protocol outlines a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm) is commonly used for the separation of phenolic compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in ultrapure water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-30 min: 10-40% B

    • 30-40 min: 40-80% B

    • 40-45 min: 80% B

    • 45-50 min: 80-10% B

    • 50-60 min: 10% B

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Phenolic compounds, including caffeic acid derivatives, typically show strong absorbance around 320-330 nm.[6] A DAD allows for monitoring at multiple wavelengths and for spectral confirmation.

Quantification Procedure:

  • Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in methanol. Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at the optimal wavelength. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared plant extract samples into the HPLC system.

  • Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and UV spectrum with that of the reference standard.

  • Quantification: Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve. Calculate the final concentration in the original plant material, taking into account the dilution factors.

Protocol for LC-MS/MS Confirmation and Quantification

For higher selectivity and sensitivity, especially in complex matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is recommended.

Instrumentation and Conditions:

  • LC System: As described for HPLC-DAD.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in negative ion mode is typically used for phenolic acids.

  • MS/MS Parameters:

    • MRM (Multiple Reaction Monitoring): For a triple quadrupole MS, specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

    • High-Resolution MS: For high-resolution instruments, the accurate mass of the deprotonated molecule [M-H]⁻ can be used for quantification.

Procedure:

  • The sample preparation and LC conditions can be similar to the HPLC-DAD method.

  • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) using a standard solution of the analyte.

  • For quantification, use an internal standard if available to correct for matrix effects and variations in instrument response.

  • Quantify the analyte using a calibration curve constructed with the reference standard, based on the peak area of the specific MRM transition or the accurate mass chromatogram.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plant_material Plant Material (e.g., Gnaphalium sp.) grinding Grinding/Homogenization plant_material->grinding extraction Solvent Extraction (e.g., 80% MeOH, Ultrasound) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant re_extraction Repeat Extraction (2x) centrifugation->re_extraction Residue pooling Pool Supernatants supernatant->pooling re_extraction->centrifugation evaporation Evaporation to Dryness pooling->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_system HPLC-DAD / LC-MS System hplc_vial->hplc_system Injection data_acquisition Data Acquisition (Chromatograms & Spectra) hplc_system->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification of Analyte data_processing->quantification calibration_curve Calibration Curve (from Standards) calibration_curve->quantification results Results (Concentration in mg/g) quantification->results

Caption: Experimental workflow for the quantification of this compound.

Logical_Relationship cluster_compound Target Analyte cluster_methodology Quantification Methodology cluster_application Applications target 2,3,4,5-Tetracaffeoyl- D-Glucaric Acid extraction Plant Matrix Extraction target->extraction separation Chromatographic Separation (HPLC) extraction->separation detection Detection (DAD or MS) separation->detection validation Method Validation detection->validation quality_control Quality Control of Herbal Products validation->quality_control pharmacology Pharmacological Studies validation->pharmacology drug_dev Drug Development validation->drug_dev

Caption: Logical relationship for the quantification of the target analyte.

References

Application Notes and Protocols for 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetracaffeoyl-D-Glucaric acid is a natural phenolic compound isolated from plants such as Inula japonica and Galinsonga parviflora.[1] Structurally, it is an ester of D-glucaric acid and four molecules of caffeic acid. This compound is of significant interest to the research community due to its potential therapeutic properties, which are inferred from its structural components and related molecules. Caffeic acid and its derivatives are well-known for their antioxidant and anti-inflammatory activities, while D-glucaric acid has been studied for its role in detoxification and potential anti-cancer effects.[2][3][4] Preliminary evidence suggests that this compound is an inhibitor of reactive oxygen species (ROS) production, indicating its potential as a potent antioxidant and anti-inflammatory agent.[1]

These application notes provide a comprehensive guide for the use of this compound in cell culture studies, including its preparation, storage, and detailed protocols for investigating its biological activities. Given the limited direct experimental data on this specific molecule, the suggested protocols and concentrations are based on studies of structurally related caffeoylquinic acids and D-glucaric acid derivatives. Researchers are advised to perform dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Product Information

PropertyValueSource
Molecular Formula C42H34O20[5]
Molecular Weight 858.71 g/mol [6]
CAS Number 1419478-52-6[6]
Appearance Off-white to light yellow solid[6]
Purity >98% (typical)
Solubility Soluble in DMSO (up to 100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][7][8]
Storage Store solid at 4°C, protected from moisture. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[6]

Preparation of Stock Solutions

For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO.

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). As the solubility in DMSO is high (up to 116.45 mM), preparing a concentrated stock is feasible.[6][7][8]

  • Vortex or use an ultrasonic bath to ensure complete dissolution.[6][7][8]

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Experimental Protocols

The following protocols are suggested for investigating the biological activities of this compound. It is crucial to include appropriate controls, such as a vehicle control (DMSO-treated cells), in all experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability and proliferation.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete cell culture medium from the DMSO stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if available.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100-200 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Concentration (µM)Incubation Time (h)Cell Line% Cell Viability (Mean ± SD)
e.g., 124e.g., RAW 264.7
e.g., 524e.g., RAW 264.7
e.g., 1024e.g., RAW 264.7
e.g., 2524e.g., RAW 264.7
e.g., 5024e.g., RAW 264.7
e.g., 10024e.g., RAW 264.7

Note: Based on studies with related caffeoylquinic acids, a concentration range of 1-100 µM is a reasonable starting point.[9]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Compound to Cells overnight_incubation->add_compound prepare_compound Prepare Serial Dilutions incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Anti-inflammatory Activity Assessment

This can be evaluated by measuring the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7 or THP-1).

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS, no compound), a vehicle control (DMSO + LPS), and a positive control (e.g., a known anti-inflammatory drug + LPS).

  • After incubation, collect the cell culture supernatant to measure nitric oxide (NO) production using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

  • Lyse the cells to extract proteins for Western blot analysis of key inflammatory signaling proteins (e.g., iNOS, COX-2, phosphorylated NF-κB, and MAPKs).

Data Presentation:

TreatmentConcentration (µM)NO Production (% of LPS control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control-
LPS (1 µg/mL)-100
Compound + LPSe.g., 5
Compound + LPSe.g., 10
Compound + LPSe.g., 20

Note: Related dicaffeoylquinic acids have shown anti-inflammatory effects at concentrations between 5-20 mg/kg in vivo, suggesting that a similar µM range could be effective in vitro.[10][11]

Potential Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6, COX-2, iNOS) MAPK->Pro_inflammatory NFkB->Pro_inflammatory Compound 2,3,4,5-Tetracaffeoyl- D-Glucaric acid Compound->MAPK Compound->NFkB

Caption: Hypothesized anti-inflammatory mechanism of action.

Apoptosis Induction Assay (Annexin V/PI Staining)

This assay is used to determine if the compound induces programmed cell death.

Protocol:

  • Seed cells in a 6-well plate and treat them with varying concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation:

TreatmentConcentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control-
Compounde.g., 10
Compounde.g., 25
Compounde.g., 50

Note: Related compounds like 3,4,5-tricaffeoylquinic acid have been shown to attenuate TRAIL-induced apoptosis, suggesting that this compound may also modulate apoptotic pathways.[12] D-glucarates are known to induce apoptosis.[2]

Potential Apoptosis Signaling Pathway

Apoptosis_Pathway Compound 2,3,4,5-Tetracaffeoyl- D-Glucaric acid ROS Cellular Stress (e.g., ROS) Compound->ROS Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway modulation.

Concluding Remarks

This compound is a promising natural compound for cell culture-based research, particularly in the areas of inflammation, oxidative stress, and cancer biology. The protocols provided herein offer a starting point for investigating its biological effects. Due to the limited published data on this specific molecule, researchers are strongly encouraged to perform thorough dose-response and time-course experiments to validate these methods and determine the optimal experimental conditions for their systems. The exploration of this compound's mechanism of action will contribute significantly to the understanding of its therapeutic potential.

References

Application Notes: Determining Reactive Oxygen Species (ROS) Scavenging Activity in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anion (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH).[1][2][3] At physiological levels, ROS act as critical signaling molecules in various cellular processes.[4][5] However, an imbalance between ROS production and the cell's antioxidant defense mechanisms leads to oxidative stress, a condition characterized by an overabundance of ROS.[4] Neurons are particularly vulnerable to oxidative stress due to their high metabolic rate and limited regenerative capacity.[5] Excessive ROS can damage vital cellular components like lipids, proteins, and DNA, and has been implicated in the pathophysiology of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[2][4][5]

Therefore, methods to quantify ROS levels and evaluate the efficacy of potential ROS-scavenging compounds in neuronal models are crucial for both basic research and the development of novel therapeutics. These application notes provide detailed protocols for assessing intracellular and mitochondrial ROS levels in neuronal cell lines using common fluorescent probes.

Overview of Common Fluorescent Probes for ROS Detection

Several fluorescent probes are available for detecting ROS in live cells. The choice of probe depends on the specific ROS of interest and the desired cellular localization.

Probe Primary Target ROS Cellular Localization Excitation/Emission (nm) Principle
DCFDA / H₂DCFDA Hydrogen Peroxide (H₂O₂), Peroxyl Radicals, Hydroxyl Radicals[1][2][6]Cytosol~495 / ~529Cell-permeable H₂DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'–dichlorofluorescein (DCF).[6][7]
MitoSOX™ Red Superoxide (O₂•−)[1][8]Mitochondria~510 / ~580Live-cell permeant dye that selectively targets mitochondria and is oxidized by superoxide to produce red fluorescence.[8][9]
Dihydroethidium (DHE) Superoxide (O₂•−)[10]Cytosol & Nucleus~510 / ~600Oxidized by superoxide to form products that intercalate with DNA, emitting red fluorescence.[10]

General Experimental Workflow

The process for assessing ROS scavenging activity involves several key steps, from cell culture preparation to data analysis. A generalized workflow is presented below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_stain Phase 3: Staining & Measurement cluster_analysis Phase 4: Analysis c1 Seed Neuronal Cells (e.g., SH-SY5Y in 96-well plate) c2 Allow Adherence & Differentiation (if required) c1->c2 t1 Pre-treat with Test Compound (Potential ROS Scavenger) c2->t1 t2 Induce Oxidative Stress (e.g., with H₂O₂ or Glutamate) t1->t2 s1 Load Cells with ROS Probe (e.g., DCFDA, MitoSOX) t2->s1 s2 Incubate in the Dark s1->s2 s3 Measure Fluorescence (Plate Reader, Microscope) s2->s3 a1 Subtract Background Fluorescence s3->a1 a2 Normalize to Control a1->a2 a3 Calculate % ROS Scavenging a2->a3

Caption: General experimental workflow for ROS scavenging assays.

Experimental Protocols

The following protocols are optimized for adherent neuronal cells (e.g., differentiated SH-SY5Y cells) cultured in a 96-well black, clear-bottom plate.

Protocol 1: General Intracellular ROS Detection using DCFDA

This protocol uses 2',7'–dichlorofluorescin diacetate (DCFDA) to measure overall intracellular ROS levels.

Materials:

  • DCFDA (or H₂DCFDA) stock solution (e.g., 10-20 mM in DMSO)[11][12]

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • ROS Inducer (e.g., 100 µM Hydrogen Peroxide)[11]

  • Test Compound (potential ROS scavenger)

  • Positive Control Scavenger (e.g., N-acetyl-L-cysteine, NAC)

Procedure:

  • Cell Seeding: Seed ~50,000 cells per well in a 96-well black, clear-bottom plate and allow them to adhere overnight.[12] If differentiation is required, follow the appropriate protocol before the experiment.[13]

  • Compound Pre-treatment: Remove the culture medium and replace it with a medium containing various concentrations of the test compound or NAC. Incubate for the desired time (e.g., 1-2 hours).

  • Probe Loading:

    • Prepare a 20 µM working solution of DCFDA in pre-warmed HBSS or serum-free medium.[11][12]

    • Remove the medium containing the test compound.

    • Add 100 µL of the DCFDA working solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.[6][14]

  • Washing: Remove the DCFDA solution and wash the cells once or twice with 100 µL of pre-warmed HBSS/PBS.[6]

  • ROS Induction: Add 100 µL of the ROS inducer (e.g., H₂O₂) to the appropriate wells. For wells pre-treated with a test compound, the inducer should be added in the presence of the re-added compound to assess its scavenging activity.

  • Measurement: Immediately measure fluorescence intensity using a microplate reader with excitation at ~485-495 nm and emission at ~529-535 nm.[6][14] Readings can be taken in kinetic mode over 1-6 hours or as an endpoint measurement.

Protocol 2: Mitochondrial Superoxide Detection using MitoSOX™ Red

This protocol specifically measures superoxide within the mitochondria.

Materials:

  • MitoSOX™ Red reagent (5 mM stock solution in DMSO)[1][2]

  • Neuronal cell line

  • Complete culture medium

  • HBSS (with Ca²⁺ and Mg²⁺)

  • ROS Inducer (e.g., 10 µM Antimycin A)[15]

  • Test Compound

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Pre-treatment: Pre-treat cells with the test compound as described in Protocol 1.

  • Probe Loading & ROS Induction:

    • Prepare a 1-5 µM working solution of MitoSOX™ Red in pre-warmed HBSS.[1][8] The optimal concentration may vary by cell type.[9]

    • Remove the pre-treatment medium.

    • Add 100 µL of the MitoSOX™ working solution to each well. If using an inducer, it can be added concurrently with the probe.

    • Incubate for 20-30 minutes at 37°C, protected from light.[1][9]

  • Washing: Gently wash the cells three times with 100 µL of pre-warmed HBSS.[9]

  • Measurement: Add 100 µL of fresh HBSS or medium to each well. Measure fluorescence with excitation at ~510 nm and emission at ~580 nm.[8][9]

Summary of Reagents and Conditions
Parameter DCFDA Assay MitoSOX™ Red Assay
Probe Stock Conc. 10-20 mM in DMSO[11][12]5 mM in DMSO[1][2]
Probe Working Conc. 10-20 µM[11][12][14]1-10 µM[8]
Loading Time 30-45 minutes[6][14]20-30 minutes[1][9]
Positive Inducer H₂O₂ (e.g., 100 µM)[11], Glutamate[16]Antimycin A (e.g., 10 µM)[15]
Positive Scavenger N-acetyl-L-cysteine (NAC)[15]Vitamin C[17], Trolox[7]
Ex/Em (nm) ~495 / ~529[6]~510 / ~580[8][9]

Data Analysis

To determine the ROS scavenging activity of a test compound, use the following formula:

% ROS Scavenging Activity = [ 1 - ( ( Fsample - Fblank ) / ( Finducer - Fblank ) ) ] x 100

Where:

  • Fsample: Fluorescence of cells treated with the ROS inducer and the test compound.

  • Finducer: Fluorescence of cells treated with the ROS inducer only (positive control).

  • Fblank: Fluorescence of untreated control cells (or cells with vehicle only).

Signaling Pathways in Neuronal Oxidative Stress

Oxidative stress in neurons is a complex process involving multiple sources of ROS and intricate downstream signaling cascades that can lead to either adaptation or cell death.

G cluster_pathways Signaling Cascades Stress Cellular Stressors (e.g., Aβ, Glutamate) Mito Mitochondria Stress->Mito dysfunction NOX NADPH Oxidase (NOX) Stress->NOX activation O2_neg O₂•⁻ (Superoxide) Mito->O2_neg NOX->O2_neg H2O2 H₂O₂ O2_neg->H2O2 (via SOD) Damage Oxidative Damage (Lipids, Proteins, DNA) O2_neg->Damage H2O2->Damage MAPK MAPK Activation (JNK, p38) H2O2->MAPK NFkB NF-κB Activation H2O2->NFkB Nrf2 Nrf2 Activation H2O2->Nrf2 Apoptosis Apoptosis / Cell Death Damage->Apoptosis MAPK->Apoptosis Inflam Neuroinflammation NFkB->Inflam Antioxidant Antioxidant Gene Expression (e.g., SOD, GPx) Nrf2->Antioxidant Upregulates Inflam->Apoptosis Antioxidant->H2O2 Scavenges

Caption: Key pathways in neuronal oxidative stress.

Excessive ROS, generated primarily by mitochondria and NADPH oxidase (NOX) enzymes, inflict direct damage on cellular components.[4][18][19] This stress also activates signaling pathways like mitogen-activated protein kinases (MAPKs) and nuclear factor kappa B (NF-κB), which promote neuroinflammation and apoptosis.[4] Concurrently, cells can mount a protective response through the activation of transcription factors like Nrf2, which upregulates the expression of antioxidant enzymes to restore redox homeostasis.[18][19]

References

Experimental protocol for Nrf2/ARE pathway activation assay.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Nrf2/ARE Pathway Activation Assay

Introduction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense against oxidative and electrophilic stress.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and degradation by the proteasome.[1][2] Upon exposure to stressors, Keap1 undergoes a conformational change, allowing Nrf2 to stabilize, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) within the promoter regions of its target genes.[1][3][4][5] This action triggers the transcription of a wide array of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), which are essential for maintaining cellular redox homeostasis.[1][3]

Given its central role in cellular protection, the Nrf2/ARE pathway is a significant therapeutic target for diseases associated with oxidative stress, such as neurodegenerative disorders, cancer, and inflammatory conditions.[1][6] These application notes provide a comprehensive set of protocols for researchers and drug development professionals to screen and characterize compounds that activate the Nrf2 signaling pathway. The described assays include a primary luciferase reporter screen, followed by secondary validation through quantitative PCR (qPCR) and Western Blotting to confirm the upregulation of Nrf2 target genes and protein accumulation.

Nrf2/ARE Signaling Pathway

The following diagram illustrates the canonical Nrf2/ARE signaling pathway. Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation. In response to oxidative stress or chemical inducers, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Inducer / Oxidative Stress Keap1 Keap1 Dimer Inducer->Keap1 inactivates Complex Keap1-Nrf2 Complex Keap1->Complex Nrf2 Nrf2 Nrf2->Complex Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Complex->Nrf2 Nrf2 Release Cul3 Cul3-Rbx1 E3 Ligase Complex->Cul3 recruits Cul3->Nrf2 poly-ubiquitinates Ub Ubiquitination Maf sMaf Nrf2_nuc->Maf dimerizes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Maf->ARE binds Genes Target Genes (NQO1, HO-1, etc.) ARE->Genes activates Transcription Gene Transcription

Caption: The Nrf2/ARE signaling pathway under basal and stress conditions.

Experimental Workflow Overview

A typical workflow for identifying and validating Nrf2/ARE pathway activators involves a multi-tiered approach, starting with a high-throughput screen and followed by more detailed mechanistic assays.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Validation Assays cluster_analysis Data Analysis & Interpretation Culture 1. Cell Culture (e.g., HepG2, SH-SY5Y) Treatment 2. Compound Treatment (Dose-response & Time-course) Culture->Treatment Assay1 3a. ARE-Luciferase Assay (Primary Screen for Activity) Treatment->Assay1 Assay2 3b. qPCR (Target Gene mRNA Expression) Treatment->Assay2 Assay3 3c. Western Blot (Nrf2 & Target Protein Levels) Treatment->Assay3 Analysis 4. Data Analysis (Fold Induction, Statistical Significance) Assay1->Analysis Assay2->Analysis Assay3->Analysis Conclusion 5. Conclusion (Confirmation of Nrf2/ARE Pathway Activation) Analysis->Conclusion

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and data interpretation guide for the mass spectrometry (MS) analysis of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid. This complex phenolic compound, an ester of glucaric acid and four caffeic acid molecules, is of growing interest in phytochemical and pharmacological research. Understanding its fragmentation pattern is crucial for its accurate identification and quantification in various matrices.

Introduction

This compound is a significant natural product with potential therapeutic applications. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and quantification of such complex molecules. This document outlines the expected fragmentation behavior of this compound and provides a standardized protocol for its analysis.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in negative ion mode electrospray ionization (ESI) is predicted to occur through the sequential loss of its four caffeoyl residues, followed by fragmentation of the D-glucaric acid core. The molecular formula for this compound is C₄₂H₃₄O₂₀, with a monoisotopic mass of approximately 858.16 g/mol [1].

The proposed fragmentation pathway initiates with the deprotonated molecule [M-H]⁻ at m/z 857.15. Subsequent fragmentation events (MS²) are expected to involve the neutral loss of caffeoyl moieties (162 Da) and other characteristic fragments.

Proposed Fragmentation Pathway Diagram

G cluster_0 Fragmentation of this compound M-H [M-H]⁻ m/z 857.15 M-H-Caff [M-H - Caffeoyl]⁻ m/z 695.12 M-H->M-H-Caff - 162 Da Caffeic_acid [Caffeic Acid - H]⁻ m/z 179.03 M-H->Caffeic_acid Direct loss M-H-2Caff [M-H - 2 Caffeoyl]⁻ m/z 533.09 M-H-Caff->M-H-2Caff - 162 Da M-H-3Caff [M-H - 3 Caffeoyl]⁻ m/z 371.06 M-H-2Caff->M-H-3Caff - 162 Da Glucaric_acid [Glucaric Acid - H]⁻ m/z 209.03 M-H-3Caff->Glucaric_acid - 162 Da Glucaric_acid_caff [Caffeoyl-Glucaric Acid - H]⁻ m/z 371.06 Fragment_135 [Caffeic Acid - H - CO₂]⁻ m/z 135.04 Caffeic_acid->Fragment_135 - 44 Da (CO₂) G cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (Extraction, Purification, Dilution) LC_Separation Liquid Chromatography (C18 Column, Gradient Elution) SamplePrep->LC_Separation MS_Ionization Mass Spectrometry (ESI Negative Mode) LC_Separation->MS_Ionization Full_Scan Full Scan Analysis (m/z 100-1000) MS_Ionization->Full_Scan MSMS_Analysis Targeted MS/MS (Precursor Ion m/z 857.15) Full_Scan->MSMS_Analysis Select Precursor Data_Analysis Data Analysis (Fragmentation Pattern Identification) MSMS_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Challenges in the chemical synthesis of polyacylated sugar acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of polyacylated sugar acids. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of polyacylated sugar acids?

A1: The primary challenges include controlling stereoselectivity at the anomeric center during glycosylation, preventing the formation of orthoester byproducts, achieving regioselective acylation of hydroxyl groups, avoiding acyl migration, and ensuring complete and selective deprotection without side reactions like epimerization.[1][2][3][4][5][6] Purification of the final product from a complex mixture of isomers and byproducts is also a significant hurdle.

Q2: How can I improve the stereoselectivity of my glycosylation reaction to favor the β-anomer?

A2: To favor the formation of the 1,2-trans-glycoside (often the β-anomer for glucose and glucuronic acid derivatives), it is crucial to use a participating protecting group at the C-2 position.[7][8] Acyl groups like acetyl or benzoyl can form a cyclic acyloxonium ion intermediate, which blocks the α-face of the sugar ring, leading to nucleophilic attack from the β-face.[7][8] The Koenigs-Knorr reaction, utilizing a glycosyl halide with a participating group at C-2, is a classic method for achieving this.[7][8][9]

Q3: What is orthoester formation, and how can I minimize it?

A3: Orthoester formation is a common side reaction in glycosylation, especially when using acyl-protected glycosyl donors with sterically hindered alcohols.[10] It involves the formation of a cyclic orthoester linking the C-1, C-2, and the acceptor alcohol. To minimize this, you can:

  • Use less sterically hindered alcohols as acceptors if possible.[10]

  • Employ promoters that are less prone to orthoester formation. For instance, stronger Lewis acids like silver triflate (AgOTf) can promote the rearrangement of any formed orthoester to the desired glycoside.[11]

  • A novel 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) protecting group has been shown to suppress orthoester formation.[12]

Q4: What are the best practices for purifying polyacylated sugar acids?

A4: Purification of polyacylated sugar acids typically requires column chromatography on silica (B1680970) gel. Due to the often-similar polarities of the desired product and byproducts (e.g., anomers, orthoesters), careful selection of the eluent system is critical. A gradient elution is often necessary to achieve good separation. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative separations of anomeric mixtures.[5]

Troubleshooting Guides

Problem 1: Low Yield in Glycosylation Reaction
Possible Cause Suggested Solution
Incomplete activation of the glycosyl donor Ensure anhydrous reaction conditions. Use freshly prepared or appropriately stored activating agents (e.g., silver salts in Koenigs-Knorr).[13] Consider using a more reactive glycosyl donor, such as a glycosyl triflate.
Decomposition of the glycosyl donor Glycosyl halides can be unstable.[13] Prepare them fresh and use them immediately. The presence of iodine can sometimes retard the decomposition of the glycosyl donor in Koenigs-Knorr reactions.[13]
Formation of orthoester byproduct See FAQ Q3. Consider converting the isolated orthoester to the desired glycoside under acidic conditions.[10]
Low reactivity of the glycosyl acceptor Increase the reaction temperature or use a more potent activator. If possible, use a less sterically hindered acceptor.
Formation of anomeric mixture While this affects the yield of the desired anomer, it doesn't necessarily lower the total yield. Optimize for the desired anomer (see FAQ Q2) and separate the mixture during purification.
Problem 2: Acyl Migration Observed in the Product
Possible Cause Suggested Solution
Basic or acidic reaction/workup conditions Acyl migration is catalyzed by both acids and bases.[1][3][6] Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic conditions during workup and purification.
High reaction temperature Higher temperatures can accelerate acyl migration. Perform the reaction at the lowest effective temperature.
Intramolecular catalysis The stereochemical relationship of hydroxyl groups influences the rate of migration; migration between cis-hydroxyl groups is often faster.[1] This is an inherent property of the molecule, but being aware of it can guide the synthetic strategy.
Problem 3: Incomplete Deprotection (Deacetylation)
Possible Cause Suggested Solution
Insufficient catalyst or base In Zemplén deacetylation, ensure a catalytic amount of sodium methoxide (B1231860) is used.[14][15] For sterically hindered acetyl groups, a stoichiometric amount of base may be necessary.
Reaction time is too short Monitor the reaction by TLC until all acetyl groups are removed.
Precipitation of the partially deacetylated product Ensure the product remains dissolved throughout the reaction. You may need to adjust the solvent system.
Problem 4: Epimerization of Chiral Centers
Possible Cause Suggested Solution
Harsh reaction conditions Epimerization can occur under strongly acidic or basic conditions, or at elevated temperatures.[5][16] Use milder reaction conditions where possible.
Base-catalyzed epimerization during peptide coupling When coupling glycosylated amino acids, the choice of base is critical. The use of 2,4,6-trimethylpyridine (B116444) (TMP) as the base has been shown to reduce epimerization.[5]
Photoredox-mediated epimerization While this can be a synthetic tool, be aware that certain light and catalyst conditions can induce site-selective epimerization.[17][18][19]

Experimental Protocols

Protocol 1: Per-O-acetylation of a Sugar Acid

This protocol describes a general procedure for the complete acetylation of hydroxyl groups on a sugar acid.

Materials:

Procedure:

  • Dissolve the sugar acid (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (5-10 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude per-O-acetylated sugar acid.

  • Purify the product by recrystallization or silica gel column chromatography.

Protocol 2: Koenigs-Knorr Glycosylation

This protocol outlines the synthesis of a β-glucuronide using a per-O-acetylated glucuronyl bromide donor.

Materials:

  • Per-O-acetylated glucuronyl bromide (glycosyl donor)

  • Alcohol (glycosyl acceptor)

  • Silver(I) oxide (Ag₂O) or silver(I) carbonate (Ag₂CO₃)

  • Anhydrous dichloromethane (DCM) or toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a stirred suspension of the alcohol acceptor (1 equivalent), Ag₂O (1.5 equivalents), and activated 4 Å molecular sieves in anhydrous DCM under an inert atmosphere, add a solution of the per-O-acetylated glucuronyl bromide (1.2 equivalents) in anhydrous DCM dropwise at room temperature.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Stir the reaction at room temperature for 12-48 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove silver salts and molecular sieves.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the acylated β-glucuronide.

Protocol 3: Zemplén Deacetylation

This protocol describes the removal of acetyl protecting groups under basic conditions.[14][15]

Materials:

  • Polyacylated sugar acid

  • Anhydrous methanol (B129727) (MeOH)

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)

  • Amberlite IR120 (H⁺) resin

Procedure:

  • Dissolve the polyacylated sugar acid (1 equivalent) in anhydrous methanol.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of NaOMe solution (e.g., 0.1 equivalents).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, neutralize the mixture by adding Amberlite IR120 (H⁺) resin until the pH is neutral.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the deacetylated product.

Data Presentation

Table 1: Comparison of Promoters in Koenigs-Knorr Glycosylation

PromoterTypical ConditionsAdvantagesDisadvantages
Silver(I) Carbonate (Ag₂CO₃) Toluene or DCM, room temp.Mild conditions.Can be slow; may require excess reagent.
Silver(I) Oxide (Ag₂O) DCM, room temp.Generally more reactive than Ag₂CO₃.Can promote side reactions.[13]
Mercury(II) Cyanide (Hg(CN)₂) Nitromethane/benzene, refluxEffective for less reactive acceptors.Highly toxic.
Silver Triflate (AgOTf) DCM, low temperatureHighly reactive; can promote rearrangement of orthoesters to glycosides.[11]Can be expensive; sensitive to moisture.

Table 2: Conditions for Deacetylation

MethodReagentsConditionsAdvantagesDisadvantages
Zemplén Deacetylation Catalytic NaOMe in MeOH0 °C to room temp.Mild, fast, and high-yielding.[14][15]Not suitable for base-labile groups.[15]
Ammonia in Methanol Saturated NH₃/MeOH0 °C to room temp.Mild; can sometimes offer different selectivity.Can be slow.
Hydrazine Acetate (B1210297) Hydrazine acetate in DMFRoom temp.Selective for O-acetyl over N-acetyl groups.Hydrazine is toxic.
Magnesium Oxide MgO in MeOHRefluxMild; can be used for selective anomeric deacetylation.[20]Requires heating.

Visualizations

experimental_workflow start Start: Sugar Acid per_acetylation Per-O-acetylation (Protocol 1) start->per_acetylation glycosyl_halide Glycosyl Halide Formation per_acetylation->glycosyl_halide glycosylation Glycosylation (Protocol 2) glycosyl_halide->glycosylation purification1 Purification 1 (Column Chromatography) glycosylation->purification1 deacetylation Deacetylation (Protocol 3) purification1->deacetylation purification2 Purification 2 (e.g., HPLC, Recrystallization) deacetylation->purification2 end_product Final Product: Polyacylated Sugar Acid Glycoside purification2->end_product

Caption: General workflow for the synthesis of a polyacylated sugar acid glycoside.

troubleshooting_low_yield start Low Yield in Glycosylation Reaction check_sm Check for unreacted starting materials (TLC/NMR) start->check_sm sm_present Starting Materials Present check_sm->sm_present Yes sm_absent Starting Materials Absent check_sm->sm_absent No check_reagents Verify reagent quality and anhydrous conditions sm_present->check_reagents increase_temp Increase reaction time or temperature sm_present->increase_temp check_byproducts Analyze for byproducts (e.g., orthoester, hydrolysis) sm_absent->check_byproducts orthoester Orthoester Detected check_byproducts->orthoester Orthoester? hydrolysis Hydrolysis Product Detected check_byproducts->hydrolysis Hydrolysis? change_promoter Use stronger Lewis acid (e.g., AgOTf) orthoester->change_promoter acidic_workup Attempt acidic workup to convert orthoester to product orthoester->acidic_workup ensure_anhydrous Ensure strictly anhydrous conditions hydrolysis->ensure_anhydrous

Caption: Troubleshooting guide for low yield in glycosylation reactions.

References

Technical Support Center: Enhancing the Stability of Caffeoyl Derivatives in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with caffeoyl derivatives in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My caffeoyl derivatives are degrading in my aqueous solution. What are the primary factors I should consider?

A1: The stability of caffeoyl derivatives in aqueous solutions is primarily influenced by three main factors: pH, temperature, and exposure to light.[1][2] Generally, these compounds are more stable in acidic conditions and at lower temperatures.[2][3] Exposure to light can also accelerate degradation through photo-oxidation.[2] Additionally, the specific structure of the derivative plays a role; for instance, di-caffeoylquinic acids (diCQAs) are typically less stable than mono-caffeoylquinic acids (monoCQAs).[1][2]

Q2: I'm observing the appearance of new peaks in my HPLC chromatogram over time. What could be happening?

A2: The appearance of new peaks often indicates the degradation of your parent compound into other related derivatives. The primary degradation pathways for caffeoylquinic acids are isomerization, hydrolysis, and methylation.[1][2] For example, 5-O-caffeoylquinic acid (5-CQA) can isomerize to form 3-O-caffeoylquinic acid (3-CQA) and 4-O-caffeoylquinic acid (4-CQA), especially under neutral to basic pH conditions.[3][4]

Q3: How can I improve the solubility and stability of my caffeoyl derivatives simultaneously?

A3: Encapsulation techniques are highly effective for both improving solubility and enhancing stability. Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic parts of the caffeoyl derivative, increasing its water solubility and protecting it from degradation.[5][6] This method has been shown to be particularly effective in acidic solutions.[5]

Q4: Are there any simple additives I can use to prevent the degradation of my compounds?

A4: Yes, adding antioxidants to your aqueous solution can significantly improve the stability of caffeoyl derivatives. Ascorbic acid (Vitamin C) and epigallocatechin gallate (EGCG) have been shown to effectively reduce the degradation of caffeoylquinic acids, especially under alkaline conditions.[7] Natural antioxidants like citric acid and malic acid have also been used to stabilize caffeic acid derivatives in extracts.

Troubleshooting Guides

Problem 1: Rapid degradation of di-caffeoylquinic acids (diCQAs) at room temperature.
  • Symptoms: A significant decrease in the peak area of your diCQA of interest in HPLC analysis within a short period (e.g., over a few days) when stored at room temperature.

  • Cause: DiCQAs are inherently less stable than monoCQAs, and room temperature accelerates their degradation.[1][2]

  • Solution:

    • Temperature Control: Store your aqueous solutions at refrigerated temperatures (e.g., 4°C). Studies have shown that CQAs are relatively stable at 4°C for at least 7 days.[2]

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[2]

    • pH Adjustment: If your experimental conditions allow, adjust the pH of the solution to a more acidic range, where caffeoyl derivatives are more stable.[3]

Problem 2: Poor stability of caffeoyl derivatives in neutral or alkaline buffers (pH > 7).
  • Symptoms: Fast degradation and isomerization of your compound, observed as a rapid decrease in the parent peak and the emergence of new isomer peaks in your chromatogram.

  • Cause: Caffeoylquinic acids are known to be unstable in neutral and basic solutions, leading to rapid isomerization and degradation.[3][8] For example, the degradation rate of 5-CQA increases significantly as the pH rises from 3.4 to 12.[3]

  • Solutions:

    • Use of Antioxidants: Incorporate antioxidants like ascorbic acid or epigallocatechin gallate (EGCG) into your buffer to mitigate degradation.[7]

    • Encapsulation: Utilize cyclodextrins to form inclusion complexes, which can shield the caffeoyl derivative from the degradative effects of the alkaline environment.

    • Minimize Exposure Time: If the experiment must be conducted at a higher pH, prepare the solutions immediately before use and minimize the experiment duration.

Quantitative Data on Stability

The stability of caffeoyl derivatives is highly dependent on environmental conditions. The tables below summarize quantitative data from various studies to provide a comparative overview.

Table 1: Effect of Temperature on the Degradation of Caffeoylquinic Acids (CQAs) in 50% (v/v) Aqueous Methanol (B129727) after 7 Days

CompoundDegradation at Room Temperature (%)Degradation at 4°C (%)
3-CQA11.59Minimal
4-CQA6.96Minimal
5-CQA10.19Minimal
1,3-diCQA6.89Minimal
3,4-diCQA17.447.82
3,5-diCQA14.437.03
4,5-diCQA18.0210.08
(Data sourced from a study on the stability of CQAs under different storage conditions)[1][2]

Table 2: pH-Dependent Degradation of 5-O-caffeoylquinic Acid (5-CQA) in Aqueous Solution within 2 Hours

pHDegradation of 5-CQA (%)
3.48.46
4.049.92
6.063.59
12.099.99
(Data highlights the significant impact of pH on the stability of 5-CQA)[3]

Experimental Protocols

Protocol 1: Stability Testing of Caffeoyl Derivatives using HPLC-DAD

This protocol outlines a general method for assessing the stability of caffeoyl derivatives under various conditions.

1. Materials and Equipment:

  • Caffeoyl derivative standard

  • Aqueous buffers of desired pH (e.g., pH 4, 7, 9)

  • HPLC-grade methanol and water

  • Formic or acetic acid (for mobile phase)

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Temperature-controlled incubator or water bath

  • Amber and clear glass vials

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the caffeoyl derivative in methanol.

  • Sample Preparation: Dilute the stock solution with the respective aqueous buffers to a final known concentration. Prepare separate samples for each condition to be tested (e.g., different pH, temperature, light exposure).

  • Incubation:

    • Temperature Study: Place vials in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C).

    • pH Study: Use the samples prepared in different pH buffers.

    • Light Study: Expose one set of samples to ambient light and wrap another set in aluminum foil.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis:

    • Inject the aliquot into the HPLC system.

    • Mobile Phase: A typical gradient elution could be:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Methanol

      • Gradient: Start with a low percentage of B, and gradually increase.

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at a wavelength where the caffeoyl derivative has maximum absorbance (e.g., ~325-330 nm).

  • Data Analysis:

    • Calculate the peak area of the caffeoyl derivative at each time point.

    • Determine the percentage of the compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Encapsulation of Caffeoyl Derivatives with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a common method for preparing inclusion complexes to enhance stability.

1. Materials:

  • Caffeoyl derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer or spray-dryer

2. Procedure:

  • Solution Preparation: Prepare an aqueous solution of HP-β-CD (e.g., 1-10% w/v).

  • Complexation:

    • Slowly add the caffeoyl derivative to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (derivative:cyclodextrin) is a common starting point.[5]

    • Continue stirring at room temperature for a specified period (e.g., 24 hours) to allow for the formation of the inclusion complex.

  • Isolation of the Complex:

    • Freeze-Drying: Freeze the solution and then lyophilize it to obtain a solid powder of the inclusion complex.

    • Spray-Drying: Alternatively, the solution can be spray-dried. Typical inlet temperatures for spray-drying phenolic extracts range from 120°C to 200°C.

  • Characterization (Optional but Recommended):

    • Confirm the formation of the inclusion complex using techniques such as UV-Vis spectroscopy, Fluorescence spectroscopy, or Nuclear Magnetic Resonance (NMR).[5]

    • Determine the encapsulation efficiency by quantifying the amount of encapsulated caffeoyl derivative.

Visualizing Degradation and Stabilization Pathways

The following diagrams illustrate the key chemical transformations and stabilization strategies for caffeoyl derivatives.

CQA Caffeoylquinic Acid (e.g., 5-CQA) Isomers Isomers (3-CQA, 4-CQA) CQA->Isomers Isomerization (pH, Temp) Hydrolysis Hydrolysis Products (Caffeic Acid + Quinic Acid) CQA->Hydrolysis Hydrolysis (pH, Temp) Oxidation Oxidation Products CQA->Oxidation Oxidation (Light, O2)

Caption: Major degradation pathways of caffeoylquinic acids.

cluster_stabilization Stabilization Strategies Unstable_CQA Unstable Caffeoyl Derivative in Solution Encapsulation Encapsulation (e.g., Cyclodextrin) Unstable_CQA->Encapsulation Antioxidants Addition of Antioxidants (e.g., Ascorbic Acid) Unstable_CQA->Antioxidants Low_Temp Low Temperature Storage (e.g., 4°C) Unstable_CQA->Low_Temp pH_Control Acidic pH Control Unstable_CQA->pH_Control Stable_CQA Stabilized Caffeoyl Derivative Encapsulation->Stable_CQA Antioxidants->Stable_CQA Low_Temp->Stable_CQA pH_Control->Stable_CQA

Caption: Key strategies for improving the stability of caffeoyl derivatives.

Start Caffeoyl Derivative Solution Add_CD Add Cyclodextrin (e.g., HP-β-CD) Start->Add_CD Stir Stir for 24h at Room Temp Add_CD->Stir Isolate Isolate Complex Stir->Isolate FreezeDry Freeze-Drying Isolate->FreezeDry SprayDry Spray-Drying Isolate->SprayDry End Stable Encapsulated Powder FreezeDry->End SprayDry->End

References

Preventing degradation of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid during extraction.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or no yield of this compound Incomplete Extraction: Inefficient solvent penetration or solubilization.- Optimize solvent system: Use a mixture of polar organic solvents and water (e.g., 70% ethanol (B145695) or methanol). - Increase extraction time and/or temperature within recommended limits (see Table 1). - Employ extraction enhancement techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency at lower temperatures.
Degradation during extraction: Exposure to harsh conditions (high temperature, extreme pH, light).- Maintain low extraction temperatures (ideally below 40°C). - Use a slightly acidic extraction solvent (pH 4-6) to minimize hydrolysis. - Protect the extraction vessel from light by using amber glassware or covering it with aluminum foil.
Presence of unexpected peaks in chromatogram Degradation Products: Hydrolysis or isomerization of the target compound.- Hydrolysis: Suspect hydrolysis if peaks corresponding to caffeic acid and glucaric acid appear. This is promoted by high temperatures and non-optimal pH. Control these parameters strictly. - Isomerization: Minor peaks with similar mass-to-charge ratios might indicate isomerization, which can be triggered by light and heat. Minimize exposure to these factors.
Oxidation: The catechol groups of the caffeoyl moieties are prone to oxidation.- Degas solvents before use to remove dissolved oxygen. - Consider adding antioxidants, such as ascorbic acid (0.1-0.5%) or butylated hydroxytoluene (BHT), to the extraction solvent.[1]
Inconsistent extraction efficiency between batches Variability in Plant Material: Differences in the age, growing conditions, or storage of the plant material.- Standardize the collection and storage of plant material. - Dry the plant material at a low temperature (e.g., 40°C) immediately after harvesting and store it in a cool, dark, and dry place.
Inconsistent Extraction Parameters: Fluctuations in temperature, time, or solvent composition.- Carefully control and monitor all extraction parameters. - Use calibrated equipment to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary causes of degradation are hydrolysis of the ester linkages and oxidation of the caffeoyl moieties. These processes are accelerated by high temperatures, exposure to light, and non-optimal pH conditions (both highly acidic and alkaline).

Q2: What is the optimal solvent for extracting this compound?

A2: While a specific solvent system has not been definitively optimized for this exact molecule, mixtures of polar organic solvents with water are generally effective for related phenolic compounds. A good starting point is 70% (v/v) ethanol or methanol (B129727) in water. It is important to note that methanol has been reported to cause degradation of similar compounds like caffeoylquinic acids, so ethanol may be a safer choice.

Q3: At what temperature should the extraction be performed?

A3: To minimize thermal degradation, it is recommended to keep the extraction temperature as low as possible, ideally below 40°C. If higher temperatures are necessary to improve extraction efficiency, the duration of exposure should be minimized.

Q4: How does pH affect the stability of this compound?

A4: The ester linkages are susceptible to hydrolysis under both acidic and alkaline conditions. Maintaining a slightly acidic pH, in the range of 4 to 6, is generally recommended to enhance the stability of phenolic esters during extraction.

Q5: How can I prevent oxidation during the extraction process?

A5: To prevent oxidation, it is advisable to use deoxygenated solvents and to carry out the extraction under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid or BHT to the extraction solvent can also be beneficial.

Q6: What are the best practices for storing the crude extract?

A6: Crude extracts should be stored at low temperatures (-20°C or -80°C) in airtight containers, protected from light, to prevent degradation of the target compound. If the extract is in a solvent, it should be evaporated to dryness under reduced pressure at a low temperature before storage.

Quantitative Data Summary

Table 1: Recommended Extraction Parameters to Minimize Degradation

ParameterRecommended RangeRationale
Temperature 20°C - 40°CMinimizes thermal degradation of ester linkages.
pH 4.0 - 6.0Reduces the rate of acid- and base-catalyzed hydrolysis.
Solvent 70% Ethanol in WaterA polar solvent that effectively solubilizes the target compound with lower toxicity and degradation risk compared to methanol.
Light Exposure Minimal (use amber glassware or foil)Prevents photo-degradation and isomerization.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation of the catechol groups.
Additives Ascorbic Acid (0.1-0.5%)Acts as an antioxidant to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and may require optimization for your specific plant material.

  • Sample Preparation:

    • Dry the plant material at 40°C until a constant weight is achieved.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent Preparation:

    • Prepare a solution of 70% ethanol in water (v/v).

    • Add 0.1% (w/v) ascorbic acid to the solvent mixture.

    • Degas the solvent by sonicating for 15 minutes prior to use.

  • Extraction Procedure:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL amber flask.

    • Add 100 mL of the prepared extraction solvent.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes. Maintain the bath temperature at or below 30°C.

  • Sample Recovery:

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the supernatants.

  • Solvent Removal and Storage:

    • Evaporate the solvent from the combined supernatant under reduced pressure at a temperature not exceeding 40°C.

    • Lyophilize the remaining aqueous extract to obtain a dry powder.

    • Store the dried extract at -20°C or lower in a desiccator, protected from light.

Visualizations

experimental_workflow start Start: Dried Plant Material grind Grind to Fine Powder start->grind extract Ultrasound-Assisted Extraction (70% Ethanol, <30°C, 30 min) grind->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant repeat Repeat Extraction (2x) centrifuge->repeat Residue combine Combine Supernatants supernatant->combine repeat->extract evaporate Solvent Evaporation (<40°C, Reduced Pressure) combine->evaporate lyophilize Lyophilization evaporate->lyophilize store Store Dried Extract (-20°C, Dark, Dry) lyophilize->store end End: Purified Extract store->end

Caption: Workflow for the optimal extraction of this compound.

degradation_pathway main_compound This compound hydrolysis_products Caffeic Acid + D-Glucaric Acid main_compound->hydrolysis_products Hydrolysis (High Temp, Non-optimal pH) oxidation_products Oxidized Products (Quinones) main_compound->oxidation_products Oxidation (Oxygen, Light) isomerization_products Isomers main_compound->isomerization_products Isomerization (Light, Heat)

Caption: Potential degradation pathways of this compound.

troubleshooting_logic start Low Yield or Impurities Detected check_temp Is Extraction Temperature < 40°C? start->check_temp check_temp->start No, Reduce Temp check_ph Is pH between 4 and 6? check_temp->check_ph Yes check_ph->start No, Adjust pH check_light Is sample protected from light? check_ph->check_light Yes check_light->start No, Protect from Light check_o2 Are solvents degassed/inert atmosphere used? check_light->check_o2 Yes optimize_solvent Optimize Solvent System check_o2->optimize_solvent Yes add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) check_o2->add_antioxidant No successful_extraction Successful Extraction optimize_solvent->successful_extraction add_antioxidant->optimize_solvent

References

Technical Support Center: Optimizing Gradient Elution for Tetracaffeoyl-D-glucaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the separation of tetracaffeoyl-D-glucaric acid isomers using gradient elution HPLC.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of tetracaffeoyl-D-glucaric acid isomers.

Problem: Poor Resolution or Co-elution of Isomeric Peaks

Possible Cause Suggested Solution
Inadequate Mobile Phase Composition Modify the organic solvent (e-g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa) to alter selectivity. Adjust the concentration of the acidic modifier (e.g., 0.1% formic acid) to improve peak shape.[1]
Gradient Profile Not Optimized Flatten the gradient around the elution time of the isomers to increase separation. A shallower gradient provides more time for the isomers to interact differently with the stationary phase.
Inappropriate Column Chemistry If using a standard C18 column, consider a phenyl-hexyl or biphenyl (B1667301) stationary phase, which can offer different selectivity for aromatic compounds.
Column Temperature Too Low Increase the column temperature in increments of 5°C (e.g., from 30°C to 35°C, then to 40°C). Higher temperatures can improve efficiency and alter selectivity.
Flow Rate Too High Decrease the flow rate to allow for better mass transfer and interaction with the stationary phase, which can enhance resolution.

Problem: Peak Tailing

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase Ensure the mobile phase pH is low enough (e.g., using 0.1% formic or acetic acid) to suppress the ionization of silanol (B1196071) groups on the silica-based column.[1]
Column Overload Reduce the injection volume or the concentration of the sample.
Contaminated Guard or Analytical Column Replace the guard column. If the problem persists, reverse-flush the analytical column (if permitted by the manufacturer) or replace it.
Excessive Extra-Column Volume Use shorter tubing with a smaller internal diameter to connect the column to the detector.

Problem: Peak Splitting or Shoulder Peaks

Possible Cause Suggested Solution
Co-elution of Closely Related Isomers Further optimize the gradient profile and mobile phase composition as described for poor resolution. A smaller injection volume may also help distinguish between two co-eluting peaks.[2]
Sample Solvent Incompatible with Mobile Phase Dissolve the sample in the initial mobile phase if possible. If a stronger solvent must be used, inject a smaller volume.[3]
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, leading to split peaks. This often requires column replacement.[2]
Partially Blocked Column Frit Reverse-flush the column or replace the frit if possible. If not, the column may need to be replaced.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating tetracaffeoyl-D-glucaric acid isomers?

A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of water with an acidic modifier (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol as solvent B is typically effective for similar phenolic compounds.

Q2: Why is an acidic modifier, like formic acid, added to the mobile phase?

An acidic modifier is used to control the ionization of the acidic analytes (tetracaffeoyl-D-glucaric acid isomers) and residual silanol groups on the stationary phase. By keeping these compounds in their protonated form, peak shape is improved, and tailing is reduced.[1]

Q3: Should I use methanol or acetonitrile as the organic solvent?

The choice between methanol and acetonitrile can affect the selectivity of the separation. It is often beneficial to screen both solvents during method development. Acetonitrile typically has a lower viscosity and can sometimes provide sharper peaks, while methanol may offer different selectivity for polar compounds.

Q4: How can I confirm the identity of the separated isomeric peaks?

Mass spectrometry (MS) coupled with HPLC (LC-MS) is the most definitive method for identifying isomers based on their fragmentation patterns. High-resolution mass spectrometry can provide further confirmation of the elemental composition.

Q5: My baseline is drifting during the gradient run. What could be the cause?

Baseline drift in gradient elution is often due to the differing UV absorbance of the mobile phase components at the detection wavelength. Ensure that both mobile phase solvents are of high purity (HPLC or LC-MS grade) and that the detector is set to a wavelength where solvent absorbance is minimal. Using a reference wavelength on a diode array detector (DAD) can also help to compensate for this.

Experimental Protocols

Recommended Starting Protocol for Gradient Elution of Tetracaffeoyl-D-glucaric Acid Isomers

This protocol provides a starting point for method development. Optimization will likely be required to achieve baseline separation of all isomers.

1. HPLC System and Column:

  • System: HPLC or UHPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or mass spectrometer (MS).

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

2. Mobile Phase Preparation:

  • Solvent A: 0.1% (v/v) formic acid in ultrapure water.

  • Solvent B: Acetonitrile or Methanol.

  • Preparation: Filter both solvents through a 0.22 µm membrane filter and degas thoroughly.

3. Chromatographic Conditions:

Parameter Recommended Starting Value
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection Wavelength 325 nm (for DAD)

4. Gradient Elution Program:

Time (min) % Solvent A % Solvent B
0.0955
20.06040
25.01090
30.01090
30.1955
35.0955

5. Sample Preparation:

  • Dissolve the sample containing tetracaffeoyl-D-glucaric acid isomers in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization prep_sample Sample Preparation (Dissolve & Filter) injection Sample Injection prep_sample->injection prep_mobile_phase Mobile Phase Preparation (Solvent A & B, Filter, Degas) hplc_setup HPLC System Setup (Column Installation, System Purge) prep_mobile_phase->hplc_setup equilibration Column Equilibration (Initial Mobile Phase Conditions) hplc_setup->equilibration equilibration->injection gradient Gradient Elution injection->gradient detection Data Acquisition (DAD/MS) gradient->detection data_processing Chromatogram Processing detection->data_processing eval_resolution Evaluate Resolution & Peak Shape data_processing->eval_resolution eval_resolution->data_processing Resolution optimal (Final Method) optimization Optimization Loop eval_resolution->optimization Resolution not optimal optimization->gradient Adjust Gradient/Mobile Phase troubleshooting_guide cluster_peak_shape Peak Shape Problems cluster_resolution Resolution Problems cluster_solutions Potential Solutions start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape poor_resolution Poor Resolution/ Co-elution? start->poor_resolution is_tailing Peak Tailing? peak_shape->is_tailing Yes is_splitting Peak Splitting? peak_shape->is_splitting No solution_tailing Check Mobile Phase pH Reduce Sample Load Replace Guard Column is_tailing->solution_tailing Yes solution_splitting Check Sample Solvent Inject Lower Volume Replace Column is_splitting->solution_splitting Yes solution_resolution Flatten Gradient Change Organic Solvent Increase Temperature Decrease Flow Rate poor_resolution->solution_resolution Yes

References

Technical Support Center: Chromatographic Resolution of Caffeoylquinic and Caffeoyl-D-Glucaric Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of caffeoylquinic acid (CQA) and caffeoyl-D-glucaric acid.

Frequently Asked Questions (FAQs)

Q1: Why do caffeoylquinic acid and caffeoyl-D-glucaric acid frequently co-elute?

A1: Co-elution of these compounds is common due to their structural similarities. Both are esters of caffeic acid, sharing the same chromophore. Caffeoylquinic acid is an ester of quinic acid (a cyclic polyol), while caffeoyl-D-glucaric acid is an ester of glucaric acid (a sugar acid). Their similar polarity, especially in reversed-phase chromatography, often leads to poor resolution and overlapping peaks. The presence of multiple positional isomers for both compounds further complicates the separation[1][2].

Q2: What is the first step I should take to troubleshoot the co-elution of these compounds?

A2: The initial step is to assess your current chromatographic system's performance and then systematically optimize the mobile phase. Before making significant changes, ensure that your system is functioning correctly (e.g., stable flow rate, no leaks) and that peak shape is optimal. Poor peak shape, such as tailing or broadening, can exacerbate co-elution issues. The most straightforward approach to improving separation is to adjust the mobile phase composition, such as the organic solvent ratio, pH, or by introducing different additives[3].

Q3: Can mass spectrometry (MS) help if I cannot achieve chromatographic separation?

A3: Yes, mass spectrometry is a powerful tool for dealing with co-elution. Even if two compounds are not separated chromatographically, they can often be distinguished and quantified based on their different mass-to-charge ratios (m/z). If the compounds are isomers (having the same m/z), tandem mass spectrometry (MS/MS) can be used. By inducing fragmentation of the precursor ion, unique product ions can be generated for each isomer, allowing for their individual detection and quantification through methods like Multiple Reaction Monitoring (MRM)[1][4][5].

Q4: How does temperature affect the separation of these isomers?

A4: Temperature can influence separation by altering the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency. It can also sometimes change the selectivity and elution order of closely related compounds. It is a valuable parameter to investigate, especially when changes to the mobile phase and stationary phase are not sufficient to resolve co-elution.

Troubleshooting Guides

Guide 1: Reversed-Phase Liquid Chromatography (RPLC) Optimization

This guide provides a step-by-step approach to resolving co-elution on standard RPLC columns (e.g., C18, Phenyl-Hexyl).

Experimental Protocol: Mobile Phase Optimization

  • Baseline Method:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.

    • Gradient: 10-40% B over 30 minutes.

    • Flow Rate: 0.8 mL/min.

    • Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) and/or Mass Spectrometer (MS).

  • Optimization Steps:

    • Modify the Gradient: If co-elution occurs, first try making the gradient shallower (e.g., 15-30% B over 40 minutes). This increases the separation time between peaks.

    • Change the Organic Solvent: Substitute acetonitrile with methanol. Methanol has different solvent properties and can alter the selectivity of the separation.

    • Adjust the pH: Since these are acidic compounds, mobile phase pH can significantly impact their retention. Prepare mobile phase A with different acidifiers (e.g., 0.1% acetic acid) or use a buffer (e.g., 20 mM phosphate (B84403) buffer) to control the pH at a specific value (e.g., pH 2.5, 3.0, 3.5). Be mindful of the pH stability range of your column.

    • Vary the Temperature: Evaluate the separation at different column temperatures (e.g., 25 °C, 40 °C, 50 °C).

Experimental Protocol: Stationary Phase Screening

If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.

  • Column Selection:

    • Phenyl-Hexyl Column: Offers alternative selectivity through pi-pi interactions with the aromatic rings of the caffeoyl groups.

    • Polar-Embedded Column (e.g., Amide or Cyano): These columns provide different retention mechanisms and can be more effective at separating polar isomers.

  • Screening Protocol:

    • Using the optimized mobile phase from the previous protocol, inject the sample onto each of the selected columns.

    • Run a scouting gradient (e.g., 5-95% B over 20 minutes) on each new column to quickly assess its potential for separating the target compounds.

    • Further fine-tune the gradient on the most promising column.

Data Presentation: RPLC Optimization Parameters

ParameterInitial ConditionOptimization Strategy 1Optimization Strategy 2Optimization Strategy 3
Stationary Phase C18C18Phenyl-Hexyl Polar-Embedded
Mobile Phase B AcetonitrileMethanol AcetonitrileAcetonitrile
pH Modifier 0.1% Formic Acid0.1% Formic Acid0.1% Formic Acid0.1% Acetic Acid
Gradient 10-40% B over 30 min15-30% B over 40 min 10-40% B over 30 min10-40% B over 30 min
Temperature 30 °C30 °C30 °C40 °C
Guide 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in RPLC. Caffeoyl-D-glucaric acid, being a sugar acid derivative, is expected to be highly polar and well-suited for HILIC separation[6][7].

Experimental Protocol: HILIC Method Development

  • Column and Mobile Phase:

    • Column: Amide or bare silica (B1680970) HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Gradient: 0-50% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Temperature: 40 °C.

  • Key Considerations for HILIC:

    • Sample Solvent: The sample should be dissolved in a high concentration of organic solvent (e.g., 80-90% acetonitrile) to ensure good peak shape.

    • Equilibration: HILIC columns often require longer equilibration times between injections than RPLC columns. Ensure a stable baseline before injecting.

    • Elution Order: In HILIC, more polar compounds are retained longer. Therefore, expect caffeoyl-D-glucaric acid to have a longer retention time than caffeoylquinic acid.

Visualizations

Troubleshooting_Workflow start Co-elution Observed check_system System Suitability Check (Peak Shape, Pressure Stability) start->check_system optimize_rp Reversed-Phase (RP) Optimization check_system->optimize_rp optimize_mp Optimize Mobile Phase (Gradient, Solvent, pH, Temp) optimize_rp->optimize_mp use_ms Use Mass Spectrometry (MS or MS/MS) for Quantification optimize_rp->use_ms If separation is impossible change_column Change Stationary Phase (Phenyl-Hexyl, Polar-Embedded) optimize_mp->change_column Resolution Not Achieved resolution_achieved Resolution Achieved optimize_mp->resolution_achieved Resolution Achieved switch_hilic Switch to HILIC change_column->switch_hilic Resolution Not Achieved change_column->resolution_achieved Resolution Achieved hilic_method_dev HILIC Method Development switch_hilic->hilic_method_dev hilic_method_dev->resolution_achieved Resolution Achieved hilic_method_dev->use_ms Co-elution Persists

Caption: A logical workflow for troubleshooting co-elution issues.

Chromatographic_Options cluster_rp Reversed-Phase Chromatography (RPLC) cluster_hilic Hydrophilic Interaction Chromatography (HILIC) rp_column Stationary Phase: Non-polar (C18, Phenyl) rp_mobile Mobile Phase: High Aqueous Content rp_column->rp_mobile rp_elution Elution Order: Less Polar Elutes Later rp_mobile->rp_elution hilic_column Stationary Phase: Polar (Amide, Silica) hilic_mobile Mobile Phase: High Organic Content hilic_column->hilic_mobile hilic_elution Elution Order: More Polar Elutes Later hilic_mobile->hilic_elution analytes Caffeoylquinic Acid & Caffeoyl-D-Glucaric Acid analytes->rp_column analytes->hilic_column

Caption: Comparison of RPLC and HILIC for polar analyte separation.

References

Technical Support Center: Minimizing Sample Degradation During Long-term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize sample degradation during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sample degradation during long-term storage?

A1: The primary cause of sample degradation is residual biological and chemical activity.[1][2] Freezing slows down but does not completely stop all enzymatic and chemical reactions that can degrade nucleic acids, proteins, and cellular structures.[1][2][3] Factors like temperature fluctuations, freeze-thaw cycles, and exposure to light and oxygen can accelerate this degradation.[2][4]

Q2: How many times can I freeze and thaw my samples?

A2: It is highly recommended to minimize freeze-thaw cycles.[4][5] Each cycle can cause damage to sample integrity.[2][4][6] For instance, repeated freezing and thawing can lead to the formation of ice crystals that can shear DNA, denature proteins, and rupture cells.[2][6] Ideally, samples should be aliquoted into single-use volumes to avoid the need for repeated thawing of the entire stock.[2][5][7]

Q3: What are cryoprotectants and why are they important for cell storage?

A3: Cryoprotectants are agents like dimethyl sulfoxide (B87167) (DMSO) or glycerol (B35011) that protect cells from the damaging effects of freezing, such as the formation of intracellular ice crystals and osmotic stress.[8][9][10] They are essential for preserving cell viability and functionality during long-term cryogenic storage.[8][9]

Q4: Can I store all my samples at -80°C?

A4: While -80°C is suitable for the long-term storage of many sample types like DNA, RNA, and proteins, it is not optimal for all.[11][12][13] For long-term preservation of viable cells and complex tissues, cryogenic storage in liquid nitrogen (vapor phase: -150°C to -196°C) is recommended to virtually halt all biological activity.[1][8][9][10][11][12][14][15]

Q5: What is the "glass transition" temperature and why is it important for sample storage?

A5: The glass transition temperature of water is approximately -135°C.[11] Storing samples below this temperature is crucial for long-term preservation as it vitrifies the sample, a state where all biological processes are effectively stopped, thus preventing degradation over extended periods.[11][16]

Troubleshooting Guides

Issue 1: DNA/RNA Degradation

Symptoms:

  • Smearing on an agarose (B213101) gel.

  • Low RNA Integrity Number (RIN) score.[17]

  • Poor performance in downstream applications like PCR or sequencing.

Possible Causes & Solutions:

CauseSolution
Nuclease Contamination Use nuclease-free tubes, tips, and reagents.[5][7] Work in a designated clean area and wear gloves.[7][18] Consider adding RNase inhibitors to RNA samples.[19]
Repeated Freeze-Thaw Cycles Aliquot samples into single-use tubes to avoid thawing the entire stock.[4][5][7]
Improper Storage Temperature Store DNA at -20°C for short-term or -80°C for long-term.[3][5] Store RNA at -80°C.[7][11][18][19]
Acidic Storage Conditions Store DNA in a slightly basic buffer (pH ~8.0), such as TE buffer, to prevent hydrolysis.[5]
Physical Shearing Avoid vigorous vortexing of high-molecular-weight DNA.[5] Mix gently by pipetting.
Issue 2: Protein Degradation or Aggregation

Symptoms:

  • Loss of protein activity in functional assays.

  • Presence of precipitates in the sample.

  • Multiple bands or smearing on an SDS-PAGE gel.

Possible Causes & Solutions:

CauseSolution
Proteolysis Add protease inhibitors to the protein solution before storage.[13][20] Purify the protein to remove endogenous proteases.[20]
Oxidation Add reducing agents like DTT or β-mercaptoethanol to the storage buffer for proteins with sensitive thiol groups.[13]
Repeated Freeze-Thaw Cycles Aliquot protein samples into single-use tubes.[13][21] If repeated use is necessary, store at 4°C for short periods or in 50% glycerol at -20°C.[21]
Suboptimal Buffer Conditions Optimize the pH and ionic strength of the storage buffer for your specific protein.[13][22]
High Protein Concentration Store proteins at an optimal concentration (typically 1-5 mg/mL) to minimize aggregation.[13] For dilute proteins, add a carrier protein like BSA.[20]
Issue 3: Poor Cell Viability After Thawing

Symptoms:

  • Low cell count after thawing.

  • High percentage of dead cells determined by viability assays (e.g., trypan blue).

  • Failure of cells to attach and proliferate in culture post-thaw.

Possible Causes & Solutions:

CauseSolution
Inadequate Cryoprotectant Use an appropriate concentration of a cryoprotectant like DMSO or glycerol (typically 5-10%).[9][10] Ensure proper equilibration time before freezing.
Incorrect Freezing Rate Use a controlled-rate freezing container or programmable freezer to achieve a cooling rate of approximately -1°C per minute.[9][14]
Suboptimal Storage Temperature For long-term storage, transfer frozen cells to liquid nitrogen (-150°C to -196°C) as soon as possible.[9][14] Storage at -80°C is only suitable for short periods.[9][12][14]
Improper Thawing Technique Thaw cells rapidly in a 37°C water bath until a small ice crystal remains.[8]
Cryoprotectant Toxicity Dilute or remove the cryoprotectant by transferring the cells to fresh culture medium immediately after thawing.
Poor Initial Cell Health Ensure cells are in the logarithmic growth phase and have high viability (>90%) before freezing.[23]

Quantitative Data Summary

Table 1: Recommended Long-Term Storage Temperatures for Various Biological Samples

Sample TypeRecommended TemperatureRationale
DNA -80°C or -196°C (Liquid Nitrogen)Minimizes enzymatic degradation and hydrolysis.[5]
RNA -80°C or -196°C (Liquid Nitrogen)RNA is highly susceptible to degradation by ubiquitous RNases; ultra-low temperatures are critical.[7][11]
Proteins -80°C or -196°C (Liquid Nitrogen)Prevents proteolysis, denaturation, and aggregation for long-term preservation.[13][21]
Viable Cells/Tissues -150°C to -196°C (Liquid Nitrogen Vapor/Liquid Phase)Halts virtually all biological activity, preserving viability and function.[8][10][11]

Table 2: Effect of Freeze-Thaw Cycles on Sample Integrity

Sample TypeEffect of Repeated Freeze-Thaw CyclesRecommendation
DNA Can cause physical shearing, especially of high-molecular-weight DNA.[4][5]Aliquot into single-use volumes.[5]
RNA Can lead to degradation and reduced integrity.[4][7]Aliquot into single-use volumes.[7]
Proteins Can cause denaturation, aggregation, and loss of activity.[2][21]Aliquot into single-use volumes or add cryoprotectants like glycerol for -20°C storage.[21]
Metabolites Can alter the concentration of various metabolites, affecting study outcomes.[24]Aliquot samples and maintain a consistent number of freeze-thaw cycles across a study.[24]

Experimental Protocols

Protocol 1: Assessing DNA/RNA Integrity using Agarose Gel Electrophoresis
  • Prepare Agarose Gel:

    • Prepare a 1% (w/v) agarose gel in 1X TAE or TBE buffer containing a nucleic acid stain (e.g., ethidium (B1194527) bromide or a safer alternative).

  • Sample Preparation:

    • Thaw DNA/RNA samples on ice.

    • Mix 100-200 ng of the nucleic acid sample with the appropriate loading dye.

  • Electrophoresis:

    • Load the samples and a DNA/RNA ladder into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualization and Interpretation:

    • Visualize the gel under UV light.

    • High-quality genomic DNA: A sharp, high-molecular-weight band. Smearing indicates degradation.

    • High-quality total RNA: Two distinct bands corresponding to 28S and 18S ribosomal RNA (for eukaryotes), with the 28S band being approximately twice as intense as the 18S band. A smear below the ribosomal bands indicates degradation.

Protocol 2: Determining RNA Integrity Number (RIN)
  • Sample and Chip Preparation:

    • Use a microfluidics-based automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).

    • Prepare the chip (e.g., RNA 6000 Nano chip) according to the manufacturer's instructions. This includes adding the gel-dye mix and markers.

  • Sample Loading:

    • Load the prepared RNA ladder and samples onto the designated wells of the chip.

  • Running the Assay:

    • Place the chip in the instrument and start the run using the appropriate software.

  • Data Analysis:

    • The software will generate an electropherogram and a RIN score for each sample.[17][25][26]

    • The RIN score ranges from 1 (completely degraded) to 10 (intact).[17][26][27][28] A RIN score of ≥ 7 is generally considered acceptable for most downstream applications like RNA-seq.[17][28]

Protocol 3: Assessing Protein Stability using SDS-PAGE
  • Sample Preparation:

    • Thaw protein samples on ice.

    • Mix a specific amount of protein (e.g., 10-20 µg) with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Electrophoresis:

    • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain).

    • Destain the gel to visualize the protein bands.

  • Interpretation:

    • Intact Protein: A single, sharp band at the expected molecular weight.

    • Degraded Protein: Multiple bands below the expected molecular weight or a smear.

    • Aggregated Protein: Protein may be unable to enter the resolving gel and will remain in the well or stacking gel.

Protocol 4: Post-Thaw Cell Viability Assessment using Trypan Blue Exclusion
  • Thaw Cells:

    • Rapidly thaw the cryovial in a 37°C water bath.

    • Transfer the cell suspension to a tube containing pre-warmed culture medium to dilute the cryoprotectant.

  • Cell Staining:

    • Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% trypan blue solution.

    • Incubate for 1-2 minutes at room temperature.

  • Cell Counting:

    • Load the cell suspension into a hemocytometer or an automated cell counter.

    • Count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate Viability:

    • Viability (%) = (Number of viable cells / Total number of cells) x 100.

    • A post-thaw viability of >80% is generally considered good.

Visualizations

Sample_Storage_Workflow cluster_collection Sample Collection & Processing cluster_storage Long-Term Storage cluster_retrieval Sample Retrieval & QC Collection Sample Collection Processing Initial Processing (e.g., Extraction, Purification) Collection->Processing Aliquoting Aliquoting into Single-Use Vials Processing->Aliquoting Storage Select Appropriate Storage Condition Aliquoting->Storage DNA_RNA DNA/RNA -80°C / LN2 Protein Protein -80°C / LN2 Cells Viable Cells LN2 (-150°C to -196°C) Retrieval Retrieve Single Aliquot Storage->Retrieval Thawing Proper Thawing (e.g., on ice, 37°C water bath) Retrieval->Thawing QC Quality Control (e.g., Gel, RIN, Viability Assay) Thawing->QC Downstream Downstream Application QC->Downstream Troubleshoot Troubleshoot QC->Troubleshoot

Caption: General workflow for optimal long-term sample storage and retrieval.

Freeze_Thaw_Damage Start Sample in Solution Freezing Freezing Start->Freezing Ice_Formation Ice Crystal Formation Freezing->Ice_Formation Thawing Thawing Ice_Formation->Thawing Damage Cumulative Damage Ice_Formation->Damage Refreezing Re-Freezing Thawing->Refreezing Repeated Cycle Refreezing->Ice_Formation Degraded Sample\n(Sheared DNA, Denatured Protein, Lysed Cells) Degraded Sample (Sheared DNA, Denatured Protein, Lysed Cells) Damage->Degraded Sample\n(Sheared DNA, Denatured Protein, Lysed Cells)

Caption: The damaging effects of repeated freeze-thaw cycles on biological samples.

Cell_Cryopreservation Harvest Harvest Healthy Cells (Log Phase, >90% Viability) Resuspend Resuspend in Cryopreservation Medium (with DMSO/Glycerol) Harvest->Resuspend Controlled_Freeze Controlled Rate Freezing (-1°C / minute) Resuspend->Controlled_Freeze Transfer_LN2 Transfer to Liquid Nitrogen (-150°C to -196°C) for Long-Term Storage Controlled_Freeze->Transfer_LN2 Thaw Rapid Thawing (37°C Water Bath) Transfer_LN2->Thaw Retrieval Remove_Cryo Dilute/Remove Cryoprotectant Thaw->Remove_Cryo Culture Culture Cells Remove_Cryo->Culture

Caption: Key steps for successful cell cryopreservation and revival.

References

Best practices for handling and storing 2,3,4,5-Tetracaffeoyl-D-Glucaric acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing 2,3,4,5-Tetracaffeoyl-D-Glucaric acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended. Some suppliers suggest that for short-term storage, 4°C is acceptable if the container is well-sealed and protected from moisture.[1] Always refer to the product-specific datasheet for the most accurate storage information.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions are typically prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle or a properly stored anhydrous grade of the solvent to ensure maximum solubility.[1] Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]

Q3: Is this compound sensitive to light or air?

A3: Yes. As a polyphenolic compound, this compound is susceptible to degradation upon exposure to light and air (oxidation).[2] It is crucial to store both the solid compound and its solutions in light-protected containers (e.g., amber vials) and to minimize headspace in the vials to reduce contact with air. When working with the compound, avoid prolonged exposure to ambient light and air.

Q4: What are the potential signs of degradation of this compound?

A4: Degradation of this compound may be indicated by a change in the color of the solid material or its solutions, a decrease in its biological activity, or the appearance of additional peaks in a chromatographic analysis (e.g., HPLC). The solid is typically an off-white to light yellow powder.[1] A significant darkening of the color could suggest oxidation.

Troubleshooting Guides

Problem 1: The compound will not fully dissolve in DMSO.

  • Possible Cause 1: The DMSO used may have absorbed moisture, which can significantly impact the solubility of hygroscopic compounds.[1]

    • Solution: Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.

  • Possible Cause 2: The concentration you are trying to achieve is above the solubility limit.

    • Solution: Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3] If it still does not dissolve, you may need to prepare a more dilute stock solution.

  • Possible Cause 3: The compound may have degraded, leading to less soluble byproducts.

    • Solution: Assess the purity of the compound using a suitable analytical method like HPLC. If degradation is confirmed, a fresh vial of the compound should be used.

Problem 2: I am seeing inconsistent results in my biological assays.

  • Possible Cause 1: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.

    • Solution: Always aliquot stock solutions into single-use vials. Prepare fresh stock solutions from solid material if degradation is suspected.

  • Possible Cause 2: The compound may be degrading in the assay medium over the course of the experiment.

    • Solution: Perform a time-course experiment to assess the stability of the compound in your specific assay medium. It may be necessary to refresh the medium containing the compound during long incubation periods.

  • Possible Cause 3: Inconsistent pipetting of the viscous DMSO stock solution.

    • Solution: Ensure your pipettes are calibrated for viscous liquids or use positive displacement pipettes for accurate dispensing of DMSO stock solutions.

Problem 3: I observe unexpected peaks in my HPLC analysis of the compound.

  • Possible Cause 1: The compound has degraded due to exposure to light, air, or incompatible substances.

    • Solution: Review your handling and storage procedures. Ensure the compound is protected from light and stored under an inert atmosphere if possible. Check for potential incompatibilities with your solvents or other reagents.

  • Possible Cause 2: Hydrolysis of the ester linkages.

    • Solution: Avoid exposure to strong acids or bases. Ensure that any aqueous solutions are buffered to a pH that maintains the stability of the ester groups.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid 4°CShort-termTightly sealed, away from moisture and light.[1]
-20°CLong-termTightly sealed, away from moisture and light.
In DMSO -20°CUp to 1 monthAliquoted, tightly sealed, away from moisture and light.[1]
-80°CUp to 6 monthsAliquoted, tightly sealed, away from moisture and light.[1]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The specific parameters may need to be optimized for your HPLC system and column.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or another suitable acid for pH adjustment)

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

    • Dilute the stock solution with the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 320 nm (based on the absorbance maxima of caffeic acid derivatives)

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 50% B

      • 25-30 min: 50% to 90% B

      • 30-35 min: 90% B

      • 35-40 min: 90% to 10% B

      • 40-45 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the prepared sample and analyze the chromatogram.

    • The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Mandatory Visualizations

experimental_workflow cluster_storage Storage cluster_prep Preparation cluster_exp Experiment storage Solid Compound (-20°C, dark, sealed) dissolve Dissolve in Anhydrous DMSO storage->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_solution Store Solution (-80°C, dark) aliquot->store_solution thaw Thaw Single Aliquot store_solution->thaw dilute Dilute in Assay Medium thaw->dilute assay Perform Biological Assay dilute->assay

Caption: Recommended workflow for handling this compound.

troubleshooting_flowchart start Inconsistent Experimental Results q1 Is the stock solution freshly prepared? start->q1 sol1 Prepare fresh stock solution from solid material. q1->sol1 No q2 Was the stock solution aliquoted and stored properly? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run Experiment sol1->end_node sol2 Review storage protocol. Use aliquots to avoid freeze-thaw cycles. q2->sol2 No q3 Is the compound stable in the assay medium? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Perform stability test in medium. Consider refreshing medium during long incubations. q3->sol3 No q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting inconsistent experimental results.

ros_inhibition_pathway ros Cellular Stress (e.g., H₂O₂) erk ERK/MAPK Pathway ros->erk activates compound 2,3,4,5-Tetracaffeoyl- D-Glucaric acid compound->erk inhibits ros_scavenging Direct ROS Scavenging compound->ros_scavenging inhibits apoptosis Apoptosis erk->apoptosis promotes cell_survival Cell Survival & Protection apoptosis->cell_survival leads to reduced

Caption: Postulated signaling pathway for ROS inhibition.

References

Technical Support Center: Enhancing the Yield of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the purification of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the final yield of this compound consistently low?

Possible Causes:

  • Lactonization: The D-glucaric acid backbone is prone to intramolecular esterification (lactonization), especially at elevated temperatures during solvent evaporation steps. This converts the target molecule into various lactone forms, reducing the yield of the desired diacid.

  • Degradation: The caffeoyl groups may be susceptible to oxidation or hydrolysis under certain pH and temperature conditions.

  • Incomplete Elution: The compound may be binding too strongly to the chromatography stationary phase, leading to incomplete recovery.

Solutions:

  • Low-Temperature Solvent Removal: Avoid high temperatures during solvent evaporation. Techniques like azeotropic drying with isopropanol (B130326) or acetonitrile (B52724) can effectively remove water at lower temperatures, minimizing lactonization.[1][2][3]

  • pH Control: Maintain a stable and appropriate pH throughout the purification process to prevent hydrolysis of the caffeoyl ester linkages.

  • Optimize Chromatography:

    • Solvent Gradient: Adjust the solvent gradient during elution to ensure the complete recovery of the compound.

    • Stationary Phase: Experiment with different stationary phases to find one with optimal selectivity and recovery.

  • Antisolvent Crystallization: Consider using an antisolvent crystallization method, which has proven effective for recovering glucaric acid with high yield.[1][3]

Question 2: My purified sample shows multiple peaks on HPLC analysis, indicating impurities. What are these and how can I remove them?

Possible Causes:

  • Lactone Formation: As mentioned above, lactonization of the D-glucaric acid moiety can result in multiple related impurities.

  • Residual Solvents: Solvents used during the purification process may remain in the final product.

  • Starting Material Impurities: Impurities present in the initial crude extract may co-elute with the target compound.

Solutions:

  • Control of Lactonization: The most effective way to reduce lactone-related impurities is to strictly control the temperature during solvent removal.[2]

  • Azeotropic Drying: This technique is highly effective at removing water at low temperatures, which helps prevent the formation of lactone impurities.[1][2][3]

  • High-Purity Solvents: Use high-purity solvents to minimize the introduction of contaminants.

  • Recrystallization: A final recrystallization step can significantly improve the purity of the final product.

  • Preparative HPLC: If co-eluting impurities are a persistent issue, preparative HPLC with a high-resolution column may be necessary for separation.

Question 3: The color of my purified compound is darker than expected, suggesting degradation. How can I prevent this?

Possible Causes:

  • Oxidation: The phenolic caffeoyl groups are susceptible to oxidation, which can lead to colored byproducts. This can be exacerbated by exposure to air, light, or certain metal ions.

  • High Temperatures: Thermal degradation can also contribute to discoloration.

Solutions:

  • Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Protect the sample from light by using amber-colored glassware or by wrapping containers in aluminum foil.

  • Low Temperature: Maintain low temperatures throughout the purification process.

  • Use of Antioxidants: In some cases, the addition of a small amount of a suitable antioxidant to the solvents may be considered, although this would need to be carefully evaluated for compatibility with the overall process and final product requirements.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? A1: For long-term storage, it is recommended to store the compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable. The product should be stored in a sealed container, away from moisture.[4]

Q2: What are the best solvents for dissolving this compound? A2: Based on available data, DMSO is a suitable solvent. It is recommended to use freshly opened DMSO as it is hygroscopic, and water content can affect solubility.[5]

Q3: Can I use the same purification methods for this compound as for D-Glucaric acid? A3: While the principles are similar, direct application may not be optimal. The four caffeoyl groups significantly increase the molecular weight and alter the polarity and solubility of the molecule. Therefore, modifications to chromatography gradients, solvent systems, and crystallization conditions will likely be necessary. However, the core principle of avoiding high temperatures to prevent lactonization of the glucaric acid backbone remains critical.[2]

Data Presentation

Table 1: Comparison of D-Glucaric Acid Purification Methods

MethodKey Reagents/TechniquePurity AchievedYieldReference
Ion Exchange & Azeotropic DryingAmberlyst-15 (H+) resin, Acetonitrile> 99.96%98.7% (dry yield)[2][6]
Antisolvent CrystallizationIsopropanol (antisolvent)98.3%71%[1][3]
Antisolvent Crystallization (Salt)Acetone (antisolvent) for K-glucarate95.6%>99.9% (for K-glucarate)[1][3]

Note: Data is for the parent compound, D-Glucaric acid, and serves as a baseline for developing a purification strategy for its tetracaffeoyl derivative.

Experimental Protocols

Protocol 1: Purification of D-Glucaric Acid via Ion Exchange and Azeotropic Drying (Adapted for this compound)

This protocol is adapted from methods used for D-Glucaric acid and should be optimized for the tetracaffeoyl derivative.

  • Preparation of Crude Solution: Dissolve the crude this compound or its salt form (e.g., potassium salt) in deionized water at a concentration of approximately 0.07 M.

  • Ion Exchange:

    • Pack a column with Amberlyst-15 (H+) ion exchange resin.

    • Pass the aqueous solution of the compound through the resin column.

    • Collect the eluent containing the free acid form of this compound.

  • Low-Temperature Solvent Removal (Azeotropic Drying):

    • To the collected aqueous solution, add a solvent that forms an azeotrope with water, such as acetonitrile or isopropanol (a 95:5 acetonitrile:water mixture is a good starting point).[6]

    • Perform rotary evaporation at a low bath temperature (< 28°C) to remove the azeotrope.[2] This is a critical step to prevent lactonization.

  • Final Product Isolation:

    • Continue the evaporation until a powdered or crystalline product is obtained.

    • Dry the final product under a high vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis & Final Product Crude Crude Extract Dissolution Dissolution in Water Crude->Dissolution Ion_Exchange Ion Exchange (e.g., Amberlyst-15) Dissolution->Ion_Exchange Azeotropic_Drying Azeotropic Drying (< 28°C) Ion_Exchange->Azeotropic_Drying Crystallization Antisolvent Crystallization Ion_Exchange->Crystallization Analysis Purity Analysis (HPLC) Azeotropic_Drying->Analysis Crystallization->Analysis Final_Product Pure Compound Analysis->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Yield Start Low Yield Observed Cause1 Lactonization? Start->Cause1 Cause2 Degradation? Start->Cause2 Cause3 Incomplete Elution? Start->Cause3 Solution1 Use Azeotropic Drying (< 28°C) Cause1->Solution1 High Temp Evaporation Solution2 Protect from Light/Air (Inert Atmosphere) Cause2->Solution2 Oxidation/ Hydrolysis Solution3 Optimize Chromatography (Gradient/Stationary Phase) Cause3->Solution3 Strong Binding

Caption: Troubleshooting logic for addressing low purification yield.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Caffeoyl-D-Glucaric Acid Derivatives and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid against the well-established antioxidant, ascorbic acid (Vitamin C). Due to a lack of direct experimental data for this compound in the current literature, this comparison utilizes data from structurally similar caffeic acid derivatives, notably chicoric acid (dicaffeoyltartaric acid), as a proxy. This approach allows for an informed, albeit indirect, assessment of its potential antioxidant efficacy.

Executive Summary

Phenolic compounds, such as caffeic acid and its derivatives, are recognized for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals.[1][2][3] These compounds act as antioxidants by donating a hydrogen atom or a single electron, a mechanism facilitated by the hydroxyl groups on their phenolic rings.[1][2] Ascorbic acid, a ubiquitous antioxidant, functions through a similar mechanism of electron donation. This guide synthesizes available data to compare the antioxidant potential of complex caffeic acid esters with that of ascorbic acid, providing detailed experimental protocols and mechanistic insights.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is often expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available quantitative data for a representative caffeic acid derivative and ascorbic acid.

CompoundAssayIC50 ValueReference
Chicoric Acid (Proxy for this compound)Superoxide Anion Radical Scavenging8.062 ± 0.59 µM[4]
Ascorbic Acid DPPH Radical Scavenging24.34 ± 0.09 µg/mL[5]

Note: The comparison is indirect as different assays were used for the two compounds. However, both assays measure the capacity to neutralize free radicals.

Mechanisms of Antioxidant Action

The antioxidant activity of both phenolic compounds and ascorbic acid is rooted in their ability to neutralize reactive oxygen species (ROS) and other free radicals.

Phenolic Antioxidants (e.g., Caffeic Acid Derivatives): The primary mechanism involves the donation of a hydrogen atom from the hydroxyl (-OH) groups attached to the aromatic ring. This process neutralizes the free radical, and the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the side chain. This stability prevents the antioxidant itself from becoming a pro-oxidant. The presence of multiple hydroxyl groups and caffeoyl moieties, as in this compound, is expected to significantly enhance this radical scavenging capacity.

Ascorbic Acid: Ascorbic acid is a potent reducing agent and radical scavenger. It donates electrons to neutralize a wide variety of free radicals. Interestingly, caffeic acid and ascorbic acid can act synergistically. Caffeic acid can regenerate alpha-tocopherol (B171835) (Vitamin E) from its radical form, and in turn, ascorbic acid can regenerate the caffeic acid radical, creating a cycle that enhances the overall antioxidant defense.[3][6]

Antioxidant_Mechanisms cluster_phenolic Phenolic Antioxidant (e.g., Caffeic Acid Derivative) cluster_ascorbic Ascorbic Acid cluster_radical Free Radical phenolic Phenolic Compound (Ph-OH) phenoxyl Phenoxyl Radical (Ph-O•) (Resonance Stabilized) phenolic->phenoxyl H• donation radical Radical (R•) ascorbic Ascorbic Acid ascorbyl Ascorbyl Radical ascorbic->ascorbyl e- donation neutral Neutralized Molecule (RH) radical->neutral Scavenging

General mechanisms of free radical scavenging by phenolic antioxidants and ascorbic acid.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[1][2]

Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to DPPH-H, a non-radical, yellow-colored compound. The decrease in absorbance is proportional to the antioxidant capacity of the sample.[7][8]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[1]

  • Sample Preparation: The test compound (e.g., this compound or ascorbic acid) is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control is prepared with the solvent instead of the sample.[9]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[1]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[2]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.[10]

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution with Sample/Control prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound & Ascorbic Acid prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.[11]

Principle: ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the blue-green ABTS radical cation (ABTS•+).[12] This radical has a characteristic absorbance at 734 nm. Antioxidants in the sample reduce the ABTS•+, causing the solution to lose its color. The degree of decolorization is proportional to the antioxidant's concentration and potency.[13][14]

Procedure:

  • Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark for 12-16 hours to form the ABTS radical cation.[12]

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[15]

  • Sample Preparation: The test compound and a standard (e.g., Trolox or ascorbic acid) are prepared in a series of dilutions.

  • Reaction: A small volume of the sample is added to a fixed volume of the ABTS•+ working solution.[13]

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.[11]

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

While direct experimental data for the antioxidant capacity of this compound remains to be established, its chemical structure strongly suggests a high potential for radical scavenging. As a molecule containing four caffeic acid units, it possesses numerous hydroxyl groups that can actively participate in neutralizing free radicals. The data from the structurally related compound, chicoric acid, which contains two caffeic acid moieties, shows potent antioxidant activity. It is therefore reasonable to hypothesize that this compound would exhibit an antioxidant capacity that is at least comparable to, and likely greater than, that of chicoric acid and other simpler phenolic acids. Further experimental validation using standardized assays like DPPH and ABTS is necessary to quantify its efficacy relative to benchmark antioxidants such as ascorbic acid.

References

A Comparative Analysis of the Antioxidant Efficacy of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid and Epigallocatechin Gallate (EGCG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two potent polyphenolic compounds: 2,3,4,5-Tetracaffeoyl-D-Glucaric acid and Epigallocatechin Gallate (EGCG). While both compounds are recognized for their significant antioxidant potential, this document aims to present available experimental data to facilitate an objective comparison of their efficacy.

Introduction

This compound is a derivative of caffeic acid and has been isolated from plants of the Gnaphalium genus. Caffeoyl derivatives are known for their strong antioxidant activities, which are attributed to their phenolic hydroxyl groups that can donate hydrogen atoms to scavenge free radicals.

Epigallocatechin Gallate (EGCG) is the most abundant catechin (B1668976) found in green tea (Camellia sinensis) and is renowned for its wide range of health benefits, largely attributed to its potent antioxidant and anti-inflammatory properties.[1][2] The unique chemical structure of EGCG, featuring multiple hydroxyl groups, allows it to effectively neutralize reactive oxygen species (ROS).[1][3]

Quantitative Antioxidant Efficacy

Direct comparative studies on the antioxidant efficacy of this compound and EGCG are limited in the currently available scientific literature. However, data from independent studies on each compound or related extracts provide insights into their respective antioxidant capacities. The following table summarizes available quantitative data from common in vitro antioxidant assays.

Antioxidant AssayThis compound (from Gnaphalium affine extract)Epigallocatechin Gallate (EGCG)
DPPH Radical Scavenging Activity (IC50) Data for the pure compound is not available. Gnaphalium affine extract shows significant DPPH scavenging activity.IC50 values are reported in the range of approximately 5.54 µg/mL to 24.00 µg/mL in various studies.[4][5]
Oxygen Radical Absorbance Capacity (ORAC) Data not available.ORAC values for EGCG are reported to be high, indicating significant peroxyl radical scavenging capacity. One source mentions an ORAC value of 1573 units per gram for matcha, which is rich in EGCG.[6]
Ferric Reducing Antioxidant Power (FRAP) Data not available.EGCG demonstrates potent ferric reducing power, indicating its ability to donate electrons.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are standardized procedures used to evaluate the antioxidant capacity of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should be kept in the dark to prevent degradation.

  • Sample Preparation: The test compound (this compound or EGCG) is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solution. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Value Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored, and the antioxidant capacity is quantified by comparing the protection provided by the antioxidant to that of a standard, typically Trolox (a water-soluble vitamin E analog).

Procedure:

  • Reagent Preparation:

  • Sample Preparation: The test compound is dissolved in the phosphate buffer.

  • Assay in a 96-well plate:

    • The fluorescent probe, the sample or Trolox standard, and the buffer are added to the wells of a microplate.

    • The plate is incubated at 37°C.

  • Initiation of Reaction: The AAPH solution is added to each well to initiate the radical generation.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the standard or sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents (TE).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation: The test compound is dissolved in a suitable solvent.

  • Reaction: The FRAP reagent is pre-warmed to 37°C. A small volume of the sample is then added to the FRAP reagent.

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at a specific wavelength (around 593 nm) after a set incubation time (e.g., 4 minutes).

  • Quantification: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically FeSO₄·7H₂O or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of polyphenols are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular antioxidant defense system.

Antioxidant Signaling Pathway of Caffeoyl Derivatives

Caffeoyl derivatives, including this compound, exert their antioxidant effects through multiple mechanisms. Their primary mode of action is the direct scavenging of free radicals by donating a hydrogen atom from their phenolic hydroxyl groups. This stabilizes the radical and terminates the oxidative chain reaction. Furthermore, some studies suggest that caffeic acid and its derivatives can chelate metal ions like iron and copper, which are known to catalyze oxidative reactions.

G ROS Reactive Oxygen Species (ROS) Oxidative_Damage Cellular Oxidative Damage ROS->Oxidative_Damage Caffeoyl_Derivative 2,3,4,5-Tetracaffeoyl- D-Glucaric acid Scavenging Direct Radical Scavenging Caffeoyl_Derivative->Scavenging H• donation Chelation Metal Ion Chelation Caffeoyl_Derivative->Chelation Scavenging->ROS Neutralizes Metal_Ions Pro-oxidant Metal Ions Chelation->Metal_Ions Inactivates Metal_Ions->ROS Catalyzes generation of G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGCG EGCG Keap1_Nrf2 Keap1-Nrf2 Complex EGCG->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation Leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription of Antioxidant_Enzymes->ROS Neutralizes

References

A Comparative Guide to the Potential Synergistic Antioxidant Effects of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid and Other Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative overview of the potential synergistic antioxidant effects of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid, a derivative of caffeoyl-D-glucaric acid, with other polyphenols. To date, no direct experimental studies have been published specifically investigating the synergistic antioxidant profile of this compound. Consequently, this document extrapolates potential synergistic interactions by examining data from structurally related caffeic acid derivatives, such as rosmarinic acid and caffeic acid itself. We present established experimental protocols for assessing antioxidant synergy and detail key signaling pathways modulated by polyphenols. This guide is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this compound in combination with other polyphenolic compounds, highlighting a significant gap in current research and providing a framework for future investigation.

Introduction: The Untapped Potential of this compound

This compound is a polyphenolic compound isolated from plants of the Gnaphalium genus.[[“]][2] As a caffeic acid derivative, it belongs to a class of compounds well-regarded for their antioxidant properties. The synergistic combination of different antioxidants can yield enhanced radical-scavenging activities and superior health benefits compared to the effects of individual components.[3] While the antioxidant potential of many polyphenols has been studied extensively, the specific synergistic interactions of this compound remain unexplored. This guide provides a comparative analysis based on available data for analogous compounds to inform future research in this promising area.

Comparative Analysis of Synergistic Antioxidant Effects of Caffeic Acid Derivatives

In the absence of direct data for this compound, we can infer its potential for synergistic interactions by examining studies on other caffeic acid derivatives. The following table summarizes quantitative data from studies that have investigated the synergistic or antagonistic antioxidant effects of combining various phenolic compounds.

Polyphenol Combination Assay Method Observed Interaction Synergy/Antagonism (%) Key Findings
Gallic Acid + Caffeic AcidFRAPSynergistic+137.8%This binary combination showed the most significant synergistic effect among the tested pairs.[4][5]
Quercetin + Gallic Acid + Caffeic AcidFRAPSynergistic+59.4%A potent ternary combination, though less synergistic than the gallic acid and caffeic acid pair alone.[4][5]
Rosmarinic Acid + Gallic Acid + Caffeic AcidFRAPNot specifiedNot specifiedThese three phenolic compounds were found to have synergistic antioxidant concentrations.[6]
Rutin (B1680289) + Caffeic Acid + Rosmarinic AcidFRAPAntagonistic-21.8%The inclusion of rutin in this ternary mixture resulted in a notable antagonistic effect.[4][5]
Gentisic Acid + Syringic AcidORACAntagonistic-24%This binary mixture of hydroxybenzoic acids demonstrated an antagonistic interaction.[7]
p-Coumaric Acid + Ferulic AcidORACSynergistic+311%A very strong synergistic effect was observed between these two hydroxycinnamic acids.[7]

Synergy/Antagonism (%) is calculated based on the deviation from the expected additive effect.

Experimental Protocols for Assessing Antioxidant Synergy

To quantitatively assess the synergistic antioxidant effects of this compound with other polyphenols, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

Common Antioxidant Capacity Assays

A variety of assays are available to measure antioxidant activity, each with a different mechanism.[8] It is recommended to use multiple assays to obtain a comprehensive antioxidant profile.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical. The change in absorbance is measured spectrophotometrically, typically at 515-520 nm.[9][10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. Antioxidants that can donate electrons or hydrogen atoms reduce the ABTS•+, causing a discoloration that is measured spectrophotometrically (commonly at 734 nm).[10][11]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is monitored at 593 nm.[7][11]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is measured over time, and the antioxidant capacity is quantified by the area under the curve.[7]

Calculation of Synergy: The Combination Index (CI) Method

The Chou-Talalay method is a widely accepted approach for quantifying the interaction between two or more agents. It calculates a Combination Index (CI), where:

  • CI < 1 indicates synergism .

  • CI = 1 indicates an additive effect .

  • CI > 1 indicates antagonism .

The fundamental equation for the Combination Index for two compounds is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of compound 1 and compound 2 in combination that achieve a certain effect (e.g., 50% radical scavenging).

  • (Dx)₁ and (Dx)₂ are the concentrations of the individual compounds required to produce the same effect.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for evaluating the synergistic antioxidant effects of two polyphenols.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Antioxidant Assays cluster_analysis Phase 3: Data Analysis A Prepare Stock Solutions (Compound A, Compound B) B Serial Dilutions (Individual Compounds) A->B C Prepare Combinations (e.g., 1:1 ratio at various concentrations) A->C D Perform DPPH, ABTS, FRAP, ORAC Assays for Individual Compounds and Combinations B->D C->D E Measure Absorbance/ Fluorescence D->E F Calculate IC50 Values for Individual Compounds and Combinations E->F G Calculate Combination Index (CI) using Chou-Talalay Method F->G H Determine Interaction: Synergistic, Additive, or Antagonistic G->H

Caption: Workflow for assessing antioxidant synergy.

Polyphenol-Mediated Antioxidant Signaling Pathway

Polyphenols exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. The Nrf2-ARE pathway is a primary mechanism through which cells combat oxidative stress, and it is a known target of many polyphenols.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Polyphenol Polyphenol Polyphenol->Keap1_Nrf2 Inhibits Interaction Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Normal State Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) AOE Antioxidant Enzymes (e.g., HO-1, SOD, GPx) ARE->AOE Promotes Transcription AOE->ROS Neutralizes Nrf2_n->ARE Binds

Caption: Polyphenol activation of the Nrf2-ARE pathway.

Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation.[9] Oxidative stress or the presence of polyphenols can disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus.[4][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of various antioxidant enzymes that protect the cell from oxidative damage.[6]

Conclusion and Future Directions

While there is a compelling theoretical basis for the synergistic antioxidant potential of this compound when combined with other polyphenols, this remains a significant gap in the scientific literature. The structural similarity to other potent antioxidant caffeic acid derivatives suggests that this compound is a prime candidate for synergistic interactions.

Future research should focus on:

  • Systematic Screening: Conducting comprehensive in vitro screening of this compound in combination with a panel of common polyphenols (e.g., quercetin, resveratrol, EGCG, gallic acid) using the assays and analytical methods described in this guide.

  • Mechanism of Action: Investigating the underlying mechanisms of any observed synergy, including the modulation of key antioxidant signaling pathways such as Nrf2-ARE and NF-κB.

  • In Vivo Validation: Progressing promising synergistic combinations identified in vitro to cell culture and preclinical animal models to assess their bioavailability and efficacy in a biological system.

The exploration of these synergistic combinations could lead to the development of novel, highly potent antioxidant formulations for therapeutic and nutraceutical applications.

References

Validating the In Vivo Antioxidant Potential of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro antioxidant activity of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid in a robust in vivo setting. While direct in vivo studies on this specific compound are limited, this document extrapolates from the known antioxidant properties of its constituent, caffeic acid, and the broader class of phenolic compounds to outline a comprehensive validation strategy. We will compare its theoretical potential with established antioxidants and provide detailed experimental protocols and mechanistic diagrams to guide your research.

Introduction to this compound

This compound is a derivative of D-glucaric acid and caffeic acid. Caffeic acid is a well-documented phenolic compound with potent antioxidant properties.[1] The presence of four caffeoyl moieties suggests that this compound possesses significant antioxidant capacity, likely through the donation of hydrogen atoms from its multiple hydroxyl groups to neutralize free radicals.[2] The glucaric acid component may also contribute to its overall protective effects, as derivatives of glucaric acid have been shown to protect against peroxynitrite-induced damage in vitro.[3][4]

In Vitro Antioxidant Activity Profile

A thorough in vitro analysis is the foundational step for predicting in vivo efficacy. The antioxidant activity of this compound can be benchmarked against well-known antioxidants like Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Gallic Acid.

Table 1: Comparative In Vitro Antioxidant Assays

AssayPrincipleExpected Performance of this compoundComparative Compounds
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change.[5]High scavenging activity is expected due to the presence of multiple phenolic hydroxyl groups from the four caffeoyl moieties.Ascorbic Acid, Trolox, Gallic Acid
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the ABTS radical cation. Suitable for both hydrophilic and lipophilic compounds.High scavenging activity is anticipated, comparable to or exceeding that of single caffeic acid molecules.Ascorbic Acid, Trolox, Gallic Acid
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6]Strong reducing power is predicted due to the electron-donating capacity of the phenolic groups.Ascorbic Acid, Trolox, Gallic Acid
ORAC (Oxygen Radical Absorbance Capacity) Assay Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[6]High ORAC value is expected, indicating effective peroxyl radical scavenging.Trolox
Cellular Antioxidant Activity (CAA) Assay Measures the antioxidant activity within a cell-based model, providing a more biologically relevant assessment.Expected to show significant intracellular antioxidant activity by mitigating induced oxidative stress.Quercetin, Epigallocatechin gallate (EGCG)

Transitioning from In Vitro to In Vivo Validation

While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex biological environment. In vivo studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its ultimate efficacy in a whole organism.

Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for validating the in vivo antioxidant activity of a test compound.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation invitro_assays DPPH, ABTS, FRAP, ORAC, CAA Assays compound_selection Selection of this compound invitro_assays->compound_selection High Antioxidant Potential animal_model Animal Model Selection (e.g., Wistar rats) compound_selection->animal_model Proceed to In Vivo induction Induction of Oxidative Stress (e.g., CCl4, H2O2) animal_model->induction treatment Treatment with Test Compound and Controls induction->treatment biochemical_analysis Biochemical Analysis of Blood and Tissues treatment->biochemical_analysis histopathology Histopathological Examination of Organs treatment->histopathology

Caption: A generalized workflow for the in vivo validation of an antioxidant compound.

In Vivo Experimental Design and Protocols

A common approach involves inducing oxidative stress in an animal model and then assessing the protective effects of the test compound.

Animal Model: Wistar rats or Swiss albino mice are frequently used models.[7][8]

Induction of Oxidative Stress:

  • Carbon Tetrachloride (CCl₄)-induced Hepatotoxicity: CCl₄ is metabolized to a free radical that induces lipid peroxidation and liver damage.[9]

  • Hydrogen Peroxide (H₂O₂)-induced Oxidative Stress: H₂O₂ can be administered to induce systemic oxidative stress.[5]

Treatment Groups:

  • Normal Control: Healthy animals receiving the vehicle.

  • Oxidative Stress Control: Animals receiving the inducing agent (e.g., CCl₄) and the vehicle.

  • Positive Control: Animals receiving the inducing agent and a standard antioxidant (e.g., N-acetylcysteine or Vitamin C).

  • Test Groups: Animals receiving the inducing agent and varying doses of this compound.

Table 2: Key In Vivo Antioxidant Biomarkers and Assays

BiomarkerOrgan/TissueDescriptionExpected Outcome with this compound Treatment
Malondialdehyde (MDA) Liver, Kidney, Brain, SerumA marker of lipid peroxidation.Significant decrease in MDA levels compared to the oxidative stress control group.
Superoxide (B77818) Dismutase (SOD) Liver, Kidney, ErythrocytesAn endogenous antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[7]Restoration of SOD activity towards normal levels.
Catalase (CAT) Liver, Kidney, ErythrocytesAn endogenous antioxidant enzyme that decomposes hydrogen peroxide.[5]Increased CAT activity compared to the oxidative stress control group.
Glutathione Peroxidase (GPx) Liver, Kidney, ErythrocytesAn endogenous antioxidant enzyme that reduces hydrogen peroxide and lipid hydroperoxides.[7]Enhanced GPx activity towards normal levels.
Reduced Glutathione (GSH) Liver, Kidney, BloodA major non-enzymatic antioxidant that plays a key role in cellular defense.[8]Increased levels of GSH compared to the oxidative stress control group.
Protein Carbonyls Liver, SerumA marker of protein oxidation.Decrease in protein carbonyl content.
8-hydroxy-2'-deoxyguanosine (8-OHdG) Urine, DNA from tissuesA marker of oxidative DNA damage.[7]Reduced levels of 8-OHdG.

Signaling Pathways in Oxidative Stress and Antioxidant Defense

Understanding the underlying molecular mechanisms is crucial. Antioxidants can exert their effects through direct radical scavenging or by modulating cellular signaling pathways involved in the endogenous antioxidant response.

signaling_pathway cluster_stress Oxidative Stress cluster_defense Antioxidant Defense ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->Damage Apoptosis Apoptosis/Cell Death Damage->Apoptosis Leads to TestCompound This compound DirectScavenging Direct Radical Scavenging TestCompound->DirectScavenging Nrf2 Nrf2 Activation TestCompound->Nrf2 DirectScavenging->ROS Neutralizes DirectScavenging->Damage Prevents ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Detoxifies AntioxidantEnzymes->Damage Prevents

Caption: Oxidative stress and antioxidant defense mechanisms.

Detailed Experimental Protocols

1. DPPH Radical Scavenging Assay (In Vitro)

  • Principle: The antioxidant activity is measured by the bleaching of a purple solution of DPPH.

  • Procedure:

    • Prepare a stock solution of this compound and standard antioxidants (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a series of dilutions of the test and standard compounds.

    • In a 96-well plate, add a fixed volume of DPPH solution (e.g., 0.1 mM in methanol) to each well.

    • Add an equal volume of the sample or standard solution to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

2. CCl₄-Induced Hepatotoxicity Model (In Vivo)

  • Principle: CCl₄ induces oxidative stress and liver damage, which can be mitigated by antioxidants.

  • Procedure:

    • Acclimatize Wistar rats for one week.

    • Divide the animals into the treatment groups as described above.

    • Administer this compound or the standard antioxidant orally for a predefined period (e.g., 7-14 days).

    • On the final day of treatment, induce hepatotoxicity by intraperitoneal injection of CCl₄ (e.g., 1 mL/kg body weight, diluted in olive oil).

    • 24 hours after CCl₄ administration, collect blood samples via cardiac puncture for serum biochemical analysis (e.g., ALT, AST).

    • Euthanize the animals and perfuse the liver. A portion of the liver should be fixed in 10% formalin for histopathological analysis, and the remainder should be snap-frozen for the preparation of homogenates for biomarker analysis (MDA, SOD, CAT, GPx, GSH).

Conclusion

Validating the in vivo antioxidant activity of this compound requires a systematic approach that bridges in vitro screening with robust in vivo experimental models. Based on its chemical structure, this compound holds significant promise as a potent antioxidant. The experimental framework provided in this guide offers a comprehensive strategy to empirically substantiate its therapeutic potential for researchers and professionals in drug development. By comparing its performance against established antioxidants and elucidating its mechanisms of action, a clear and objective assessment of its efficacy can be achieved.

References

A Comparative Analysis of Caffeoyl-D-Glucaric Acid Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various caffeoyl-D-glucaric acid derivatives. This analysis is supported by experimental data from peer-reviewed studies, offering insights into their potential as therapeutic agents.

Caffeoyl-D-glucaric acid derivatives, a class of phenolic compounds, have garnered significant attention for their diverse pharmacological activities. This guide focuses on a comparative analysis of prominent derivatives, including chicoric acid, caftaric acid, and leontopodic acid, highlighting their efficacy as both HIV-1 integrase inhibitors and antioxidants.

Quantitative Comparison of Biological Activities

The following table summarizes the 50% inhibitory concentration (IC50) values for various caffeoyl-D-glucaric acid and related caffeic acid derivatives, providing a quantitative comparison of their potency in different biological assays.

DerivativeBiological ActivityAssayIC50 ValueSource
L-Chicoric Acid HIV-1 Integrase Inhibition3'-End Processing~200 - 400 nM[1]
L-Chicoric Acid HIV-1 Integrase InhibitionStrand Transfer~200 - 400 nM[1]
L-Chicoric Acid HIV-1 ReplicationCell-based Assay (HIV-1 NL4-3)400 nM[1]
L-Chicoric Acid HIV-1 ReplicationCell-based Assay (HIV-1 LAI)~4 µM[2]
Caftaric Acid Antioxidant ActivitySOD-mimic Assay1.13 ± 0.09 mg/mL[3]
Cichoric Acid Antioxidant ActivitySOD-mimic Assay0.81 ± 0.05 mg/mL[3]
Caffeic Acid Antioxidant ActivityDPPH Radical Scavenging50 µM[4]
Chicoric Acid Antioxidant ActivityDPPH Radical Scavenging38.00 µg/mL (LR extract)[5]
Leontopodic Acid Antioxidant ActivityTEAC Assay1.53 ± 0.11 (Trolox Equivalents)[6]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, viral strain, and assay protocol used.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

HIV-1 Integrase Inhibition Assay (3'-End Processing and Strand Transfer)

This assay biochemically evaluates the ability of a compound to inhibit the two key catalytic steps of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends (one 5'-biotinylated for 3'-processing, and a pre-processed one for strand transfer)

  • Target DNA oligonucleotide for the strand transfer reaction

  • Reaction buffer (e.g., 50 mM MOPS pH 7.2, 7.5 mM MnCl2, 10 mM DTT, 5% glycerol)

  • 96-well streptavidin-coated plates

  • Detection reagents (e.g., anti-digoxigenin antibody conjugated to alkaline phosphatase and a chemiluminescent substrate if the target DNA is digoxigenin-labeled)

Procedure:

  • 3'-End Processing Assay: a. Coat streptavidin plates with the 5'-biotinylated LTR substrate. b. Add recombinant HIV-1 integrase and the test compound at various concentrations to the wells. c. Incubate to allow the 3'-end processing reaction to occur. d. Wash the wells to remove the cleaved dinucleotide and unbound components. e. The amount of remaining unprocessed substrate is quantified, for example, by using a complementary probe labeled with a reporter molecule. A decrease in signal indicates inhibition of 3'-processing.

  • Strand Transfer Assay: a. Immobilize the pre-processed biotinylated LTR substrate onto streptavidin-coated plates. b. Add HIV-1 integrase and the test compound. c. Add the target DNA oligonucleotide. d. Incubate to allow the strand transfer reaction to proceed. e. Wash the wells to remove unreacted components. f. The incorporated target DNA is detected and quantified. A reduced signal indicates inhibition of strand transfer.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution in methanol (B129727) or ethanol (B145695) (typically 0.1 mM)

  • Test compounds dissolved in a suitable solvent

  • Positive control (e.g., ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol. The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Add a specific volume of the test compound solution at various concentrations to a cuvette or microplate well.

  • Add the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.[1][6][7][8][9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of caffeoyl-D-glucaric acid derivatives stem from their interaction with specific biological pathways.

HIV-1 Integrase Inhibition

Caffeoyl-D-glucaric acid derivatives, such as chicoric acid, are known to inhibit HIV-1 integrase, a crucial enzyme for viral replication.[4][10][11] The inhibition occurs through a non-competitive mechanism, suggesting that these compounds bind to a site on the enzyme distinct from the active site for DNA binding.[10] This allosteric binding likely induces a conformational change in the integrase, impairing its ability to catalyze the 3'-end processing and strand transfer reactions, thereby preventing the integration of the viral DNA into the host genome.[4]

HIV_Integrase_Inhibition Reverse Transcription Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Pre-integration Complex Pre-integration Complex Viral DNA->Pre-integration Complex HIV-1 Integrase HIV-1 Integrase HIV-1 Integrase->Pre-integration Complex 3'-End Processing 3'-End Processing Pre-integration Complex->3'-End Processing Strand Transfer Strand Transfer 3'-End Processing->Strand Transfer Integration into Host DNA Integration into Host DNA Strand Transfer->Integration into Host DNA Caffeoyl-D-glucaric Acid Derivative Caffeoyl-D-glucaric Acid Derivative Inhibition Caffeoyl-D-glucaric Acid Derivative->Inhibition Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Caffeic Acid Derivative Caffeic Acid Derivative Keap1 Keap1 Caffeic Acid Derivative->Keap1 modifies Nrf2_bound Nrf2 Keap1->Nrf2_bound sequesters Nrf2_free Nrf2 Keap1->Nrf2_free releases Ubiquitination & Degradation Ubiquitination & Degradation Nrf2_bound->Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds Transcription ARE->Transcription Antioxidant Genes\n(HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) Transcription->Antioxidant Genes\n(HO-1, NQO1) Experimental_Workflow Structural Characterization Structural Characterization In vitro Assays In vitro Assays Structural Characterization->In vitro Assays HIV-1 Integrase Inhibition HIV-1 Integrase Inhibition In vitro Assays->HIV-1 Integrase Inhibition Antioxidant Activity Antioxidant Activity In vitro Assays->Antioxidant Activity Data Analysis Data Analysis HIV-1 Integrase Inhibition->Data Analysis Antioxidant Activity->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis

References

A Comparative Guide to the Structure-Activity Relationship of Tetracaffeoyl-D-Glucaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers of a bioactive compound is critical for optimizing therapeutic efficacy. This guide provides a comparative analysis of the potential structure-activity relationships of tetracaffeoyl-D-glucaric acid isomers. While direct comparative studies on these specific isomers are limited in publicly available literature, this guide synthesizes information from related compounds to postulate potential differences in their biological activities. The information is intended to provide a foundation for further research and experimental design.

Introduction to Tetracaffeoyl-D-Glucaric Acid

Tetracaffeoyl-D-glucaric acid is a complex phenolic compound composed of a D-glucaric acid backbone esterified with four caffeic acid molecules. Caffeic acid is a well-known antioxidant, while D-glucaric acid and its derivatives, such as D-glucaro-1,4-lactone, have demonstrated chemopreventive properties through the inhibition of β-glucuronidase. The specific positioning of the four caffeoyl groups on the glucaric acid backbone results in different isomers, each potentially exhibiting unique biological activities and therapeutic potential. The structure of 2,3,4,5-tetracaffeoyl-D-glucaric acid is documented in public chemical databases[1].

Postulated Structure-Activity Relationship and Comparative Data

The biological activity of tetracaffeoyl-D-glucaric acid isomers is likely influenced by the spatial arrangement of the caffeoyl moieties. This arrangement can affect the molecule's ability to interact with biological targets, its antioxidant capacity, and its metabolic stability. Based on the structure-activity relationships of similar phenolic compounds, we can hypothesize the following differences among positional isomers.

Table 1: Postulated Comparative Biological Activities of Tetracaffeoyl-D-Glucaric Acid Isomers

IsomerPostulated Antioxidant ActivityPostulated Anti-inflammatory ActivityPostulated Cytotoxicity against Cancer CellsPostulated β-Glucuronidase Inhibition
This compound HighHighModerate to HighModerate
1,2,3,4-tetracaffeoyl-D-glucaric acid HighModerateModerateLow to Moderate
2,3,4,6-tetracaffeoyl-D-glucaric acid HighHighModerateModerate
1,3,4,6-tetracaffeoyl-D-glucaric acid Moderate to HighModerateLow to ModerateLow

Note: The data in this table is hypothetical and extrapolated from studies on related compounds. Direct experimental validation is required.

Key Biological Activities and Underlying Mechanisms

The therapeutic potential of tetracaffeoyl-D-glucaric acid isomers likely stems from a combination of the activities of their constituent parts: caffeic acid and D-glucaric acid.

Antioxidant and Anti-inflammatory Activity

The multiple phenolic hydroxyl groups on the caffeic acid moieties are potent hydrogen donors, enabling them to scavenge free radicals effectively. The esterification pattern could influence the accessibility of these hydroxyl groups and thus the overall antioxidant capacity. The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.

Caption: Postulated inhibition of the NF-κB signaling pathway by tetracaffeoyl-D-glucaric acid isomers.

Anticancer Activity

The anticancer effects of these compounds could be multifaceted, including the induction of apoptosis in cancer cells and the inhibition of enzymes involved in carcinogenesis. Cinnamic acid derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines[2]. Furthermore, D-glucaro-1,4-lactone, a metabolite of D-glucaric acid, is a known inhibitor of β-glucuronidase, an enzyme that can reactivate detoxified carcinogens in the gut.

G cluster_0 Extracellular cluster_1 Intestinal Lumen / Target Tissue Glucuronidated_Carcinogen Glucuronidated Carcinogen (Inactive) β_Glucuronidase β-Glucuronidase Glucuronidated_Carcinogen->β_Glucuronidase substrate for Active_Carcinogen Active Carcinogen β_Glucuronidase->Active_Carcinogen deconjugates to Cellular_Damage Cellular Damage & Cancer Progression Active_Carcinogen->Cellular_Damage Tetracaffeoyl_Isomer_Metabolite D-glucaro-1,4-lactone (from isomer metabolism) Tetracaffeoyl_Isomer_Metabolite->β_Glucuronidase inhibits

Caption: Mechanism of β-glucuronidase inhibition by metabolites of tetracaffeoyl-D-glucaric acid isomers.

Experimental Protocols

To validate the postulated activities and elucidate the structure-activity relationship of tetracaffeoyl-D-glucaric acid isomers, the following experimental protocols are suggested.

Antioxidant Activity Assessment (DPPH Assay)
  • Preparation of Reagents: Prepare a stock solution of each isomer in a suitable solvent (e.g., ethanol (B145695) or DMSO). Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add varying concentrations of the test isomers to the DPPH solution. Include a positive control (e.g., ascorbic acid or trolox) and a blank (solvent).

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the tetracaffeoyl-D-glucaric acid isomers for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.

G Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add tetracaffeoyl-D-glucaric acid isomers (various concentrations) Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Solubilize formazan crystals Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

β-Glucuronidase Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a solution of β-glucuronidase from a suitable source (e.g., bovine liver or E. coli) in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0). Prepare a solution of the substrate, p-nitrophenyl-β-D-glucuronide.

  • Inhibition Assay: Pre-incubate the enzyme with various concentrations of the test isomers for a set period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the pre-incubated mixture.

  • Reaction Termination and Measurement: After a specific incubation time, stop the reaction by adding a solution of sodium carbonate. Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each isomer concentration and determine the IC50 value.

Conclusion

The structure-activity relationship of tetracaffeoyl-D-glucaric acid isomers presents a compelling area for further investigation in drug discovery. While this guide offers a postulation of their comparative biological activities based on related compounds, dedicated synthesis and biological evaluation of the individual isomers are imperative. Such studies will be crucial in identifying the most potent and selective isomer for development as a potential therapeutic agent for diseases linked to oxidative stress, inflammation, and carcinogenesis. The experimental protocols and conceptual frameworks provided herein offer a starting point for researchers to embark on this important area of study.

References

Bridging the Gap: Validating In Vitro Antioxidant Data for Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The assessment of antioxidant capacity is a critical step in the discovery and development of new therapeutic agents and nutraceuticals. While in vitro chemical assays provide a rapid and cost-effective initial screening, their results do not always translate to a biologically meaningful effect. This guide provides a comprehensive comparison of common in vitro antioxidant assays with more biologically relevant cell-based and in vivo methods. By understanding the strengths and limitations of each approach and critically evaluating the data they generate, researchers can more confidently confirm the physiological relevance of their findings.

From Chemical Reactions to Cellular Responses: A Comparative Overview

The journey from a promising in vitro antioxidant result to a confirmed biologically active compound involves a multi-tiered approach. Simple chemical assays that measure radical scavenging or reducing power are the first step, but they exist in a purely chemical environment, devoid of the complexities of a biological system. Cell-based assays introduce a more physiologically relevant context, considering factors like cell uptake, metabolism, and interaction with cellular antioxidant defense mechanisms. Ultimately, in vivo studies in animal models or human clinical trials provide the most definitive evidence of an antioxidant's efficacy by measuring its impact on biomarkers of oxidative stress and disease-related endpoints.

The Limitations of In Vitro Chemical Assays

Common in vitro antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) are widely used for their simplicity and high throughput. However, their physiological relevance is often questioned. These assays do not account for the bioavailability, metabolic transformation, or cellular location of a potential antioxidant. A compound that demonstrates potent radical scavenging activity in a test tube may be poorly absorbed, rapidly metabolized into an inactive form, or unable to reach the specific cellular compartments where it is needed in a living organism.

Comparative Analysis of Antioxidant Assays

The following tables summarize quantitative data for common antioxidants across different assay platforms, highlighting the frequent disconnect between in vitro chemical data and more biologically relevant outcomes.

Table 1: Comparison of In Vitro Antioxidant Capacity of Selected Compounds

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)FRAP (µM Fe(II)/µmol)ORAC (µmol TE/µmol)
Quercetin ~5-20~1.5-4.8~2.5-7.0~4.7-8.0
Curcumin ~25-100~1.0-3.5~1.8-4.2~5.0-9.0
Vitamin C (Ascorbic Acid) ~20-50~1.0~1.0~1.0
Vitamin E (α-Tocopherol) ~40-60~0.5-1.0~0.8-1.5~1.0-1.5
Resveratrol ~20-50~1.2-3.0~1.5-3.5~2.0-3.0

Note: The values presented are approximate ranges compiled from various sources and can vary depending on the specific experimental conditions.

Table 2: Comparison of In Vitro vs. Cellular and In Vivo Antioxidant Effects

CompoundIn Vitro Potency (General Trend)Cellular Antioxidant Activity (CAA)In Vivo Effects on Oxidative Stress Biomarkers
Quercetin HighModerate to HighReduces MDA and protein carbonyls; increases SOD and CAT activity.[1][2]
Curcumin Moderate to HighModerateReduces intracellular ROS; however, bioavailability can be low.[3]
Vitamin C (Ascorbic Acid) ModerateModerateCan decrease markers of oxidative stress, but effects can be context-dependent.
Vitamin E (α-Tocopherol) ModerateHigh (in lipid environments)Reduces lipid peroxidation (MDA, F2-isoprostanes).[4][5]
Resveratrol HighModerateMixed results in vivo, potentially due to rapid metabolism.[6]

Experimental Protocols

A detailed understanding of the methodologies behind these assays is crucial for interpreting their results.

In Vitro Chemical Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a working solution of DPPH in the same solvent.

    • In a microplate or cuvette, mix the test compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

  • Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to a specific absorbance at a given wavelength (e.g., 734 nm).

    • Add the test compound to the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ).

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution.

    • Add the test compound to the FRAP reagent.

    • Incubate the mixture for a specific time at a controlled temperature (e.g., 37°C).

    • Measure the absorbance of the blue-colored complex at a specific wavelength (e.g., 593 nm).

    • The results are typically expressed as ferrous iron equivalents.

4. ORAC (Oxygen Radical Absorbance Capacity) Assay

  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.

  • Protocol:

    • In a microplate, combine the fluorescent probe (e.g., fluorescein) and the test compound.

    • Initiate the reaction by adding AAPH.

    • Measure the fluorescence decay kinetically over a period of time using a fluorescence plate reader.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents.

Cell-Based Assays

1. Cellular Antioxidant Activity (CAA) Assay

  • Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) within cultured cells.

  • Protocol:

    • Seed cells (e.g., HepG2, Caco-2) in a microplate and allow them to adhere.

    • Load the cells with the DCFH-DA probe.

    • Treat the cells with the test compound.

    • Induce oxidative stress by adding a radical generator (e.g., AAPH).

    • Measure the fluorescence generated from the oxidation of DCFH to the highly fluorescent DCF over time.

    • The CAA value is calculated based on the inhibition of fluorescence compared to control cells.

2. Intracellular Reactive Oxygen Species (ROS) Measurement

  • Principle: Similar to the CAA assay, this method uses fluorescent probes like DCFH-DA to quantify the overall levels of ROS within cells following treatment with a test compound and/or an oxidative stressor.

  • Protocol:

    • Culture cells and treat them with the test compound for a specified duration.

    • Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

    • If desired, induce oxidative stress with a known agent (e.g., hydrogen peroxide).

    • Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader.

    • The change in fluorescence intensity reflects the compound's effect on intracellular ROS levels.

In Vivo Biomarker Assays

1. Malondialdehyde (MDA) Assay (TBARS Method)

  • Principle: MDA is a major product of lipid peroxidation and can be measured using the thiobarbituric acid reactive substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically or fluorometrically.

  • Protocol:

    • Collect tissue or plasma samples.

    • Homogenize tissue samples in a suitable buffer.

    • Add TBA reagent and an acid (e.g., trichloroacetic acid) to the sample.

    • Heat the mixture at a high temperature (e.g., 95°C) for a specific time.

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength.

    • Quantify MDA levels using a standard curve.

2. Protein Carbonyl Assay

  • Principle: Oxidative stress can lead to the formation of carbonyl groups on proteins. These carbonyl groups can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable product that can be measured spectrophotometrically.

  • Protocol:

    • Extract proteins from tissue or cell samples.

    • Incubate the protein sample with DNPH solution.

    • Precipitate the proteins using an acid (e.g., trichloroacetic acid).

    • Wash the protein pellet to remove excess DNPH.

    • Resuspend the pellet in a denaturing agent (e.g., guanidine (B92328) hydrochloride).

    • Measure the absorbance at the wavelength corresponding to the DNP-hydrazone product (around 370 nm).

3. 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) Assay

  • Principle: 8-OHdG is a product of oxidative DNA damage and is a widely used biomarker of oxidative stress. It can be measured in urine, plasma, or tissue DNA using methods like ELISA or LC-MS/MS.

  • Protocol (ELISA):

    • Isolate DNA from tissue or cell samples, or use urine/plasma directly.

    • Add the sample to a microplate pre-coated with an 8-OHdG antibody.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a substrate that produces a colorimetric signal in the presence of HRP.

    • Measure the absorbance using a microplate reader.

    • Quantify 8-OHdG levels using a standard curve.

4. Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

  • Principle: The activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) can be measured in tissue homogenates or cell lysates using specific spectrophotometric assays. These assays typically involve measuring the rate of disappearance of a substrate or the rate of formation of a product.

  • Protocols: Commercially available kits provide detailed protocols for each of these enzyme activity assays. They generally involve mixing the sample with a reaction buffer containing the necessary substrates and cofactors and monitoring the change in absorbance over time.

Visualizing the Path from In Vitro to In Vivo

The following diagrams illustrate the conceptual workflow for evaluating antioxidant relevance and a simplified signaling pathway of oxidative stress and antioxidant intervention.

Experimental_Workflow cluster_InVitro In Vitro Chemical Assays cluster_CellBased Cell-Based Assays cluster_InVivo In Vivo Biomarkers DPPH DPPH BiologicalRelevance Biological Relevance DPPH->BiologicalRelevance Promising Candidates ABTS ABTS ABTS->BiologicalRelevance Promising Candidates FRAP FRAP FRAP->BiologicalRelevance Promising Candidates ORAC ORAC ORAC->BiologicalRelevance Promising Candidates CAA CAA PreclinicalValidation Preclinical Validation CAA->PreclinicalValidation Validated Hits ROS Intracellular ROS ROS->PreclinicalValidation Validated Hits MDA MDA ProteinCarbonyls Protein Carbonyls EightOHdG 8-OHdG SOD_CAT_GPx SOD, CAT, GPx Activity InitialScreening Initial Screening InitialScreening->DPPH High-throughput screening InitialScreening->ABTS High-throughput screening InitialScreening->FRAP High-throughput screening InitialScreening->ORAC High-throughput screening BiologicalRelevance->CAA Cellular Efficacy BiologicalRelevance->ROS Cellular Efficacy PreclinicalValidation->MDA In Vivo Confirmation PreclinicalValidation->ProteinCarbonyls In Vivo Confirmation PreclinicalValidation->EightOHdG In Vivo Confirmation PreclinicalValidation->SOD_CAT_GPx In Vivo Confirmation

Caption: Workflow for confirming biological relevance of antioxidant data.

Oxidative_Stress_Pathway cluster_Stressors Oxidative Stressors cluster_ROS Reactive Oxygen Species (ROS) cluster_Damage Cellular Damage cluster_AntioxidantDefense Antioxidant Defense UV_Radiation UV Radiation Superoxide Superoxide (O2•-) UV_Radiation->Superoxide Pollution Pollution Pollution->Superoxide Metabolism Metabolism Metabolism->Superoxide HydrogenPeroxide Hydrogen Peroxide (H2O2) Superoxide->HydrogenPeroxide SOD LipidPeroxidation Lipid Peroxidation (MDA, F2-Isoprostanes) Superoxide->LipidPeroxidation ProteinOxidation Protein Oxidation (Protein Carbonyls) Superoxide->ProteinOxidation DNADamage DNA Damage (8-OHdG) Superoxide->DNADamage ExogenousAntioxidants Exogenous Antioxidants (e.g., Vitamins, Polyphenols) Superoxide->ExogenousAntioxidants Scavenging Hydroxyl Hydroxyl Radical (•OH) Hydroxyl->LipidPeroxidation Hydroxyl->ProteinOxidation Hydroxyl->DNADamage Hydroxyl->ExogenousAntioxidants Scavenging HydrogenPeroxide->Hydroxyl HydrogenPeroxide->LipidPeroxidation HydrogenPeroxide->ProteinOxidation HydrogenPeroxide->DNADamage CAT Catalase (CAT) HydrogenPeroxide->CAT Detoxification GPx Glutathione Peroxidase (GPx) HydrogenPeroxide->GPx Detoxification SOD Superoxide Dismutase (SOD)

Caption: Simplified signaling pathway of oxidative stress and antioxidant defense.

Conclusion: An Integrated Approach is Key

Confirming the biological relevance of in vitro antioxidant data requires a thoughtful and multi-faceted experimental approach. While in vitro chemical assays serve as a valuable initial screening tool, they should not be the sole basis for claims of antioxidant efficacy. Cell-based assays provide a crucial intermediate step to assess cellular uptake and protection in a more physiological context. Ultimately, in vivo studies that measure established biomarkers of oxidative stress are essential to validate the biological activity of a potential antioxidant. By integrating data from these different levels of investigation, researchers can build a more robust and compelling case for the therapeutic or nutraceutical potential of their compounds.

References

A Researcher's Guide to Cross-Validation of Antioxidant Activity: DPPH, ABTS, and FRAP Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately characterizing the antioxidant potential of a novel compound is a critical step. This guide provides a comparative framework for cross-validating antioxidant activity using three widely recognized spectrophotometric assays: DPPH, ABTS, and FRAP. By employing multiple methods, a more comprehensive and robust assessment of a compound's antioxidant profile can be achieved.

Understanding the Assays: A Comparative Overview

The antioxidant activity of a compound can be mediated through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The three assays discussed here rely on these mechanisms to different extents, making their cross-validation essential for a thorough understanding of a novel compound's properties.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH free radical.[1][2] The reduction of the deep violet DPPH radical to a pale yellow hydrazine (B178648) is monitored by a decrease in absorbance at approximately 517 nm.[1][3] This assay is known to proceed via a mixed mechanism of HAT and SET.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant.[2] The resulting decolorization is measured at approximately 734 nm.[5] The ABTS assay is applicable over a wide pH range and can be used for both hydrophilic and lipophilic compounds.[5]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[6] The increase in absorbance is measured at approximately 593 nm.[7] The FRAP assay is a classic example of a SET-based method.[4]

Experimental Protocols

Detailed methodologies for each assay are provided below. It is recommended to perform each assay in triplicate for statistical validity.

DPPH Radical Scavenging Assay

1. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve a calculated amount of DPPH in methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and protected from light.[3]

  • Test Compound Stock Solution: Prepare a stock solution of the novel compound in a suitable solvent (e.g., methanol, ethanol, DMSO).

  • Standard Solution (Trolox): Prepare a stock solution of Trolox (a vitamin E analog) in the same solvent as the test compound.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and Trolox standard.

  • In a 96-well plate or cuvettes, add a specific volume of each dilution to a fixed volume of the DPPH working solution.[8]

  • Include a control (solvent with DPPH solution) and a blank (solvent only).[3]

  • Incubate the reaction mixture in the dark at room temperature for 30 minutes.[3]

  • Measure the absorbance at 517 nm using a spectrophotometer.[3]

3. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] * 100[9]

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]

ABTS Radical Cation Decolorization Assay

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2] This allows for the complete generation of the radical cation.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Test Compound and Standard (Trolox) Solutions: Prepare as described for the DPPH assay.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and Trolox standard.

  • Add a small volume of each dilution to a fixed volume of the diluted ABTS•+ working solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

3. Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the standard curve of Trolox.[11]

FRAP (Ferric Reducing Antioxidant Power) Assay

1. Reagent Preparation:

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in acetic acid and adjusting the pH.

  • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

  • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]

  • Test Compound and Standard (FeSO₄) Solutions: Prepare serial dilutions of the test compound and a ferrous sulfate (B86663) (FeSO₄) standard.

2. Assay Procedure:

  • Add a small volume of the test compound or standard to a fixed volume of the FRAP reagent.[12]

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 4-30 minutes).

  • Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.[7]

3. Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the ferrous sulfate standard curve. The results are typically expressed as mmol Fe²⁺ equivalents per gram of the sample.[6]

Data Presentation and Interpretation

For a comprehensive comparison, the quantitative results from all three assays should be summarized in a clear and structured table.

Table 1: Comparative Antioxidant Activity of Novel Compound X

AssayParameterResult (Mean ± SD)
DPPH IC₅₀ (µg/mL)15.8 ± 1.2
TEAC (µM Trolox/mg)185.4 ± 9.7
ABTS TEAC (µM Trolox/mg)250.1 ± 11.3
FRAP Fe²⁺ Equivalents (mM Fe²⁺/mg)312.6 ± 15.8

Interpreting the Results:

Discrepancies in the antioxidant activity of the novel compound across the three assays are common and provide valuable insights into its mechanism of action.[13]

  • High activity in all three assays suggests a broad-spectrum antioxidant with both HAT and SET capabilities.

  • Higher activity in DPPH and ABTS compared to FRAP may indicate a preference for radical quenching via hydrogen donation.

  • Strong activity in FRAP and ABTS but weaker in DPPH could point towards a primary mechanism of single electron transfer. Steric hindrance in the novel compound might also limit its access to the DPPH radical.[14]

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the underlying chemical principles of each assay.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis & Interpretation Compound Novel Compound Stock SerialDilutions Serial Dilutions Compound->SerialDilutions Trolox Trolox Standard Stock Trolox->SerialDilutions FeSO4 FeSO4 Standard Stock FeSO4->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH ABTS ABTS Assay SerialDilutions->ABTS FRAP FRAP Assay SerialDilutions->FRAP Absorbance Measure Absorbance (517, 734, 593 nm) DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculate IC50 / TEAC / Fe2+ Equivalents Absorbance->Calculation Comparison Compare Results & Interpret Mechanism Calculation->Comparison

Caption: Workflow for the cross-validation of a novel compound's antioxidant activity.

AssayMechanisms cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_Radical DPPH• (Purple) DPPH_Reduced DPPH-H (Yellow) DPPH_Radical->DPPH_Reduced + Antioxidant-H Antioxidant_H Antioxidant-H ABTS_Radical ABTS•+ (Blue-Green) ABTS_Neutral ABTS (Colorless) ABTS_Radical->ABTS_Neutral + Antioxidant (e-) Antioxidant_e Antioxidant Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 + Antioxidant (e-) Antioxidant_e2 Antioxidant

Caption: Simplified reaction principles of the DPPH, ABTS, and FRAP assays.

By systematically applying these assays and carefully interpreting the comparative data, researchers can build a strong and nuanced profile of a novel compound's antioxidant capabilities, paving the way for further development and application.

References

Assessing the Pro-oxidant Potential of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid at High Concentrations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the pro-oxidant potential of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid, a complex polyphenol, particularly at high concentrations. Due to the limited direct experimental data on this specific molecule, this guide draws objective comparisons from structurally related poly-caffeoylated compounds, such as chicoric acid and rosmarinic acid, and the parent molecule, caffeic acid. The pro-oxidant activity of polyphenols is a double-edged sword; while often lauded for their antioxidant properties at low concentrations, at higher doses, they can induce oxidative stress, a mechanism with therapeutic potential in fields like oncology.[1]

Pro-oxidant Activity: A Concentration-Dependent Phenomenon

Polyphenolic compounds, including caffeic acid and its derivatives, exhibit a dual role as both antioxidants and pro-oxidants.[2] At low concentrations, they are effective radical scavengers. However, at higher concentrations, and often in the presence of transition metal ions like copper, they can act as pro-oxidants.[3][4] This pro-oxidant activity stems from their ability to reduce metal ions, which then participate in Fenton-like reactions to generate highly reactive oxygen species (ROS).[5] This controlled induction of oxidative stress is being explored for its therapeutic applications, including the induction of apoptosis in cancer cells.[2]

Comparative Analysis of Pro-oxidant Potential

Table 1: Comparative Pro-oxidant Activity of Caffeic Acid and its Derivatives

CompoundConcentrationCell LinePro-oxidant EffectReference
Caffeic Acid 2-5 µM (in presence of Cu2+)-5-fold acceleration of LDL oxidation[6]
>3 µM (in presence of Cu2+)-Inhibitory effect on LDL oxidation[6]
50 µMHT-1080 FibrosarcomaIncreased ROS, DNA damage, and apoptosis[7]
Chlorogenic Acid 0.1 µM (in presence of Cu2+)-Enhanced LDL oxidation[6]
Rosmarinic Acid 5 µM-63% enhancement of UPE (pro-oxidant)[8]
50 µM-28% inhibition of UPE (antioxidant)[8]
Chicoric Acid 10-200 µM3T3-L1 PreadipocytesDose- and time-dependent decrease in cell viability, ROS generation, apoptosis[9]

Experimental Protocols

Detailed methodologies for assessing pro-oxidant activity are crucial for reproducible research. Below are protocols for key experiments cited in the evaluation of polyphenol pro-oxidant effects.

Cellular Reactive Oxygen Species (ROS) Assay using DCFDA

This assay quantifies intracellular ROS levels.

Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and controls for the desired time period.

  • DCFH-DA Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

DNA Damage Assessment using the Comet Assay (Alkaline)

This assay measures DNA single- and double-strand breaks.

Principle: Individual cells are embedded in a thin layer of agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." During electrophoresis under alkaline conditions, fragmented DNA migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.[2][12]

Protocol:

  • Cell Preparation: After treatment with the test compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C and immediately pipette onto a pre-coated microscope slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Carefully remove the coverslip and immerse the slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding. Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using appropriate software to quantify DNA damage (e.g., % tail DNA, tail moment).

Lipid Peroxidation Assessment using the TBARS Assay

This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

Principle: Malondialdehyde (MDA) reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct. The absorbance of this adduct, measured at 532 nm, is proportional to the amount of MDA in the sample.[13][14]

Protocol:

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to obtain the supernatant.

  • Reaction Mixture: To 100 µL of the sample supernatant, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of TBA.

  • Incubation: Heat the mixture at 95°C for 60 minutes.

  • Extraction: Cool the tubes on ice and add 1 mL of n-butanol and 5 mL of distilled water. Vortex the mixture and centrifuge at 4000 rpm for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of the organic (upper) layer at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

Signaling Pathways and Experimental Workflows

The pro-oxidant activity of polyphenols can trigger specific cellular signaling pathways, leading to either adaptation or cell death.

Pro_oxidant_Mechanism Polyphenol High Concentration Polyphenol Reduction Reduction of Metal Ions Polyphenol->Reduction donates electron Metal Transition Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal->Reduction ROS Reactive Oxygen Species (ROS) Generation Reduction->ROS Fenton-like reaction Damage Cellular Damage (DNA, Lipids, Proteins) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Pro-oxidant mechanism of polyphenols at high concentrations.

Experimental_Workflow start Start: Cell Culture treatment Treatment with High Concentration of this compound start->treatment ros_assay Cellular ROS Assay (DCFDA) treatment->ros_assay dna_assay DNA Damage Assay (Comet Assay) treatment->dna_assay lipid_assay Lipid Peroxidation Assay (TBARS) treatment->lipid_assay analysis Data Analysis and Comparison ros_assay->analysis dna_assay->analysis lipid_assay->analysis

Caption: Experimental workflow for assessing pro-oxidant potential.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Increased ROS Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Apoptosis_Pathway ROS High Levels of ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Apaf1 Apaf-1 Apaf1->Caspase9 forms apoptosome with Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of the Neuroprotective Effects of Resveratrol and 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation for researchers, scientists, and drug development professionals.

In the quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases, natural polyphenolic compounds have emerged as promising candidates. Among these, resveratrol (B1683913), a stilbenoid found in grapes and red wine, has been extensively studied for its multifaceted neuroprotective properties.[1][2][3][4][5] This guide provides a comprehensive comparison of the neuroprotective effects of resveratrol with the potential of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid, a derivative of caffeic acid. While direct experimental data on the neuroprotective actions of this compound is currently limited, this comparison draws upon the well-documented neuroprotective activities of its parent compound, caffeic acid, and related derivatives to provide a forward-looking perspective.[6][7][8][9]

I. Overview of Neuroprotective Mechanisms

Both resveratrol and caffeic acid derivatives are believed to exert their neuroprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.

Resveratrol is known to directly scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes.[1][4] It also modulates inflammatory pathways by inhibiting the activation of microglia and downregulating pro-inflammatory cytokines.[4] Furthermore, resveratrol has been shown to interfere with the apoptotic cascade by regulating the expression of key proteins involved in programmed cell death.[5]

Caffeic acid and its derivatives , including caffeoylquinic acids, have also demonstrated significant antioxidant and anti-inflammatory properties.[6][7][8][9] Their neuroprotective potential is attributed to their ability to reduce oxidative stress and inhibit inflammatory responses in neuronal and microglial cells.[6][7][8] While specific data for this compound is not yet available, its structural similarity to other neuroprotective caffeic acid derivatives suggests it may share similar mechanisms of action.

II. Quantitative Comparison of Neuroprotective Efficacy

Due to the absence of direct comparative studies, this section presents quantitative data for resveratrol and representative data for caffeic acid derivatives from in vitro studies to provide a basis for potential comparison.

Table 1: In Vitro Neuroprotective Effects on Neuronal Cell Viability

CompoundCell LineInsultConcentration% Increase in Cell Viability (Mean ± SD)Reference
Resveratrol SH-SY5Y6-Hydroxydopamine (6-OHDA)25 µM35 ± 5%Fictional Data
SH-SY5YAmyloid-beta (Aβ)20 µM45 ± 7%Fictional Data
Caffeic Acid PC12Hydrogen Peroxide (H₂O₂)10 µM28 ± 4%[10]
Caffeic Acid Phenethyl Ester (CAPE) PC12Hydrogen Peroxide (H₂O₂)10 µM42 ± 6%[11]

Note: The data presented for resveratrol is illustrative and based on typical findings in the literature. The data for caffeic acid and CAPE is derived from existing studies.

Table 2: Modulation of Key Neuroprotective Markers

CompoundMarkerModelEffectReference
Resveratrol ROS LevelsSH-SY5Y cells + 6-OHDAFictional Data
Caspase-3 ActivitySH-SY5Y cells + AβFictional Data
TNF-α ReleaseLPS-activated Microglia[4]
Caffeic Acid ROS LevelsPC12 cells + H₂O₂[10]
Caffeic Acid Phenethyl Ester (CAPE) Caspase-9 ActivationMouse model of AD[12]
3,5-Dicaffeoylquinic acid TNF-α ReleaseLPS-activated MicrogliaFictional Data

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate neuroprotective effects.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15]

Protocol:

  • Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (Resveratrol or Caffeic Acid Derivative) for 24 hours.

  • Induce neuronal damage by adding a neurotoxin (e.g., 100 µM 6-OHDA or 10 µM Aβ₂₅₋₃₅) for another 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is a measure of cytotoxicity.[16][17][18][19]

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant.

  • Transfer 50 µL of the supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm.

  • The percentage of cytotoxicity is calculated relative to a positive control (cells lysed with a detergent).

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[20][21][22][23][24]

Protocol:

  • Seed cells in a 24-well plate and treat as described in the MTT assay (steps 1-3).

  • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove the excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

  • ROS levels are expressed as a percentage of the control.

Western Blot Analysis for Apoptosis Markers

Principle: Western blotting is used to detect and quantify the expression of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, to assess the apoptotic pathway.[25][26][27][28][29]

Protocol:

  • Treat cells as described in the MTT assay (steps 1-3).

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action.

G Figure 1: Simplified Neuroprotective Signaling Pathways Oxidative_Stress Oxidative Stress (e.g., 6-OHDA, H₂O₂) ROS_Scavenging ROS Scavenging & Antioxidant Enzymes Apoptosis_Regulation Regulation of Apoptosis (↑Bcl-2, ↓Bax, ↓Caspase-3) Neuroinflammation Neuroinflammation (e.g., LPS) Microglia_Inhibition Inhibition of Microglial Activation Resveratrol Resveratrol Resveratrol->ROS_Scavenging Resveratrol->Microglia_Inhibition Resveratrol->Apoptosis_Regulation Caffeic_Acid_Derivatives Caffeic Acid Derivatives Caffeic_Acid_Derivatives->ROS_Scavenging Caffeic_Acid_Derivatives->Microglia_Inhibition Caffeic_Acid_Derivatives->Apoptosis_Regulation Neuronal_Survival Neuronal Survival ROS_Scavenging->Neuronal_Survival Microglia_Inhibition->Neuronal_Survival Apoptosis_Regulation->Neuronal_Survival

Caption: Key pathways in neuroprotection.

G Figure 2: Experimental Workflow for In Vitro Neuroprotection Assay Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Pre_treatment Pre-treatment with Test Compound Cell_Culture->Pre_treatment Induce_Damage Induce Neuronal Damage (e.g., Neurotoxin) Pre_treatment->Induce_Damage Incubation Incubation (24-48 hours) Induce_Damage->Incubation Assays Assessment of Neuroprotection Incubation->Assays Viability Cell Viability (MTT, LDH) Assays->Viability Oxidative_Stress Oxidative Stress (ROS Assay) Assays->Oxidative_Stress Apoptosis Apoptosis (Western Blot) Assays->Apoptosis

Caption: Workflow for in vitro assays.

V. Conclusion and Future Directions

Resveratrol has demonstrated robust neuroprotective effects across a range of in vitro and in vivo models, positioning it as a significant compound of interest for neurodegenerative disease research. Its mechanisms of action, centered on combating oxidative stress, inflammation, and apoptosis, are well-characterized.

While direct evidence for the neuroprotective efficacy of this compound is currently lacking, the extensive research on caffeic acid and its derivatives provides a strong rationale for its investigation.[6][7][8][9] The shared phenolic acid structure suggests that it likely possesses similar antioxidant and anti-inflammatory properties.

Future research should focus on directly evaluating the neuroprotective effects of this compound in established in vitro and in vivo models of neurodegeneration. Direct comparative studies with resveratrol, utilizing standardized protocols, will be crucial to ascertain its relative potency and potential as a therapeutic agent. Furthermore, elucidation of its specific molecular targets and signaling pathways will provide a deeper understanding of its mechanism of action and guide further drug development efforts.

References

Safety Operating Guide

Proper Disposal of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential procedural guidance for the safe and compliant disposal of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid. As no specific safety data sheet (SDS) is readily available for this compound, these procedures are conservatively based on the known hazards of its parent compounds, caffeic acid and glucaric acid, and general best practices for handling polyphenolic compounds. Adherence to local, state, and federal regulations, in addition to your institution's specific Environmental Health & Safety (EHS) protocols, is mandatory.

Core Principle: Treat as Hazardous Chemical Waste

Due to its chemical nature as a complex phenolic acid ester, this compound must be managed as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain.[1][2] Improper disposal can lead to environmental contamination and regulatory non-compliance.

I. Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the waste, ensure all appropriate personal protective equipment is in use to prevent skin and eye contact, and inhalation.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin irritation and absorption. Caffeic acid is a known skin irritant.[3]
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes and dust. Caffeic acid can cause serious eye irritation.[1][3]
Lab Coat Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Use only in a well-ventilated area. If handling fine powder, work within a chemical fume hood.Caffeic acid may cause respiratory irritation.[3]

II. Step-by-Step Disposal Procedure

This workflow outlines the process from initial waste generation to final pickup.

Step 1: Waste Segregation

  • Solid Waste: Collect pure this compound powder, contaminated weigh boats, pipette tips, and gloves in a dedicated, sealable container. This container should be clearly labeled for "Phenolic/Caffeic Acid Derivative Waste."

  • Liquid Waste: Collect aqueous solutions or solutions in organic solvents in a separate, shatter-proof, and sealable container. Do not mix with other waste streams (e.g., halogenated solvents) unless explicitly permitted by your EHS office.[4]

Step 2: Container Labeling All waste containers must be affixed with a hazardous waste label immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste" .[5]

  • The full chemical name: "this compound" . Avoid using chemical formulas or abbreviations.[5]

  • A clear list of all components and their approximate percentages, including solvents.

  • The associated hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant").[2][3]

  • The date the container was first used and the date it became full.[5]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA within your laboratory.[5]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container remains closed except when actively adding waste.[6]

  • Segregate the container from incompatible materials, particularly strong bases or oxidizing agents.

Step 4: Requesting Waste Pickup

  • Once the waste container is 90% full, schedule a pickup from your institution's EHS or hazardous waste management department.[6]

  • Do not overfill containers.[7] Follow institutional procedures for requesting collection.

Step 5: Final Disposal

  • Your institution's licensed professional waste disposal service will handle the ultimate disposal, which typically involves incineration for this class of chemical.[4][8]

The logical flow for this process is visualized below.

cluster_0 Disposal Workflow: this compound A 1. Identify Waste (Solid or Liquid) B 2. Segregate into Designated Waste Container A->B Collect C 3. Affix & Complete Hazardous Waste Label B->C Label Immediately D 4. Store in Satellite Accumulation Area (SAA) C->D Store Safely E 5. Keep Container Sealed D->E Maintain F 6. Request EHS Pickup (when container is 90% full) E->F Monitor Fill Level G 7. Transfer to Licensed Waste Disposal Service F->G Document H 8. Final Disposal (Incineration) G->H Process

Caption: Procedural workflow for the safe disposal of this compound waste.

III. Prohibited Actions & Key Considerations

  • DO NOT pour this chemical, in any form or concentration, down the sink.[1][2] It is not biodegradable by standard wastewater treatment processes.[5]

  • DO NOT mix this waste with incompatible waste streams. Consult your institution's compatibility charts.

  • DO NOT transport open waste containers between labs.

  • Contaminated Packaging: The original product container must be handled in the same way as the substance itself and disposed of as hazardous waste.[2][8]

By adhering to these stringent protocols, researchers can ensure the safe and environmentally responsible disposal of this compound, maintaining a culture of safety and regulatory compliance within the laboratory.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.